Atiprimod

Catalog No.
S548168
CAS No.
123018-47-3
M.F
C22H44N2
M. Wt
336.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atiprimod

CAS Number

123018-47-3

Product Name

Atiprimod

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine

Molecular Formula

C22H44N2

Molecular Weight

336.6 g/mol

InChI

InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3

InChI Key

SERHTTSLBVGRBY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

antiprimod, atiprimod, azaspirane, N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride, SK and F 106615, SK and F 106615, dihydrochloride, SK and F-106615, SKF 106615, SKF-106615

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

The exact mass of the compound Atiprimod is 336.35 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Drug Profile and Development Status

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about Atiprimod.

Attribute Description
Chemical Class Azaspirane (cationic amphiphilic compound) [1]
Molecular Formula C22H44N2 [1] [2]
Molecular Weight 336.608 g/mol [1] [2]
Originator/Developer AnorMED (originally GlaxoSmithKline); Callisto Pharmaceuticals; University of Texas M. D. Anderson Cancer Center [1] [3]
Highest Development Phase Discontinued (for multiple myeloma, rheumatoid arthritis, carcinoid tumor, and solid tumors) [3]

Mechanisms of Action and Biological Targets

This compound exerts its effects through multiple mechanisms, impacting various cellular processes crucial for cancer cell survival and inflammation.

Mechanism Category Specific Targets & Effects

| Signaling Pathway Inhibition | • STAT3 Inhibition: Blocks phosphorylation and activation of STAT3, a key protein for cancer cell growth and survival [4] [2] [5]. • IL-6 Signaling: Suppresses the activity of Interleukin-6 (IL-6), a major growth factor for multiple myeloma cells [4] [2] [5]. | | Induction of Cell Death | • Apoptosis Activation: Triggers mitochondrial pathways, leading to caspase-3 and -9 activation, PARP cleavage, and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [4] [5] [6]. • AIF Pathway: In mantle cell lymphoma, induces apoptosis primarily through the caspase-independent Apoptosis-Inducing Factor (AIF) pathway [7]. | | Anti-tumor & Anti-inflammatory Effects | • Anti-angiogenesis: Inhibits secretion of Vascular Endothelial Growth Factor (VEGF) and disrupts new blood vessel formation in tumors [1] [6]. • Immunomodulation: Upregulates suppressor cell activity and downregulates various cytokine receptors and adhesion molecules [4] [5]. • Bone Resorption Inhibition: Shown to inhibit osteoclast-induced bone resorption, which is beneficial in diseases like multiple myeloma [4] [5]. |

The following diagram synthesizes findings from multiple studies to illustrate the key signaling pathways modulated by this compound and their consequences on cancer cells.

G This compound This compound IL6 IL-6 This compound->IL6 Suppresses STAT3_Inactive STAT3 (Inactive) This compound->STAT3_Inactive Promotes Inactivation Antiapoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) This compound->Antiapoptotic Downregulates Apoptosis Induces Apoptosis This compound->Apoptosis Induces VEGF VEGF Secretion This compound->VEGF Inhibits JNK JNK Activation This compound->JNK Activates GeneExpr Gene Expression Changes (e.g., cell cycle, adhesion) This compound->GeneExpr Modulates STAT3 STAT3 (Phosphorylated, Active) IL6->STAT3 Activates STAT3->STAT3_Inactive this compound Blocks STAT3->Antiapoptotic Promotes Antiapoptotic->Apoptosis Inhibits Angiogenesis Inhibits Angiogenesis VEGF->Angiogenesis Promotes AIF AIF Pathway (Mitochondrial) JNK->AIF Triggers AIF->Apoptosis Induces

Summary of this compound's multi-targeted mechanism of action, integrating data from various preclinical studies.

Preclinical Experimental Data and Protocols

Key preclinical studies established the efficacy of this compound using standardized in vitro and in vivo models. The table below summarizes the experimental approaches and primary findings.

Study Focus Cell Lines / Models Used Key Experimental Methods Core Findings

| Multiple Myeloma (in vitro) [4] [5] | U266-B1, OCI-MY5, MM-1, MM-1R, RPMI-8226 | • Cell proliferation assays (time/dose-response) • Cell cycle analysis (flow cytometry) • Western blot (pSTAT3, caspases, Bcl-2 family) • ELISA (IL-6, IL-6R) | • Inhibited proliferation; G0/G1 cell cycle arrest. • Blocked IL-6-induced STAT3 phosphorylation. • Downregulated Bcl-2, Bcl-XL, Mcl-1. • Activated caspase-3 and induced PARP cleavage. | | Multiple Myeloma (in vivo) [8] | SCID mouse models (subcutaneous, SCID-hu) | • Xenograft models with MM cell lines • SCID-hu model with primary patient MM cells • Gene expression profiling | • Inhibited tumor growth in vivo. • Overcame protective bone marrow microenvironment. • Modulated genes in adhesion, signaling, and apoptosis pathways. | | Mantle Cell Lymphoma [7] | MCL cell lines (e.g., SP53, Mino) and primary cells | • Cell viability and apoptosis assays • Western blot (JNK, Bax, Bad, p-Bcl-2, AIF, cytochrome c) • Use of specific inhibitors (AIF, caspase) | • Induced apoptosis via JNK activation and AIF pathway. • Caspase inhibitors did not block apoptosis; AIF inhibitor did. • Inhibited tumor growth in mouse models. | | Anti-angiogenic Activity [6] | Human Umbilical Vein Endothelial Cells (HUVECs), Chorioallantoic Membrane (CAM) assay | • HUVEC proliferation & migration assays • Cord formation assay • In vivo CAM assay | • Inhibited bFGF- and VEGF-induced proliferation/migration. • Disrupted endothelial cord formation. • Suppressed new blood vessel formation in vivo. |

Conclusion for Researchers

This compound represents a preclinically validated, multi-targeted agent whose mechanism involves direct inhibition of oncogenic signaling (STAT3), modulation of the tumor microenvironment (IL-6, angiogenesis), and induction of both caspase-dependent and independent apoptosis. Despite its promising preclinical profile across several cancer types, its clinical development has been halted. The extensive mechanistic data on this compound remains valuable for informing the development of future therapeutic agents targeting similar pathways.

References

Molecular Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure: Atiprimod (C₂₂H₄₄N₂) is a cationic amphiphilic azaspirane (a heterocyclic compound featuring an azaspirodecane structure) [1] [2]. It is orally bioavailable [3] [4].

Primary Mechanism: The principal mechanism involves inhibition of the JAK-STAT3 signaling pathway [5] [6] [4]. This compound blocks the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of pro-survival genes [5] [6] [4]. This occurs through inhibition of upstream kinases like JAK1 and JAK2 [7].

Additional Mechanisms:

  • Induction of Apoptosis: Activates caspase-3, caspase-8, and caspase-9, leading to cleavage of PARP [3].
  • Inhibition of Anti-Apoptotic Proteins: Downregulates Bcl-2, Bcl-xL, and Mcl-1 [5] [6] [4].
  • Modulation of Tumor Microenvironment: Inhibits IL-6 and VEGF secretion from bone marrow stromal cells, disrupting pro-survival signals and angiogenesis [3] [4].
  • Cell Cycle Arrest: Induces G0/G1 phase arrest in multiple myeloma cells [5] [6].

The following diagram illustrates the core signaling pathway targeted by this compound and the subsequent cellular outcomes.

G IL6 IL-6 Stimulus JAK JAK1/JAK2 IL6->JAK Binds Receptor STAT3_Inactive STAT3 (Inactive) JAK->STAT3_Inactive Phosphorylates STAT3_Active STAT3 (p-Tyr705) STAT3_Inactive->STAT3_Active Phosphorylation STAT3_Nuclear STAT3 Nuclear Translocation STAT3_Active->STAT3_Nuclear GeneTranscription Gene Transcription (Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, VEGF) STAT3_Nuclear->GeneTranscription Survival Cell Survival Proliferation GeneTranscription->Survival This compound This compound Inhibition This compound->JAK Inhibits This compound->STAT3_Active Blocks

Figure 1: this compound inhibits JAK-STAT3 signaling, blocking transcription of pro-survival genes.

Summary of Key Preclinical Findings

The anti-cancer effects of this compound are demonstrated across various cancer types.

Table 1: In Vitro Efficacy of this compound in Hematological Cancers

Cancer Cell Type Model / Cell Line Key Findings Apoptosis & Caspase Activation Reference
Multiple Myeloma U266-B1, MM.1S, MM.1R, INA-6 ↓ p-STAT3, ↓ Bcl-2/Bcl-xL/Mcl-1; G0/G1 cell cycle arrest; overcame stromal protection Caspase-3 activation, PARP cleavage [5] [3] [6]
Multiple Myeloma Patient-derived CD138+ cells Inhibited colony-forming cell proliferation in 5/5 patients Induced apoptosis [5] [6]
Mantle Cell Lymphoma Jeko-1, Mino Induced mitochondrial apoptosis pathway Caspase-3 and -9 activation [1]

Table 2: In Vitro Efficacy, Signaling Effects, and In Vivo Activity | Cancer Cell Type / Model | Key Findings | Signaling Pathway Modulation | | :--- | :--- | :--- | | Drug-Resistant MM | Induced apoptosis in Dox-, Mel-, and Dex-resistant lines; synergy with Dex, Dox, As₂O₃ | Inhibited IL-6 & TNF-α induced NF-κB p65 phosphorylation; ↓ p-Akt | [3] | | Angiogenesis Models | Inhibited VEGF secretion from BMSCs and HUVECs; suppressed in vitro angiogenesis | Not specified | [3] | | In Vivo MM Model | Inhibited human MM cell growth and tumor development in SCID mice | ↓ p-STAT3, ↑ cleaved caspase-3 in tumor tissues | [3] |

Experimental Protocols for Key Assays

For researchers looking to validate these mechanisms, here are methodologies from cited studies.

Table 3: Key Experimental Protocols from Preclinical Studies

Assay Type Purpose Key Protocol Details Reference

| Western Immunoblotting | Detect protein expression and phosphorylation | - Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, inhibitors.

  • Electrophoresis: SDS-PAGE.
  • Antibodies: p-STAT3, STAT3, caspases, PARP, Bcl-2 family. | [5] [3] [6] | | Cell Viability (MTT) Assay | Measure growth inhibition | - Cell Lines: MM.1S, U266, etc.
  • Procedure: 48-hour this compound exposure, MTT added for final 4 hours.
  • Measurement: Absorbance at 570 nm. | [3] | | Apoptosis Assay (TUNEL) | Confirm and quantify apoptosis | - Fixation: 4% paraformaldehyde.
  • Permeabilization: 70% ethanol.
  • Staining: Label DNA nick ends with TdT.
  • Analysis: Flow cytometry. | [3] | | Electrophoretic Mobility Shift Assay (EMSA) | Analyze NF-κB activation | - Nuclear Extracts: From treated/untreated cells.
  • Incubation: With ³²P-end-labelled NF-κB oligonucleotide.
  • Analysis: Native PAGE, PhosphorImager detection. | [5] [6] | | Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify cytokine secretion | - Samples: Cell culture supernatants.
  • Targets: IL-6, soluble IL-6R.
  • Detection: HRP-conjugated antibodies, absorbance at 490 nm. | [5] [6] |

Investigational Status and Broader Azaspirane Class

Development Status: this compound remains an investigational drug [2]. It has been evaluated in Phase I/II clinical trials for multiple myeloma, neuroendocrine carcinomas, and advanced malignancies [2]. Initial development was for rheumatoid arthritis [1].

The Azaspirane Class: this compound is part of a broader class of spirocyclic compounds being explored for oncology.

  • CIMO: A novel N-substituted azaspirane derivative that inhibits JAK1/JAK2/STAT3 phosphorylation, shows efficacy in hepatocellular carcinoma and breast cancer models, and demonstrates selectivity for cancer over normal cells [7] [8] [9].
  • TRI-BE: A triazaspirane derivative that inhibits migration and invasion in prostate cancer PC3 cells by targeting the FAK/Src signaling pathway [8].

Conclusion and Research Implications

This compound represents a promising multi-targeted agent in oncology drug development. Its ability to simultaneously inhibit STAT3 signaling, induce apoptosis, and disrupt the tumor microenvironment may help overcome drug resistance. Research continues to explore novel azaspirane derivatives with improved efficacy and selectivity.

References

Mechanism of Action and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is a small molecule inhibitor identified for its activity against Janus kinases, particularly JAK2 and JAK3 [1] [2]. Its preclinical profile shows it is most potent against cells with the constitutively active JAK2V617F mutation, which is a key driver in many myeloproliferative neoplasms (MPNs) [1] [3] [4].

The compound exerts its effects through a multi-faceted mechanism:

  • Signaling Inhibition: It inhibits the phosphorylation of JAK2 and its downstream signaling proteins, including STAT3, STAT5, and AKT, in a dose- and time-dependent manner [1] [5] [2].
  • Apoptosis Induction: In JAK2V617F-positive cells, growth inhibition is coupled with the induction of apoptosis. This is evidenced by heightened mitochondrial membrane potential, increased caspase-3 activity, and cleavage of PARP protein [1] [2].
  • Protein Regulation: Treatment leads to increased turnover of the anti-apoptotic protein XIAP and inhibition of the pro-apoptotic protein BCL-2 [1] [2].

Quantitative Efficacy Data

The table below summarizes the growth inhibitory effects (IC50 values) of this compound on various cell lines, demonstrating its enhanced efficacy against JAK2-mutant cells [1] [3] [2]:

Cell Line JAK Type IC50 (μM)
FDCP-EpoR JAK2V617F Mutant JAK2 0.42
SET-2 JAK2V617F 0.53
FDCP-EpoR JAK2WT Wild-type JAK2 0.69
CMK Mutant JAK3 (A572V) 0.79

Beyond cell lines, this compound was significantly more effective at inhibiting the proliferation of peripheral blood hematopoietic progenitors from patients with JAK2V617F-positive polycythemia vera than those from normal individuals (p=0.001) [1] [2]. This effect was paralleled by a decrease in the JAK2V617F mutant allele burden in primary cells [1] [3] [4].

Detailed Experimental Protocols

Here are the methodologies for key experiments from the preclinical studies:

  • Cell Lines and Culture [1]

    • Mouse FDCP-EpoR cells: Transduced with retroviral vectors carrying human JAK2WT or JAK2V617F. Cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and 5% WEHI conditioned media.
    • Human SET-2 cells: A megakaryoblastic leukemia cell line carrying JAK2V617F. Cultured in RPMI 1640 with 20% FBS.
    • Human CMK cells: An acute megakaryocytic leukemia line carrying a mutated JAK3 (A572V). Cultured in RPMI 1640 with 10% FBS.
  • Growth Inhibition Assay (MTS Assay) [1]

    • Cells were cultured in 96-well flat-bottom plates.
    • They were exposed to different concentrations of this compound for 72 hours.
    • The assay was terminated by adding CellTiter96 One Solution Reagent.
    • Plates were incubated for an additional 3 hours at 37°C for color development.
    • Absorbance was measured at 595 nm using a microplate reader.
  • Western Blot Analysis [1]

    • Cell lysates were prepared after exposure to this compound.
    • Proteins were separated by loading 50 µg of lysate onto a NuPAGE 4–12% Bis-Tris mini-gel.
    • After transfer to a membrane and blocking with 5% non-fat milk, membranes were probed with specific primary antibodies (e.g., against p-STAT3, p-STAT5, BCL-2, XIAP) overnight at 4°C.
    • Following washes, bands were detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL).
  • Analysis of Primary Patient Cells [1] [2]

    • Peripheral blood hematopoietic progenitors were obtained from patients with JAK2V617F-positive polycythemia vera and from normal individuals.
    • The inhibitory effect of this compound on proliferation was assessed using a 2-day MTS assay.
    • The JAK2V617F mutant allele burden was measured in single microaspirated BFU-E and CFU-GM colonies.

Signaling Pathway Visualization

The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound, based on the described mechanism of action.

G JAK-STAT Signaling Pathway and this compound Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P STAT_P STAT->STAT_P Dimer Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to GeneTranscription GeneTranscription Nucleus->GeneTranscription Drives Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibits Proliferation Proliferation GeneTranscription->Proliferation This compound This compound This compound->JAK2 Inhibits

> this compound inhibits JAK2 phosphorylation, disrupting the JAK-STAT signaling cascade.

Experimental Workflow

The diagram below outlines the key in vitro and ex vivo experiments used to characterize this compound.

G Key Experimental Workflow for this compound Characterization CellLines Cell Line Models (FDCP-EpoR, SET-2, CMK) MTSAssay Proliferation Assay (72-hour MTS) CellLines->MTSAssay IC50 Determination WesternBlot Protein Analysis (Western Blot) CellLines->WesternBlot p-JAK2, p-STAT, p-AKT ApoptosisAssay Apoptosis Assays (Caspase-3, PARP, etc.) CellLines->ApoptosisAssay Mechanism PrimaryCells Primary Cells (PV Patient & Normal Progenitors) PrimaryCells->MTSAssay Differential Inhibition AlleleBurden Allele Burden Analysis (BFU-E/CFU-GM Colonies) PrimaryCells->AlleleBurden JAK2V617F Burden

> Flowchart of the key in vitro and ex vivo experiments used to characterize this compound.

Interpretation and Next Steps

The available data strongly supported the clinical testing of this compound for hematologic malignancies driven by JAK2 or JAK3, particularly in JAK2V617F-positive MPNs [1] [2]. However, its current status in clinical development is unclear from these results.

  • Checking Clinical Trial Registries: Search databases like ClinicalTrials.gov for any phases 1, 2, or 3 trials involving this compound to determine if it has progressed to human studies.
  • Exploring Newer Research: Look for recent review articles on JAK inhibitors or specific information on other JAK2 inhibitors like Ruxolitinib to understand the current competitive and scientific landscape [6] [7].

References

Mechanisms of Action and Key Molecular Targets

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is an orally bio-available small molecule that exhibits a multiplicity of anti-cancer mechanistic activities [1] [2]. Preclinical studies have identified several key molecular targets and pathways, summarized in the table below.

Mechanism Observed Effect Experimental Models
JAK/STAT Pathway Inhibition Inhibits phosphorylation of JAK2, JAK3, STAT3, and STAT5; blocks IL-6 signaling [3] [4]. Multiple myeloma cell lines (U266-B1, OCI-MY5, MM-1, MM-1R) [4]; FDCP-EpoR (murine) cells [3].
Induction of Apoptosis Activates caspase-3; cleaves PARP; increases turnover of anti-apoptotic XIAP protein; downregulates Bcl-2, Bcl-XL, and Mcl-1 [3] [4]. Multiple myeloma cell lines (U266-B1) [4]; Human SET-2 and CMK cells [3].
Anti-Proliferative & Cell Cycle Effects Inhibits cell proliferation; induces G0/G1 cell cycle arrest [4]. Multiple myeloma cell lines (U266-B1) [4]; Mouse FDCP-EpoR and human SET-2 cells [3].
Cytokine & Growth Factor Modulation Inhibits secretion of VEGF and IL-6 [2]. Multiple myeloma cell lines in co-culture with bone marrow stroma cells [4].

The following diagram illustrates the core signaling pathways inhibited by this compound and its subsequent pro-apoptotic effects.

Figure 1: this compound inhibits JAK/STAT signaling to induce apoptosis. This compound blocks phosphorylation of JAK2/JAK3 and STAT3, downregulating anti-apoptotic proteins (Bcl-2, XIAP) and leading to caspase-3 activation.

Quantitative Efficacy in Preclinical Models

This compound demonstrated potent anti-proliferative and pro-apoptotic effects across a range of hematologic cancer models, with particular efficacy against cells harboring the JAK2V617F mutation [3].

Cancer Model / Cell Line Genetic Profile Key Findings (IC₅₀ / Efficacy)
FDCP-EpoR Cells [3] JAK2V617F Mutant IC₅₀: 0.42 µM; Induced apoptosis; inhibited p-JAK2, p-STAT5, p-AKT [3].
FDCP-EpoR Cells [3] JAK2 Wild-Type IC₅₀: 0.69 µM [3].
SET-2 Cells [3] Human megakaryoblastic leukemia (JAK2V617F) IC₅₀: 0.53 µM; Induced apoptosis; inhibited downstream signaling [3].
CMK Cells [3] Human acute megakaryocytic leukemia (JAK3 Mutant) IC₅₀: 0.79 µM [3].
Primary Patient Cells [3] JAK2V617F-positive Polycythemia Vera (PV) Significantly greater inhibition of hematopoietic progenitor proliferation vs. normal cells (p=0.001); decreased JAK2V617F mutant allele burden in colonies [3].
Multiple Myeloma Cell Lines [4] U266-B1, OCI-MY5, MM-1, MM-1R Dose- and time-dependent proliferation inhibition; induced G0/G1 cell cycle arrest and apoptosis [4].
Primary Myeloma Cells [4] From newly diagnosed MM patients Suppressed myeloma colony-forming cell proliferation in a dose-dependent manner [4].

Detailed Experimental Protocols

The preclinical studies on this compound employed standard, robust in vitro methodologies. Key experimental protocols are detailed below.

Cell-Based Growth Inhibition Assay (MTT)

This protocol was used to determine the IC₅₀ values of this compound [3].

  • Cell Lines: Mouse FDCP-EpoR cells (JAK2WT and JAK2V617F), human SET-2 cells (JAK2V617F), and human CMK cells (JAK3 mutant).
  • Plating: Cells were plated at a density of 10 x 10⁴ cells per well in 96-well flat-bottom plates.
  • Treatment: Cells were treated with different concentrations of this compound for 72 hours.
  • Viability Measurement: The assay was terminated by adding 20 µL of CellTiter96 One Solution Reagent (MTT). Plates were incubated for an additional 3 hours at 37°C for color development.
  • Analysis: Absorbance was read at 595 nm using a microplate reader. Results were averaged from three independent determinations [3].
Western Blot Analysis for Protein Expression

This was used to analyze changes in phosphorylation and protein levels following this compound treatment [3] [4].

  • Cell Lysis: Treated cells were lysed, and protein concentration was quantified.
  • Gel Electrophoresis: Approximately 50 µg of protein was loaded onto a NuPAGE 4-12% Bis-Tris gel and separated via SDS-PAGE.
  • Transfer: Proteins were transferred to a nitrocellulose membrane.
  • Antibody Probing: Membranes were blocked and then probed with specific primary antibodies against target proteins (e.g., p-STAT3, p-STAT5, Bcl-2, XIAP, PARP, Caspase-3) and corresponding total proteins.
  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies. Proteins were detected using enhanced chemiluminescence (ECL). To ensure equal loading, membranes were often stripped and re-probed for β-actin [3].
Analysis of Apoptosis

Multiple complementary methods were used to confirm the induction of apoptosis [3] [4].

  • Caspase-3 Activation: Detected using a monoclonal anti-Caspase-3 antibody via Western blot to show cleavage/activation.
  • PARP Cleavage: The cleavage of the DNA repair enzyme PARP, a hallmark of apoptosis, was analyzed by Western blot using a specific monoclonal antibody.
  • Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential, an early event in apoptosis, were measured.
  • X-linked Inhibitor of Apoptosis (XIAP) Protein: Turnover of this key anti-apoptotic protein was analyzed by Western blot [3].

The following diagram outlines the general workflow for these key in vitro experiments.

workflow Start Cell Culture (Hematologic Cancer Cell Lines) A Treatment with This compound (0-72h) Start->A B Cell Harvest A->B C Viability Assay (MTT/CellTiter96) B->C D Protein Lysate Preparation B->D F1 Proliferation IC₅₀ C->F1 E Western Blot Analysis D->E F2 Apoptosis Markers (Caspase-3, PARP) E->F2 F3 Pathway Analysis (p-STAT3, Bcl-2) E->F3

Figure 2: Experimental workflow for key in vitro assays. Cells are treated with this compound, then harvested for viability (MTT) and protein analysis (Western blot) to assess proliferation, apoptosis, and pathway inhibition.

Interpretation of Preclinical Findings

The collective preclinical data strongly supported the clinical investigation of this compound in specific cancer types.

  • Therapeutic Rationale for JAK2V617F+ Malignancies: The enhanced sensitivity of JAK2V617F-mutant cells, combined with the significant effect on primary patient PV progenitors and the reduction in mutant allele burden, provided a compelling rationale for targeting myeloproliferative neoplasms (MPNs) like polycythemia vera [3].
  • Multi-Faceted Anti-Myeloma Activity: The ability of this compound to simultaneously inhibit the pivotal IL-6/STAT3 survival pathway, downregulate key anti-apoptotic proteins, and induce apoptosis positioned it as a promising candidate for multiple myeloma, leading to its progression into clinical trials for this indication [4] [5] [2].

References

Introduction to Atiprimod and Its Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is a novel, orally bioavailable cationic amphiphilic compound (azaspirane) initially recognized for its potent anti-inflammatory properties [1]. Its therapeutic potential has been extensively investigated in oncology, particularly for hematological malignancies and solid tumors, where it demonstrates multifaceted antitumor activity by targeting critical signaling pathways, inducing apoptosis, and overcoming protective microenvironmental influences [1] [2] [3].

Molecular Mechanisms of Action

This compound exerts its antitumor effects through the modulation of several key cellular signaling pathways and processes, as summarized in the table below.

Mechanism of Action Observed Effects Experimental Models
STAT3 Signaling Inhibition Blocks IL-6-induced STAT3 phosphorylation (Tyr705); downregulates Bcl-2, Bcl-XL, and Mcl-1 anti-apoptotic proteins [2] [3]. Multiple myeloma cell lines (U266-B1, MM-1, OCI-MY5) [2].
Induction of Apoptosis Activates caspase-3, -7, -9; cleaves PARP; induces Bak, Bax, Bim, and PUMA pro-apoptotic proteins; can trigger caspase-independent apoptosis via AIF [2] [3] [4]. Multiple myeloma, mantle cell lymphoma, triple-negative breast cancer cells [2] [3] [4].
Cell Cycle Arrest Induces G0/G1 phase cell cycle arrest [2]. U266-B1 myeloma cell line [2].
Endoplasmic Reticulum Stress Activates the PERK/eIF2α/ATF4/CHOP unfolded protein response axis, leading to prolonged ER stress and apoptosis [3]. MDA-MB-231 and MDA-MB-468 breast cancer cells [3].
Modulation of Tumor Microenvironment Overcomes IL-6-mediated protection from bone marrow stromal cells; reduces osteoclast numbers; modulates genes in BMP pathways [1] [5]. SCID-hu mouse models using INA-6 cells and primary MM cells [1].
Gene Expression Modulation Downregulates genes in adhesion, TGF-β, FGF, Wnt/β-catenin, and IGF1 signaling; upregulates pro-apoptotic and bone development genes [1] [5]. Gene expression profiling of MM cells [1].

The following diagram synthesizes the core signaling pathways through which this compound exerts its antitumor effects, integrating mechanisms identified across multiple cancer types.

G cluster_pathways This compound Mechanisms This compound This compound STAT3 STAT3 Signaling This compound->STAT3 Apoptosis Apoptosis Induction This compound->Apoptosis ER_Stress ER Stress Pathway This compound->ER_Stress CellCycle Cell Cycle This compound->CellCycle GeneExp Gene Expression This compound->GeneExp Microenv Tumor Microenvironment This compound->Microenv IL6 IL-6 Signaling STAT3->IL6 pSTAT3 STAT3 Phosphorylation (Tyr705) STAT3->pSTAT3 Bcl2 Bcl-2, Bcl-XL, Mcl-1↓ STAT3->Bcl2 Caspases Caspase-3, -7, -9 Activation Apoptosis->Caspases PARP PARP Cleavage Apoptosis->PARP Bax Bax, Bak, Bim, PUMA↑ Apoptosis->Bax AIF AIF Translocation (Caspase-Independent) Apoptosis->AIF PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation ER_Stress->eIF2a ATF4 ATF4 Upregulation ER_Stress->ATF4 CHOP CHOP Upregulation ER_Stress->CHOP G1_Arrest G0/G1 Phase Arrest CellCycle->G1_Arrest Downreg Adhesion, TGF-β, FGF, Wnt/β-catenin, IGF1↓ GeneExp->Downreg Upreg Pro-apoptotic Genes↑ GeneExp->Upreg BMSC Overcomes BMSC Protection Microenv->BMSC Osteoclast Osteoclast Number↓ Microenv->Osteoclast BMP BMP Pathway Modulation Microenv->BMP subcluster subcluster cluster_effects cluster_effects

Overview of Key Antitumor Mechanisms of this compound

In Vivo Antitumor Efficacy in Murine Models

The in vivo efficacy of this compound has been validated in several robust mouse models, demonstrating significant antitumor activity and survival benefits. The table below details the key findings.

Disease Model Model Details Dosing & Regimen Key Efficacy Findings Citation
Multiple Myeloma SCID-hu model; primary MM cells (Establishment of dose via s.c. model) Significant inhibition of tumor growth in a model mimicking human disease; overcame protective bone marrow milieu [1] [5]. Leukemia (2007)
Multiple Myeloma SCID-hu model; INA-6 cells (Establishment of dose via s.c. model) Confirmed ability to overcome IL-6-mediated protection from bone marrow stromal cells [1]. Leukemia (2007)
Multiple Myeloma Subcutaneous (s.c.) xenograft (Dose established in this model) Confirmed in vivo activity and established an effective dosing regimen [1] [5]. Leukemia (2007)
Mantle Cell Lymphoma In vivo xenograft model Oral administration Significantly inhibited tumor growth and prolonged the survival of tumor-bearing mice [4]. Blood (2007)

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vivo Efficacy Study in SCID-hu Myeloma Model

This protocol evaluates this compound's activity in a physiologically relevant human bone marrow microenvironment [1].

  • 1. Model Generation: Implant human fetal bone fragments subcutaneously into SCID mice. After engraftment, inject human multiple myeloma cells (e.g., INA-6 cell line or primary CD138+ MM cells) directly into the bone implant.
  • 2. Treatment Groups: Randomize tumor-bearing mice into vehicle control and this compound treatment groups (n=8-10 per group).
  • 3. Dosing Regimen: Administer this compound via oral gavage. The specific dose was established in a prior subcutaneous model [1]. A common regimen is daily administration for 3-4 weeks.
  • 4. Efficacy Endpoints:
    • Tumor Measurement: Serially measure circulating levels of human soluble IL-6 receptor (for INA-6 model) or paraprotein (for primary MM cells) in mouse serum via ELISA.
    • Survival Analysis: Monitor and record survival times.
    • Histopathological Analysis: Upon sacrifice, process bone implants for histology. Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to quantify osteoclast numbers.
  • 5. Statistical Analysis: Compare tumor burden and survival between groups using appropriate tests (e.g., Student's t-test, Log-rank test).
Protocol 2: Gene Expression Profiling Analysis

This protocol identifies molecular targets and pathways modulated by this compound [1].

  • 1. Cell Culture & Treatment: Culture multiple myeloma cells (e.g., MM.1S). Treat with this compound at the predetermined IC50 concentration (e.g., 1-2 µM) or vehicle control for 6-24 hours.
  • 2. RNA Isolation: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA integrity.
  • 3. Microarray Processing: Convert RNA to labeled cRNA and hybridize to a human genome-wide expression microarray (e.g., Affymetrix U133 Plus 2.0 array). Scan arrays according to manufacturer's instructions.
  • 4. Data Analysis:
    • Normalize raw data using a robust multi-array average (RMA) algorithm [1].
    • Identify significantly differentially expressed genes (e.g., fold change >1.5 or <-1.5, p-value < 0.05).
    • Perform pathway analysis using software like Ingenuity Pathway Analysis (IPA) to identify modulated canonical pathways (e.g., Integrin, TGF-β, FGF signaling).
Protocol 3: Apoptosis Analysis via Caspase-3/7 Activation

This protocol quantifies the induction of apoptosis by this compound [2] [3].

  • 1. Cell Plating: Plate myeloma or breast cancer cells (e.g., U266-B1, MDA-MB-231) in 96-well white-walled plates at a density of 2,000-5,000 cells/well.
  • 2. Drug Treatment: The next day, treat cells with a range of this compound concentrations (e.g., 0.5 µM to 5 µM) and vehicle control for 12-48 hours.
  • 3. Caspase Assay: Add an equal volume of Caspase-Glo 3/7 Reagent (Promega) to each well. Mix gently and incubate at room temperature for 30-60 minutes.
  • 4. Luminescence Measurement: Record luminescence using a plate-reading luminometer. Results are expressed as relative luminescence units (RLU), normalized to the vehicle control.

Discussion and Future Perspectives

The collective preclinical data firmly establish this compound as a promising multimodal therapeutic agent. Its ability to simultaneously inhibit oncogenic STAT3 signaling, induce ER stress-mediated apoptosis, and disrupt the protective tumor microenvironment addresses key mechanisms of tumor survival and drug resistance [1] [2] [3]. The efficacy in SCID-hu models is particularly compelling, as it demonstrates activity in a context that closely mimics the human disease niche, which is often a barrier to effective therapy [1] [5].

  • Therapeutic Potential: The oral bioavailability and well-tolerated profile observed in early human trials for other indications provide a strong rationale for its clinical development in oncology [2].
  • Future Research Directions: While the data in hematological malignancies is robust, further investigation is warranted in solid tumors. Combining this compound with other agents, such as proteasome inhibitors, could yield synergistic effects, a hypothesis supported by its mechanism of inducing ER stress [3]. Future studies should also focus on identifying predictive biomarkers of response to optimize patient selection.

References

Core Anti-inflammatory and Anti-Cancer Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod's effects are mediated through the inhibition of key pro-survival signaling pathways and the induction of apoptosis in malignant cells.

The following diagram illustrates the core signaling pathways inhibited by this compound and the subsequent apoptotic cascade it triggers:

G IL6 IL-6 Cytokine JAK2 JAK2 IL6->JAK2 STAT3 STAT3 (Phosphorylation) JAK2->STAT3 Activates GeneTranscription Transcription of Pro-survival Genes STAT3->GeneTranscription Apoptosis Apoptosis NFkB NF-κB Pathway Survival Cell Proliferation & Survival GeneTranscription->Survival MCL1 Mcl-1 GeneTranscription->MCL1 BCL2 Bcl-2 / Bcl-xL GeneTranscription->BCL2 BCL2_family Altered Bcl-2 Family Protein Ratio Mitochondria Mitochondria BCL2_family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC AIF Apoptosis-Inducing Factor (AIF) Release Mitochondria->AIF Caspase9 Caspase-9 Activation CytochromeC->Caspase9 AIF->Apoptosis Caspase-Independent Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis Caspase-Dependent This compound This compound This compound->STAT3 Inhibits This compound->NFkB Inhibits This compound->BCL2_family Induces

This compound inhibits key pro-survival pathways and triggers mitochondrial apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from experiments investigating this compound's effects.

Table 1: In Vitro Efficacy in Human Cell Lines

Cell Line / Type Cancer Model Key Findings IC₅₀ / Effective Concentration Source
U266-B1, OCI-MY5, MM-1, MM-1R Multiple Myeloma Time- & dose-dependent proliferation inhibition; G0/G1 cell cycle arrest; apoptosis via caspase-3/PARP cleavage IC₅₀ range: ~0.5 - 2 μM [1] [2] [3]
MCL Cell Lines & Primary Cells Mantle Cell Lymphoma Induced apoptosis via JNK activation, Bax/Bad upregulation, and AIF pathway Not specified [4]
Patient Marrow Cells Newly Diagnosed Multiple Myeloma Suppressed colony-forming cell proliferation Dose-dependent [1]

Table 2: In Vivo Efficacy in Mouse Models

Mouse Model Cancer Cells Dosing Regimen Treatment Outcome Source
Subcutaneous SCID OPM1 (Human MM) 20, 30, 50 mg/kg (i.p., alternate days, 7 days) 31%, 48%, 55% tumor growth inhibition vs. control [3]
SCID-hu (BM Microenvironment) INA-6 (Human MM) 40 mg/kg (i.p., 2 weeks) 60% reduction in serum human IL-6R level vs. control [3] [5]
SCID-hu (Primary Cells) Patient MM Cells 50 mg/kg (i.p., 4 weeks) Reduction in human IgG & λ light chain levels in mouse serum [3]
Tumor-Bearing Mice MCL Cells Not specified Significant tumor growth inhibition and prolonged survival [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. In Vitro Cell Proliferation and Apoptosis Assay (Multiple Myeloma)

  • Cell Culture: Human multiple myeloma cell lines (e.g., U266-B1, MM-1) are maintained in RPMI-1640 medium supplemented with 10% fetal calf serum [1] [2].
  • Drug Treatment: this compound is dissolved in PBS to create a stock solution (e.g., 8 mM), which is then diluted to working concentrations (e.g., 0.5 - 5 μM) in the cell culture medium [1] [2].
  • Viability Assessment: Cell proliferation is measured using assays like MTT or Cell Counting Kit-8 (CCK-8) after 24-72 hours of treatment [6].
  • Apoptosis Detection: Apoptosis is confirmed using:
    • Western Blot: To analyze cleavage of caspase-3, caspase-9, and PARP, and expression of Bcl-2 family proteins [1] [2] [4].
    • Flow Cytometry: Using Annexin V/propidium iodide staining [4].
    • TUNEL Assay: To detect DNA fragmentation [6].

2. Gene Expression Profiling

  • Treatment: Myeloma cells are treated with this compound for 24 hours [3] [5].
  • RNA Extraction & Analysis: Total RNA is extracted, and gene expression is profiled using microarray technology [5].
  • Pathway Analysis: Differential gene expression data is analyzed with bioinformatics software to identify significantly modulated pathways (e.g., integrin signaling, TGF-β signaling, Wnt/β-catenin) [5].

3. In Vivo Efficacy Study (SCID Mouse Model)

  • Model Generation: SCID mice are injected subcutaneously with human myeloma cells (e.g., OPM1) [3].
  • Dosing: Once tumors are established, mice are randomized into groups. This compound is administered intraperitoneally at specified doses on alternate days for one or more weeks. A control group receives a vehicle (e.g., PBS) [3].
  • Efficacy Evaluation:
    • Tumor Volume: Measured regularly with calipers. Tumor growth inhibition is calculated versus the control group [3].
    • Serum Biomarkers: In models using INA-6 or primary cells, blood is collected to measure levels of human soluble IL-6 receptor or immunoglobulin by ELISA [3].
    • Survival: In MCL studies, survival of tumor-bearing mice is monitored [4].

Key Implications for Drug Development

This compound's oral bioavailability and well-established safety profile from prior rheumatoid arthritis trials are advantageous for its repurposing as an anti-cancer agent [1] [7]. Its ability to target the tumor microenvironment and overcome resistance conferred by bone marrow stroma is a significant finding [3] [5]. The dual caspase-dependent and caspase-independent apoptotic mechanisms suggest it could be effective against tumors with inherent or acquired resistance to conventional therapies [4].

References

Molecular Mechanisms and Targeted Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod exerts its effects by inhibiting key signaling pathways that drive cell proliferation and survival.

  • JAK-STAT Pathway Inhibition: this compound functions as a novel small-molecule inhibitor of Janus kinases (JAK), particularly JAK2 and JAK3 [1]. It inhibits the phosphorylation of JAK2 and its downstream effectors, STAT3, STAT5, and AKT, in a dose- and time-dependent manner. This is especially effective in cells with constitutively active JAK2V617F mutation [1]. In multiple myeloma cells, this compound blocks STAT3 phosphorylation, disrupting the crucial interleukin-6 (IL-6) signaling pathway that promotes myeloma cell growth and survival [2] [3].
  • Induction of Apoptosis: Growth inhibition by this compound is coupled with the induction of apoptosis. Evidence includes heightened mitochondrial membrane potential, increased caspase-3 activity, and cleavage of PARP [1]. It also modulates apoptotic regulators, decreasing anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and XIAP [1] [2] [3].
  • Cell Cycle Arrest: In multiple myeloma cells, this compound causes cell cycle arrest in the G0/G1 phase [2] [3].

Summary of Experimental Data

The tables below summarize key quantitative findings from preclinical studies.

Table 1: Anti-proliferative Activity (IC50) of this compound in Various Cell Lines [1]

Cell Line Description JAK Mutation Status IC50 (μM)
FDCP-EpoR Mouse hematopoietic cells JAK2V617F 0.42
SET-2 Human acute megakaryoblastic leukemia JAK2V617F 0.53
FDCP-EpoR Mouse hematopoietic cells JAK2 Wild-Type 0.69
CMK Human acute megakaryocytic leukemia JAK3 Mutant (A572V) 0.79

Table 2: Effects of this compound on Apoptotic and Signaling Proteins [1] [2] [3]

Protein Effect of this compound Functional Consequence
Phospho-JAK2 Inhibition Suppression of pro-survival signaling
Phospho-STAT3 Inhibition Blockade of IL-6 mediated survival
Caspase-3 Activation Execution of apoptosis
PARP Cleavage Hallmark of apoptosis
Bcl-2, Bcl-XL, Mcl-1 Downregulation Promotion of apoptotic cell death
XIAP Increased turnover Loss of apoptosis inhibition

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research.

Table 3: Key Experimental Protocols in this compound Studies

Experiment Type Protocol Details Key Reagents & Assays

| Cell Growth Inhibition [1] | - Cells cultured in 96-well plates with this compound for 72 hours.

  • Cell viability assessed with colorimetric cell proliferation assay (e.g., CellTiter96).
  • Absorbance measured at 595nm. | - CellTiter96 One Solution Reagent (Promega).
  • Microplate reader. | | Western Blot Analysis [1] | - Cell lysates prepared post-treatment.
  • 50μg protein loaded onto NuPAGE 4-12% Bis-Tris gels.
  • Proteins transferred to membrane, blocked, probed with primary and HRP-conjugated secondary antibodies.
  • Detection via enhanced chemiluminescence (ECL). | - Antibodies: p-STAT3, p-STAT5, Bcl-2, XIAP, Caspase-3, PARP, β-actin.
  • ECL (Amersham). | | Apoptosis Assay [1] | - Apoptosis induction measured via:
    • Mitochondrial membrane potential changes.
    • Caspase-3 activity assays.
    • Analysis of PARP cleavage by Western Blot. | - Caspase-3 activity assay kit.
  • Anti-PARP antibody. | | Primary Cell Assays [1] [2] | - Myeloma CFU Assay: Fresh bone marrow mononuclear cells from patients plated in methylcellulose with this compound. Myeloma colony-forming unit (CFU) growth counted after 1-2 weeks [2].
  • PV Progenitor Assay: Peripheral blood hematopoietic progenitors from Polycythemia Vera (PV) patients and normal donors cultured with this compound. Proliferation inhibition measured; JAK2V617F allele burden in BFU-E/CFU-GM colonies analyzed [1]. | - Methylcellulose medium.
  • Allele-specific PCR. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz DOT language, illustrate the core signaling pathway targeted by this compound and a generalized workflow for key experiments.

G This compound Inhibits JAK-STAT Pro-Survival Signaling IL6 IL-6 Cytokine Receptor Cytokine Receptor IL6->Receptor Binds JAK JAK2/JAK3 Kinase Receptor->JAK Activates STAT STAT3/STAT5 Protein JAK->STAT Phosphorylates STAT_P p-STAT3/p-STAT5 (Dimerized & Active) STAT->STAT_P Phosphorylation & Dimerization Nucleus Nucleus STAT_P->Nucleus Translocates to Survival Cell Proliferation & Survival Genes Nucleus->Survival Drives Transcription of Apoptosis Induction of Apoptosis This compound This compound This compound->JAK Inhibits This compound->Apoptosis Leads to

This compound mechanism: inhibits JAK-STAT signaling to induce apoptosis.

G General Workflow for Key this compound Experiments Start 1. Cell Seeding & Treatment A1 Cell Lines: JAK2V617F, JAK3 Mutant, Wild-Type Start->A1 A2 Primary Cells: PV Patient Progenitors, Myeloma BM Start->A2 B This compound Treatment (Dose & Time Course) A1->B A2->B C1 Viability Assay (MTS) IC50 Calculation B->C1 C2 Western Blot Analysis p-JAK2, p-STAT3, Caspase-3, PARP B->C2 C3 Cell Cycle Analysis (Flow Cytometry) B->C3 C4 Colony-Forming Unit (CFU) Assay (Primary Cells Only) B->C4 D Data Analysis & Conclusion C1->D C2->D C3->D C4->D

Experimental workflow for evaluating this compound effects in preclinical studies.

Conclusion for Researchers

Current evidence strongly supports this compound as a promising therapeutic agent for JAK-STAT-driven hematologic cancers. Its ability to simultaneously inhibit proliferation and induce apoptosis by targeting a key signaling pathway is compelling.

It is crucial to note that the available data is from preclinical studies (in vitro and ex vivo) published around 2005-2010 [1] [2] [3]. For its potential application in drug development, you would need to consult the latest clinical trial data to understand its current development status, safety profile, and efficacy in humans.

References

Atiprimod angiogenesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Atiprimod is a cationic amphiphilic azaspirane that exerts its anti-angiogenic and anti-proliferative effects through multiple interconnected pathways, primarily by inhibiting key signaling proteins and cytokine production.

Target/Pathway Biological Effect Functional Outcome
STAT3 Signaling Inhibits phosphorylation/activation of STAT3; blocks IL-6 signaling cascade [1] [2] [3]. Induces apoptosis, inhibits cancer cell proliferation [3].
Akt Signaling Deactivates protein kinase B (Akt) signaling [1] [2]. Promotes apoptosis, inhibits proliferation, enhances drug sensitivity [2].
Cytokine Secretion Reduces production of IL-6 and VEGF from cancer and bone marrow stromal cells (BMSCs) [4] [1] [5]. Disrupts pro-growth signals in tumor microenvironment, inhibits angiogenesis [4] [1].
NF-κB Pathway Inhibits IκBα and NF-κB p65 phosphorylation triggered by TNF-α [1]. Suppresses survival and inflammatory pathways in cancer cells [1].
Anti-apoptotic Proteins Downregulates Bcl-2, Bcl-XL, and Mcl-1 [3]. Promotes programmed cell death [3].
Direct Anti-angiogenic Effects Inhibits bFGF/VEGF-induced proliferation & migration of HUVECs; disrupts cord formation & new blood vessel growth in vivo [4]. Directly blocks the formation of new tumor blood vessels [4].

The following diagram illustrates how these pathways interact to inhibit angiogenesis and promote cancer cell death.

G cluster_key_targets Key Molecular Targets cluster_cellular_effects Cellular Effects cluster_angiogenesis Angiogenesis Inhibition This compound This compound IL6 IL-6 & other cytokines This compound->IL6 STAT3 STAT3 Phosphorylation This compound->STAT3 Akt Akt Phosphorylation This compound->Akt NFkB NF-κB Pathway This compound->NFkB IL6->STAT3 VEGFsecretion Inhibits VEGF Secretion IL6->VEGFsecretion Apoptosis Induces Apoptosis (Caspase-3/8/9, PARP cleavage) STAT3->Apoptosis Proliferation Inhibits Cell Proliferation STAT3->Proliferation Survival Downregulates Anti-apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) STAT3->Survival Akt->Apoptosis Akt->Proliferation Akt->Survival NFkB->Apoptosis NFkB->Survival HUVEC Inhibits HUVEC Proliferation & Migration VEGFsecretion->HUVEC VesselGrowth Suppresses New Vessel Formation VEGFsecretion->VesselGrowth HUVEC->VesselGrowth

Quantitative Efficacy Data

The anti-proliferative and anti-angiogenic effects of this compound have been quantified in various preclinical models, demonstrating its potency across different cancer types.

Cancer Type / Cell Line Experimental Model Key Quantitative Findings
Broad Cancer Panel NCI-60 human cancer cell lines [4] Inhibited proliferation of all cell lines with IC50 in low micromolar (μM) range; metastatic lines more sensitive [4].
Multiple Myeloma MM.1S, U266, INA-6 cell lines; patient MM cells; SCID mouse model [1] Induced apoptosis in drug-sensitive/resistant lines; inhibited IL-6 & VEGF secretion from BMSCs; suppressed tumor growth in vivo [1].
Hepatocellular Carcinoma (HCC) HepG2 AD38 cells (HBV-expressing) [2] Selectively inhibited proliferation & induced apoptosis via deactivation of constitutively active Akt & STAT3 [2].
Colon Carcinoma T84 cell line [4] Induced apoptosis; activated caspase-9 and caspase-3 [4].
Angiogenesis Assays HUVEC proliferation/migration; chorioallantoic membrane (CAM) assay [4] Inhibited bFGF/VEGF-induced HUVEC proliferation & migration; suppressed new blood vessel formation in vivo [4].

Research and Clinical Status

This compound has been evaluated in clinical trials for specific cancers. According to the developer's website (as of the latest available information), this compound has received orphan drug designation and has been in clinical trials for advanced carcinoid cancer (Phase II) and relapsed or refractory multiple myeloma (Phase I/IIa) [5].

Important Note on Experimental Protocols

The search results, while detailing mechanisms and outcomes, are from studies published between 2004 and 2007. The experimental protocols referenced (e.g., specific reagent concentrations, detailed step-by-step methodologies for MTT, TUNEL, or Western blot assays from these papers) are not current.

For designing contemporary experiments, it is crucial to consult recent peer-reviewed papers or standardized protocol repositories to ensure the use of modern, optimized, and validated methods.

References

Pharmacokinetic Sampling and Dosing Schedule

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic (PK) sampling scheme and dosing information from a Phase I study in patients with advanced cancer [1].

Parameter Category Details
Dosing Schedule Oral dose once daily for 14 days, followed by 14 days off drug (constituting one 28-day cycle) [1].
Fasting Instructions No food for at least 2 hours before and 2 hours after dosing. Intake of 1-2 glasses of water (or other clear beverages) was required during this 4-hour window [1].
Baseline PK Sample Drawn before the first dose administration [1].
Intensive PK Sampling (Day 1) Multiple blood samples (approx. 0.25 tsp each) at: 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours after the first dose [1].
Sparse PK Sampling Additional single blood samples (approx. 0.5 tsp) at 24, 48, and 72 hours after the first dose [1].

Experimental Protocol Overview

The referenced study was an open-label, dose-escalation trial designed to identify the maximum tolerated dose (MTD) and evaluate the safety and pharmacokinetics of Atiprimod in patients with advanced cancer [1].

  • Drug Formulation: The study started with tablets for the first patient group and planned to switch to capsules for subsequent groups if initial safety was acceptable [1].
  • Dose Escalation: The study planned to test up to 8 dose levels, ranging from 60 mg/day to 360 mg/day, using a standard 3+3 design [1].
  • Patient Diaries: Patients were required to maintain a diary to record drug intake, beverage consumption around dosing, concomitant medications, and any side effects [1].
  • Analytical Method: The PK analysis involved measuring the amount of this compound in the blood samples collected, though the specific bioanalytical method (e.g., LC-MS) is not detailed in the available source [1].

Mechanism of Action and Signaling Pathways

Although not directly part of classical PK, understanding the drug's mechanism and its downstream effects (pharmacodynamics) is crucial for a comprehensive whitepaper. Preclinical studies in multiple myeloma (MM) cell lines have revealed this compound's key mechanisms.

The following diagram illustrates the primary signaling pathway targeted by this compound, as identified in in vitro studies [2].

G IL6 IL-6 Cytokine IL6R IL-6 Receptor IL6->IL6R JAK JAK Kinase IL6R->JAK STAT3 STAT3 (Inactive) JAK->STAT3 pSTAT3 STAT3 (Phosphorylated) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus TargetGenes Transcription of Target Genes Nucleus->TargetGenes Survival Cell Survival & Proliferation TargetGenes->Survival This compound This compound This compound->JAK Inhibits Activation

This compound inhibits the IL-6/JAK/STAT3 signaling pathway, a key driver of myeloma cell survival and proliferation [2].

  • Key Molecular Events: this compound was shown to block the IL-6-induced phosphorylation of STAT3, a critical protein for myeloma cell growth and survival. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [2].
  • Cellular Outcomes: The downstream effects include cell cycle arrest in the G0/G1 phase and the induction of apoptosis through the activation of caspase-3 and subsequent cleavage of PARP [2].
  • Activity in Patient Samples: The drug also suppressed the proliferation of myeloma colony-forming cells in fresh bone marrow samples from newly diagnosed patients [2].

Additional Context for Researchers

  • Clinical Development Shift: While initially investigated for advanced cancers and multiple myeloma, a subsequent trial uncovered a promising response in a patient with advanced carcinoid tumors. This led to a strategic shift in its clinical development path towards neuroendocrine cancers, with plans for a dedicated Phase I/II trial in carcinoid patients [3].
  • Tissue Distribution: Early tissue distribution studies were noted to show that this compound accumulates at the highest concentrations in the liver and gastrointestinal tract, which aligned with the observed activity in carcinoid tumors with liver metastases [3].

References

Comprehensive Research Guide: Investigating Atiprimod in Multiple Myeloma Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Atiprimod and Its Relevance in Multiple Myeloma Research

This compound (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4.5] decane dimaleate) is an azaspirane-class cationic amphiphilic compound initially developed for its potent anti-inflammatory properties and evaluated in phase I clinical trials for rheumatoid arthritis, where it demonstrated favorable tolerability profiles [1]. The drug has since emerged as a promising candidate for oncotherapeutic applications, particularly in multiple myeloma (MM), a malignant plasma cell disorder accounting for approximately 1% of all cancer-related deaths [1] [2]. Multiple myeloma remains a therapeutic challenge due to the inevitable development of treatment-resistant relapse despite aggressive intervention, creating an urgent need for novel therapeutic agents with alternative mechanisms of action [1].

The scientific rationale for investigating this compound in myeloma stems from its documented effects on key signaling pathways implicated in plasma cell pathogenesis, particularly the interleukin-6 (IL-6) signaling cascade, which represents a critical growth and survival axis for malignant plasma cells in the bone marrow microenvironment [1] [2]. Preclinical evidence indicates that this compound exerts multifaceted antimyeloma activity through coordinated modulation of cell cycle progression, induction of apoptotic pathways, and disruption of essential cytokine signaling networks [1] [3] [2]. This application note provides a comprehensive technical resource for researchers studying this compound's mechanisms and effects in multiple myeloma model systems.

Mechanism of Action in Multiple Myeloma Cells

Key Molecular Pathways Targeted by this compound

This compound exerts its antiproliferative and pro-apoptotic effects in multiple myeloma cells through coordinated modulation of several critical signaling pathways:

  • STAT3 Signaling Inhibition: this compound directly inhibits the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3), thereby blocking the downstream signaling cascade of IL-6, a cornerstone cytokine for myeloma cell survival and proliferation [1] [3] [2]. This disruption of the IL-6/STAT3 axis represents the primary mechanistic pathway through which this compound undermines myeloma cell viability.

  • Cell Cycle Regulation: Treatment with this compound results in dose-dependent arrest of the cell cycle at the G0/G1 phase transition, preventing cell cycle progression and limiting the expansion of malignant plasma cell populations [1] [2]. This cell cycle arrest correlates with modulation of cyclin and cyclin-dependent kinase expression patterns.

  • Mitochondrial Apoptotic Pathway: this compound induces caspase-3-mediated apoptosis through the intrinsic mitochondrial pathway, evidenced by the characteristic cleavage of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme that serves as a hallmark of apoptotic commitment [1] [2]. This executive caspase activation follows the modulation of Bcl-2 family proteins.

  • Anti-apoptotic Protein Downregulation: this compound treatment significantly downregulates key anti-apoptotic mediators, including Bcl-2, Bcl-XL, and Mcl-1, thereby reducing the apoptotic threshold and sensitizing myeloma cells to programmed cell death [1] [3] [2]. This coordinate suppression of multiple anti-apoptotic proteins creates a permissive environment for apoptosis induction.

The following diagram illustrates the coordinated molecular mechanisms through which this compound exerts its anti-myeloma effects:

G cluster_pathways Molecular Pathways Targeted by this compound cluster_effects Cellular Effects This compound This compound IL6_signaling IL-6 Signaling This compound->IL6_signaling Blocks STAT3_phosphorylation STAT3 Phosphorylation This compound->STAT3_phosphorylation Inhibits Cell_cycle Cell Cycle Progression This compound->Cell_cycle Disrupts Apoptotic_proteins Anti-apoptotic Protein Expression This compound->Apoptotic_proteins Downregulates IL6_signaling->STAT3_phosphorylation Proliferation Inhibited Proliferation STAT3_phosphorylation->Proliferation Cell_cycle_arrest G0/G1 Cell Cycle Arrest Cell_cycle->Cell_cycle_arrest Caspase_activation Caspase-3 Activation Apoptotic_proteins->Caspase_activation Apoptosis Induced Apoptosis Caspase_activation->Apoptosis

Quantitative Experimental Data Summary

Efficacy of this compound Across Multiple Myeloma Model Systems

Table 1: Summary of this compound Efficacy in Multiple Myeloma Cell Lines

Cell Line Proliferation IC50 (μM) Cell Cycle Arrest Apoptosis Induction STAT3 Inhibition Key Characteristics
U266-B1 ~2-5 μM (time-dependent) G0/G1 phase blockade Caspase-3/PARP cleavage Complete at 2 μM IL-6-dependent, widely used model
MM-1 ~2-5 μM (time-dependent) G0/G1 phase blockade Caspase-3/PARP cleavage Complete at 2 μM Glucocorticoid-sensitive
MM-1R ~2-5 μM (time-dependent) G0/G1 phase blockade Caspase-3/PARP cleavage Complete at 2 μM Dexamethasone-resistant variant
OCI-MY5 ~2-5 μM (time-dependent) G0/G1 phase blockade Caspase-3/PARP cleavage Complete at 2 μM Representative of aggressive disease
Primary Patient Cells (n=5) Dose-dependent suppression Not assessed in study Not directly assessed Not assessed Fresh marrow from newly diagnosed patients

Table 2: Effects of this compound on Key Myeloma Survival Proteins

Protein Target Effect of this compound Functional Significance Detection Method Time Course
STAT3 phosphorylation Complete inhibition Blocks IL-6 signaling cascade Western blot Within 2-4 hours
Bcl-2 Significant downregulation Reduces mitochondrial apoptotic threshold Western blot 12-24 hours
Bcl-XL Significant downregulation Reduces mitochondrial apoptotic threshold Western blot 12-24 hours
Mcl-1 Significant downregulation Critical myeloma survival factor Western blot 12-24 hours
Caspase-3 Cleavage and activation Executes apoptotic program Western blot, activity assay 24-48 hours
PARP Characteristic cleavage Apoptosis hallmark Western blot 24-48 hours

The time- and dose-dependent nature of this compound's anti-proliferative effects underscores the importance of careful experimental timing and concentration optimization across different myeloma models [1] [2]. The consistent activity across both treatment-sensitive and resistant cell lines (including MM-1 and its dexamethasone-resistant variant MM-1R) suggests that this compound may overcome common resistance mechanisms, a valuable characteristic given the tendency of myeloma to develop treatment resistance [1]. Furthermore, the efficacy in primary patient-derived cells demonstrates translational relevance beyond established cell lines [1].

Detailed Experimental Protocols

Cell Culture and Drug Preparation
4.1.1 Cell Line Maintenance
  • Culture Conditions: Maintain MM cell lines (U266-B1, MM-1, MM-1R, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator [1] [2]. Culture OCI-MY5 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FCS under identical conditions [1].

  • Passaging Protocol: Passage cells every 2-3 days upon reaching densities of 0.8-1.2 × 10^6 cells/mL, maintaining logarithmic growth phase for all experiments. Determine viability using trypan blue exclusion, ensuring >95% viability before experimental use [1] [2].

4.1.2 this compound Stock Preparation
  • Stock Solution: Prepare 8 mM this compound stock by dissolving in phosphate-buffered saline (PBS), followed by sterile filtration (0.2 μm filter) [1] [2]. Aliquot and store at -20°C protected from light.

  • Working Concentrations: Prepare working concentrations immediately before use by diluting in culture medium to achieve final concentrations typically ranging from 1-10 μM based on experimental requirements [1]. Include vehicle-only controls in all experiments.

Cell Proliferation and Viability Assays
4.2.1 Time- and Dose-Response Analysis
  • Experimental Setup: Seed cells in 96-well plates at 5 × 10^4 cells/well in 100 μL complete medium. Add this compound across a concentration gradient (0.1-10 μM) in triplicate for each experimental condition [1].

  • Proliferation Assessment: Measure proliferation at 24, 48, and 72 hours using MTT assay according to standard protocols [1]. Briefly, add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Solubilize formed formazan crystals with acidified isopropanol and measure absorbance at 570 nm with reference at 630 nm.

  • Data Analysis: Express results as percentage of vehicle-treated controls and calculate IC50 values using non-linear regression analysis (four-parameter logistic curve) in appropriate statistical software [1].

Cell Cycle Analysis Protocol
4.3.1 DNA Content Measurement by Flow Cytometry
  • Cell Processing: Harvest approximately 1 × 10^6 cells after 24-48 hours of this compound treatment, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours [1].

  • Staining Procedure: Pellet fixed cells, resuspend in DNA staining solution containing propidium iodide (50 μg/mL), RNase A (100 μg/mL), and 0.1% Triton X-100 in PBS. Incubate for 30 minutes at 37°C protected from light [1].

  • Flow Cytometry Analysis: Analyze samples using a flow cytometer with a 488 nm excitation laser and collection at >600 nm. Collect a minimum of 10,000 events per sample and analyze cell cycle distribution using appropriate software with Dean-Jett-Fox modeling [1].

Apoptosis Detection Methods
4.4.1 Caspase-3 Activation and PARP Cleavage
  • Protein Extraction: Harvest cells after 24-48 hours of treatment, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors [2]. Determine protein concentration using BCA assay.

  • Western Blot Protocol: Separate 50 μg protein by SDS-PAGE on 12% gels, transfer to nitrocellulose membranes, and block with 5% non-fat milk [2]. Incubate overnight at 4°C with primary antibodies against: cleaved caspase-3, PARP, and β-actin (loading control).

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies, develop using enhanced chemiluminescence, and image with a digital capture system [2]. Quantify band intensities using image analysis software.

STAT3 Phosphorylation Analysis
4.5.1 Phospho-STAT3 Detection
  • Stimulation Conditions: Serum-starve cells for 4 hours prior to treatment with this compound (2 μM) for 2-4 hours, followed by stimulation with IL-6 (10-50 ng/mL) for 15 minutes [1] [2].

  • Western Blot Analysis: Process cells as described in section 4.4.1, using antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 [1] [2]. Normalize phospho-STAT3 levels to total STAT3 for quantitative comparisons.

The following diagram illustrates the key experimental workflows for investigating this compound's effects:

G cluster_experimental Experimental Workflow for this compound Studies Cell_culture Cell Culture & Drug Treatment Proliferation Proliferation Assays (MTT, colony formation) Cell_culture->Proliferation Cell_cycle Cell Cycle Analysis (Flow cytometry) Cell_culture->Cell_cycle Apoptosis Apoptosis Detection (Western, caspase assays) Cell_culture->Apoptosis Signaling Signaling Analysis (Western, EMSA) Cell_culture->Signaling Data_analysis Data Analysis & Interpretation Proliferation->Data_analysis Cell_cycle->Data_analysis Apoptosis->Data_analysis Signaling->Data_analysis

Research Applications and Potential Clinical Translation

The experimental protocols outlined in this application note support several key research applications for this compound in multiple myeloma investigation:

  • Mechanistic Studies of STAT3 Signaling: this compound serves as a valuable pharmacological tool for dissecting the role of STAT3 signaling in myeloma pathogenesis and validating STAT3 as a therapeutic target [1] [3] [2]. The reproducible inhibition of STAT3 phosphorylation at concentrations achievable in preclinical models (2 μM) enables clear experimental readouts.

  • Combination Therapy Screening: The multimodal mechanism of action supports investigation of synergistic drug combinations with conventional myeloma therapies, including proteasome inhibitors (bortezomib), immunomodulatory agents (lenalidomide), and corticosteroids [4]. The ability to overcome dexamethasone resistance in MM-1R cells suggests potential for restoring drug sensitivity in resistant disease [1].

  • Bone Marrow Microenvironment Modeling: The documented activity of this compound in the presence of bone marrow stromal cells supports its use in more physiologically relevant co-culture systems that better recapitulate the protective tumor microenvironment [1]. This is particularly important given the role of stromal cells in secreting protective factors like IL-6.

  • Translation to Clinical Development: The phase I/IIa clinical trial in relapsed or refractory multiple myeloma (Protocol #03-412) demonstrated the translational potential of this compound, building on the robust preclinical efficacy data summarized in this application note [5] [6]. Further clinical development may focus on patient populations with documented STAT3 activation or resistance to conventional therapies.

Conclusion

This compound represents a promising multimodal agent with demonstrated efficacy across a panel of multiple myeloma cell lines, including resistant variants and primary patient samples. The comprehensive protocols provided in this application note enable researchers to rigorously investigate this compound's anti-myeloma activities, with particular emphasis on its hallmark inhibition of STAT3 phosphorylation and induction of mitochondrial apoptosis. The consistent dose- and time-dependent response patterns across diverse model systems support the reliability of these experimental approaches for generating reproducible data. As multiple myeloma continues to pose therapeutic challenges due to inevitable relapse and resistance development, agents like this compound that target fundamental survival pathways offer valuable research tools and potential clinical opportunities for overcoming treatment limitations.

References

Comprehensive Application Notes and Protocols: Atiprimod Dose-Dependent Apoptosis Assays in Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Atiprimod is a novel cationic amphiphilic compound that has demonstrated significant anti-neoplastic activity across various hematologic malignancies. Originally developed as an anti-inflammatory agent, this azaspirane compound has shown promising results in preclinical studies for multiple myeloma, myeloproliferative neoplasms (MPNs), and mantle cell lymphoma (MCL). The therapeutic potential of this compound stems from its ability to selectively target key signaling pathways in malignant cells while exhibiting minimal cytotoxicity toward normal lymphocytes, making it an attractive candidate for targeted cancer therapy [1] [2].

The primary molecular mechanism of this compound involves inhibition of the JAK-STAT signaling pathway, particularly through blockade of STAT3 phosphorylation. This pathway is crucial for cell survival and proliferation in many hematologic cancers. This compound has been characterized as a small molecule inhibitor of JAK2 and JAK3 kinases, with particular efficacy against the constitutively active JAK2V617F mutant found in most patients with polycythemia vera and approximately 50% of patients with essential thrombocythemia and primary myelofibrosis [3]. Additionally, this compound modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) while upregulating pro-apoptotic factors (Bax, Bad), resulting in mitochondrial membrane permeabilization and initiation of the apoptotic cascade [1] [2].

Quantitative Profiling of this compound Cytotoxicity

Dose-Response Relationships Across Hematologic Malignancies

Systematic evaluation of this compound's anti-proliferative effects has been conducted across numerous hematologic cancer cell lines, revealing consistent dose-dependent responses. The compound demonstrates variable potency depending on the specific genetic alterations present in different malignancies, with particular efficacy observed in JAK2V617F-positive cells compared to their wild-type counterparts [3].

Table 1: In Vitro Anti-Proliferative Activity of this compound Across Hematologic Malignancy Cell Lines

Cell Line Malignancy Type Genetic Features IC50 (μM) References
FDCP-EpoR JAK2V617F Myeloproliferative Neoplasm JAK2V617F mutation 0.42 [3]
SET-2 Acute Megakaryoblastic Leukemia JAK2V617F mutation 0.53 [3]
FDCP-EpoR JAK2WT Myeloproliferative Neoplasm Wild-type JAK2 0.69 [3]
CMK Acute Megakaryocytic Leukemia JAK3 A572V mutation 0.79 [3]
U266-B1 Multiple Myeloma IL-6 dependent 1.5-2.0 [1] [2]
MM-1 Multiple Myeloma Dexamethasone sensitive 1.5-2.0 [1] [2]
OCI-MY5 Multiple Myeloma IL-6 independent 1.5-2.0 [1] [2]
SP53 Mantle Cell Lymphoma Unknown 1.0-2.5 [4]
MINO Mantle Cell Lymphoma Unknown 1.0-2.5 [4]
Primary Cell Sensitivity and Selectivity

The therapeutic potential of this compound is further evidenced by its selective activity against primary tumor cells from patients while sparing normal lymphocytes. Research has demonstrated that this compound more effectively inhibits the proliferation of peripheral blood hematopoietic progenitors obtained from patients with JAK2V617F-positive polycythemia vera than hematopoietic progenitors from normal individuals (p=0.001) [3]. This selective cytotoxicity represents a significant therapeutic advantage, potentially minimizing adverse effects on normal hematopoiesis during treatment.

Table 2: Apoptotic Pathway Modulation by this compound in Hematologic Malignancies

Apoptotic Parameter Effect of this compound Time Course Cell Lines Observed References
Mitochondrial Membrane Potential Heightened 12-48 hours FDCP-EpoR JAK2V617F, SET-2 [3]
Caspase-3 Activity Increased 24-48 hours FDCP-EpoR JAK2V617F, U266-B1, MCL lines [3] [1] [4]
PARP Cleavage Induced 24-48 hours FDCP-EpoR JAK2V617F, U266-B1, MCL lines [3] [1] [4]
XIAP Protein Increased turnover 24-48 hours FDCP-EpoR JAK2V617F [3]
Bcl-2 Expression Downregulated 24-72 hours U266-B1, MCL lines [1] [4]
Bcl-XL Expression Downregulated 24-72 hours U266-B1 [1] [2]
Mcl-1 Expression Downregulated 24-72 hours U266-B1 [1] [2]
Bax Expression Upregulated 24-72 hours MCL lines [4]
Cytochrome C Release Increased 24-48 hours MCL lines [4]

Experimental Protocols

Cell Culture and Drug Preparation

Cell lines commonly used in this compound apoptosis studies include SET-2 (human acute megakaryoblastic leukemia with JAK2V617F mutation), CMK (human acute megakaryocytic leukemia with JAK3 mutation), U266-B1 (multiple myeloma), and various mantle cell lymphoma lines (SP53, MINO, Grant 519, Jeko-1). These cells are typically maintained in RPMI 1640 medium supplemented with 10-20% fetal calf serum (FCS) at 37°C in a humidified 5% CO2 atmosphere [3] [1] [4].

  • Drug Stock Solution: Prepare this compound at 8 mM concentration in phosphate-buffered saline (PBS). Aliquot and store at 4°C protected from light.
  • Working Concentrations: Immediately before use, dilute stock solution in tissue culture medium to achieve final testing concentrations typically ranging from 0.1 to 10 μM.
  • Quality Control: Periodically verify drug potency and stability using reference cell lines with known sensitivity profiles [3] [1].
Growth Inhibition Assay (MTS/Proliferation)

The anti-proliferative effects of this compound can be quantified using standardized colorimetric assays that measure metabolic activity as a surrogate for cell viability.

  • Cell Plating: Seed cells in 96-well flat-bottom plates at a density of 10×10⁴ cells per well in 100 μL complete medium.
  • Drug Treatment: Add this compound in triplicate wells across a concentration gradient (typically 0.1-10 μM). Include vehicle-only controls.
  • Incubation: Maintain plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
  • Viability Assessment: Add 20 μL of CellTiter96 One Solution Reagent (MTS) to each well and incubate for an additional 3-4 hours at 37°C.
  • Quantification: Measure absorbance at 495 nm using a microplate reader. Calculate percentage inhibition relative to vehicle-treated controls [3].
Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Annexin V binding to externalized phosphatidylserine combined with propidium iodide exclusion provides a standardized method for quantifying apoptosis versus necrosis.

  • Treatment: Incubate cells with this compound at desired concentrations (typically 0.5-5× IC50) for 12-48 hours.
  • Cell Collection: Harvest approximately 5×10⁵ cells by gentle centrifugation (300 × g for 5 minutes).
  • Washing: Resuspend cells in cold PBS and wash twice with annexin V binding buffer.
  • Staining: Resuspend cells in 100 μL binding buffer containing 5 μL Alexa 488-conjugated annexin V and 1 μg/mL propidium iodide.
  • Incubation: Keep samples in dark for 15 minutes at room temperature.
  • Analysis: Add additional binding buffer and analyze within 1 hour using flow cytometry with appropriate fluorescence channels [4] [5].

Critical Considerations: Include unstained controls, single-stained controls for compensation, and technical replicates. Set appropriate size thresholds to exclude subcellular fragments that may interfere with accurate analysis [5].

Mitochondrial Membrane Potential Assessment (JC-1 Staining)

The loss of mitochondrial membrane potential (ΔΨm) is an early event in apoptosis that can be detected using the fluorescent probe JC-1.

  • Drug Treatment: Incubate cells with this compound for desired duration (typically 12-24 hours).
  • Staining Preparation: Add JC-1 dye (final concentration 2-5 μM) to approximately 5×10⁵ cells in 130 μL tissue culture medium.
  • Incubation: Maintain stained cells for 10 minutes at 37°C in the dark.
  • Washing: Wash cells twice with warm tissue culture medium.
  • Analysis: Resuspend in 0.5 mL medium and analyze immediately by flow cytometry, monitoring both green (530 nm) and red (590 nm) fluorescence.
  • Validation: Include controls with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to confirm assay responsiveness [5].
Caspase Activity and PARP Cleavage Analysis

Proteolytic cleavage of caspase substrates represents a definitive marker of apoptotic progression.

  • Cell Lysis: Harvest this compound-treated cells and lyse in RIPA buffer supplemented with protease inhibitors.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Load 50 μg protein per lane onto 4-12% Bis-Tris gradient gels for SDS-PAGE separation.
  • Transfer: electrophoretically transfer proteins to nitrocellulose membranes using standard protocols.
  • Immunoblotting: Probe membranes with antibodies against:
    • Cleaved caspase-3, caspase-9, or PARP
    • Phosphorylated Bcl-2 family proteins (Bad, Bax)
    • Loading controls (β-actin, GAPDH)
  • Detection: Use enhanced chemiluminescence for protein band visualization [3] [1] [4].

Signaling Pathway Visualization

This compound-Induced Apoptotic Signaling Cascade

The molecular events in this compound-induced apoptosis involve a coordinated sequence of signaling alterations that can be visualized as a directed network. The following Graphviz diagram illustrates the key pathway components and their relationships:

AtiprimodApoptosisPathway This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits Phosphorylation STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Bcl2 Bcl2 This compound->Bcl2 Downregulates BclXL BclXL This compound->BclXL Downregulates Mcl1 Mcl1 This compound->Mcl1 Downregulates Bax Bax This compound->Bax Upregulates Bad Bad This compound->Bad Upregulates JAK2->STAT3 Phosphorylates STAT5 STAT5 JAK2->STAT5 Phosphorylates STAT3->Bcl2 Transactivates STAT3->BclXL Transactivates STAT3->Mcl1 Transactivates Mitochondria Mitochondria Bcl2->Mitochondria Stabilizes Bax->Mitochondria Permeabilizes Bad->Mitochondria Permeabilizes CytochromeC CytochromeC Mitochondria->CytochromeC Releases Caspase9 Caspase9 CytochromeC->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Promotes

Diagram 1: this compound-Induced Apoptotic Signaling Pathway. This diagram illustrates the molecular mechanisms through which this compound triggers apoptosis in hematologic malignancies, highlighting key inhibition points (red) and activation events (green).

Experimental Workflow for Apoptosis Assessment

The comprehensive evaluation of this compound-induced apoptosis requires a multi-faceted experimental approach that integrates complementary methodologies. The following Graphviz diagram outlines a standardized workflow:

ApoptosisAssayWorkflow CellCulture Cell Culture Maintenance (MPN, MM, MCL lines) DrugPrep This compound Preparation (8 mM stock in PBS) CellCulture->DrugPrep DoseTreatment Dose-Finding Treatment (0.1-10 μM, 72h) DrugPrep->DoseTreatment ViabilityAssay MTS Viability Assay (IC50 Determination) DoseTreatment->ViabilityAssay ConfirmatoryTreatment Confirmatory Treatment (0.5-5× IC50, 12-48h) ViabilityAssay->ConfirmatoryTreatment AnnexinAssay Annexin V/PI Staining (Apoptosis vs Necrosis) ConfirmatoryTreatment->AnnexinAssay MitochondrialAssay JC-1 Staining (ΔΨm Loss Assessment) ConfirmatoryTreatment->MitochondrialAssay CaspaseAssay Caspase Activity (Western Blot/Activity) ConfirmatoryTreatment->CaspaseAssay DataIntegration Data Integration & Mechanism Confirmation AnnexinAssay->DataIntegration MitochondrialAssay->DataIntegration PARPCleavage PARP Cleavage Analysis (Western Blot) CaspaseAssay->PARPCleavage PARPCleavage->DataIntegration

Diagram 2: Comprehensive Workflow for Assessing this compound-Induced Apoptosis. This diagram outlines the sequential experimental procedures for evaluating the apoptotic effects of this compound, from initial dose-finding studies to mechanistic confirmation.

Methodological Considerations and Troubleshooting

Critical Technical Factors

Successful implementation of this compound apoptosis assays requires attention to several critical technical factors that can significantly impact results and interpretation:

  • Serum Concentration Effects: The anti-proliferative activity of this compound can be influenced by serum concentration in culture media. SET-2 cells typically require 20% FCS, while CMK and other lines are maintained in 10% FCS. Consistent serum conditions must be maintained across experiments to ensure reproducible dose-response relationships [3].

  • Time Course Considerations: Apoptotic markers appear at different time points after this compound exposure. Early events (mitochondrial membrane depolarization, phosphatidylserine externalization) typically occur within 12-24 hours, while late apoptotic markers (caspase activation, PARP cleavage) manifest at 24-48 hours. Include multiple time points in experimental designs to capture the full apoptotic progression [3] [1].

  • Cell Line-Specific Mechanisms: The dominant apoptotic pathway engaged by this compound varies by cellular context. In multiple myeloma and MPN models, apoptosis proceeds primarily through caspase-dependent mechanisms, as demonstrated by abolition of cell death with pan-caspase inhibitors. In contrast, mantle cell lymphoma apoptosis may involve significant caspase-independent pathways mediated by apoptosis-inducing factor (AIF) [4] [6].

Validation and Quality Control

Rigorous assay validation is essential for generating reliable, reproducible data on this compound-induced apoptosis:

  • Apoptosis Assay Controls: Include appropriate controls for flow cytometry-based apoptosis assays:

    • Untreated cells for baseline apoptosis
    • Staurosporine-treated cells (1 μM, 4-6 hours) as positive control for apoptosis
    • Heat-killed cells (56°C for 45 minutes) for necrotic population
    • Digitonin-treated cells (0.005%, 5 minutes) for permeabilized controls [5]
  • Specificity Validation: Utilize pharmacological inhibitors to confirm mechanism:

    • z-VAD-fmk (pan-caspase inhibitor, 20-50 μM) to test caspase dependence
    • z-LEHD-fmk (caspase-9 inhibitor, 20-50 μM) for mitochondrial pathway
    • AIF inhibitors for caspase-independent pathways [4]
  • Analytical Considerations: Be aware that some widely used apoptosis assays do not perfectly distinguish between apoptosis and other forms of cell death. Sub-G1 DNA content identified by propidium iodide staining does not exclusively indicate apoptosis, as necrotic cells may also display hypodiploid DNA. Similarly, loss of mitochondrial membrane potential occurs in both apoptotic and necrotic cells unless combined with assays for maintained membrane integrity [5].

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the dose-dependent apoptotic effects of this compound across various hematologic malignancies. The standardized methodologies enable robust quantification of anti-proliferative activity, apoptotic induction, and mechanism validation. The consistent demonstration of selective cytotoxicity against malignant cells while sparing normal lymphocytes, coupled with efficacy in primary patient-derived samples, supports the continued investigation of this compound as a promising therapeutic agent. Researchers should adapt these core protocols to their specific experimental systems while maintaining the key quality control measures outlined to ensure generation of reliable, reproducible data.

References

Atiprimod's Mechanism and Caspase-3 Activation

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is an azaspirane compound that demonstrated anti-cancer activity in preclinical studies by inhibiting proliferation and inducing caspase-3-dependent apoptosis in multiple myeloma and other hematologic cancer cells [1] [2] [3].

The signaling pathway through which this compound triggers cell death culminates in the activation of executioner caspases, with the following key experimental findings:

G This compound This compound JAK_STAT_Pathway Inhibition of JAK2/STAT3 Phosphorylation This compound->JAK_STAT_Pathway AntiApoptotic_Proteins Downregulation of Bcl-2, Bcl-XL, Mcl-1 This compound->AntiApoptotic_Proteins Caspase3_Activation Caspase-3 Activation JAK_STAT_Pathway->Caspase3_Activation AntiApoptotic_Proteins->Caspase3_Activation PARP_Cleavage Cleavage of PARP Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase3_Activation->Apoptosis PARP_Cleavage->Apoptosis

Key Experimental Parameters from Literature

The table below summarizes critical conditions from peer-reviewed studies for inducing caspase-3 activation with this compound.

Experimental Parameter Details from Literature
Cell Lines Multiple myeloma (U266-B1, MM-1, OCI-MY5, MM-1R); Acute megakaryoblastic leukemia (SET-2); Acute megakaryocytic leukemia (CMK) [1] [4].

| This compound Treatment | Dose Range: 0.42 - 2.0 µM (IC50 values for proliferation inhibition). Duration: Time- and dose-dependent effects, with apoptosis observed [1] [4]. | | Key Method for Detecting Caspase-3 | Western Blotting: Analysis of caspase-3 activation and cleavage of its substrate, PARP (Poly(ADP-ribose) polymerase) [1] [4]. | | Additional Apoptosis Markers | • Increased mitochondrial membrane permeability [4]. • Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [1]. • Increased turnover of XIAP (X-linked inhibitor of apoptosis protein) [4]. |

Guidance for Experimental Protocol

Based on the search results, you can adapt the following general workflow to design your experiments. Specific optimization for your cell system will be necessary.

1. Cell Culture and Treatment

  • Culture relevant cancer cell lines (e.g., U266-B1 for multiple myeloma) in appropriate media [1] [3].
  • Prepare a stock solution of this compound (e.g., 8 mM in PBS) and further dilute in culture medium [1] [3].
  • Treat cells with this compound within the 0.5 - 2.0 µM range. Include a vehicle control (e.g., PBS). A time-course experiment (e.g., 24, 48, 72 hours) is recommended to capture the dynamics of caspase activation [1] [4].

2. Detecting Caspase-3 Activation The most cited method in the context of this compound is Western blotting.

  • Protein Extraction & Western Blotting: Prepare whole-cell lysates after treatment.
  • Antibodies: Probe membranes with antibodies against:
    • Cleaved Caspase-3: The active form of the enzyme.
    • Cleaved PARP: A key downstream substrate of activated caspase-3 and a classic marker of apoptosis [1] [4] [5].
  • Validation: The protocol is validated by the expected downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 [1].

3. Alternative Detection Methods While not used in the primary this compound studies, these robust methods are standard for measuring caspase activity and could be effectively incorporated into your protocol.

  • Fluorometric Assays: Use a plate reader to measure the cleavage of a synthetic, fluorogenic substrate (e.g., DEVD- AFC or DEVD- AMC) by caspase-3/7 in cell lysates. The release of the fluorescent moiety is proportional to caspase activity [6].
  • Flow Cytometry: Use the same fluorogenic substrates to detect and quantify caspase activity in individual cells, allowing you to determine the proportion of apoptotic cells within a heterogeneous population [6].

Important Considerations for Your Research

  • Mechanistic Context: The activation of caspase-3 by this compound occurs within a broader signaling context, primarily through the inhibition of the IL-6/JAK/STAT3 survival pathway [1] [4].
  • Protocol Optimization: The provided parameters are a starting point. You will need to perform dose-response and time-course experiments to establish the optimal conditions for your specific research model.
  • Multiple Myeloma Focus: Please note that the most direct evidence for this compound's efficacy and mechanism comes from studies on multiple myeloma. Its applicability to other cancer types should be verified empirically.

References

Atiprimod as an Inhibitor of JAK2/JAK3 in Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is a small molecule, cationic amphiphilic compound from the azaspirane class that demonstrates potent inhibition of JAK2 and JAK3 tyrosine kinases [1]. Pre-clinical evidence highlights its efficacy, particularly against the constitutively active JAK2V617F mutant, which is a key driver in a majority of Polycythemia Vera (PV) cases and about half of Essential Thrombocythemia (ET) and Primary Myelofibrosis (PMF) cases [1] [2] [3].

Its proposed mechanism involves inducing the degradation of the JAK2 protein, potentially via the ubiquitin-proteasome pathway, rather than acting as a classic tyrosine kinase inhibitor (TKI) [2]. Treatment with this compound leads to the inhibition of downstream phosphorylation of STAT3, STAT5, and AKT, and induces apoptosis through mitochondrial membrane potential disruption, increased caspase-3 activity, PARP cleavage, and modulation of BCL-2 and XIAP proteins [1].

Summary of Quantitative Activity Data

The table below summarizes key quantitative findings from pre-clinical studies.

Cell Line / Sample Type Genetic Background Proliferation IC₅₀ (μM) Key Phenotypic & Molecular Effects
FDCP-EpoR (Mouse) JAK2V617F [1] [2] 0.42 [1] [2] Epo-independent growth inhibition; induced apoptosis [1] [2]
FDCP-EpoR (Mouse) JAK2WT [1] 0.65 - 0.69 [1] Growth inhibition [1]
SET-2 (Human) JAK2V617F [1] 0.53 [1] Inhibition of p-JAK2, p-STAT5/3, p-AKT; induced apoptosis [1]
CMK (Human) JAK3 Mutant (A572V) [1] 0.79 [1] Growth inhibition [1]
PV Patient Progenitors JAK2V617F Positive [1] N/A - Significant growth inhibition vs. normal (p=0.001) [1] Reduced JAK2V617F mutant allele burden in BFU-E/CFU-GM colonies; induced apoptosis [1]

Signaling Pathway and Experimental Workflow

atiprimod_workflow cluster_pathway Mechanism of JAK2V617F Signaling and this compound Inhibition cluster_workflow Experimental Protocol Workflow JAK2Mut JAK2V617F Mutation CytokineReceptor Cytokine Receptor (e.g., EpoR) JAK2Mut->CytokineReceptor  Enables Ligand- Independent Signaling ConstitutiveAct Constitutive JAK2 Activation CytokineReceptor->ConstitutiveAct Downstream Downstream Phosphorylation: STAT5, STAT3, AKT ConstitutiveAct->Downstream Survival Cell Proliferation & Survival Downstream->Survival This compound This compound Treatment Inhibition Inhibits JAK2 Phosphorylation & Induces Protein Degradation This compound->Inhibition Block Blocks Downstream Signaling Inhibition->Block Apoptosis Induces Apoptosis Block->Apoptosis Start 1. Cell Culture & Preparation Treat 2. This compound Treatment Start->Treat Assay 3. Endpoint Assays Treat->Assay Analyze 4. Analysis Assay->Analyze CultureDetails Maintain cells in appropriate media: - FDCP-EpoR: RPMI1640 + 10% FCS + 5% WEHI-CM - SET-2: RPMI1640 + 20% FBS - CMK: RPMI1640 + 10% FBS TreatDetails Prepare this compound stock (e.g., 8 mM in PBS). Treat cells for 24-96 hours with a range of concentrations (e.g., 0.1 - 10 µM). AssayDetails Run in parallel: - MTS Proliferation Assay (72h) - Western Blot / Immunoprecipitation - Apoptosis Assays (Annexin V, Caspase-3) - Primary Progenitor Colony Analysis AnalyzeDetails - Calculate IC₅₀ values - Assess protein phosphorylation - Quantify apoptosis rates - Determine allele burden

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Lines: Use validated models like murine FDCP-EpoR cells transduced with JAK2WT or JAK2V617F, human SET-2 cells (JAK2V617F-positive megakaryoblastic leukemia), and human CMK cells (JAK3 A572V mutant) [1].
  • Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with:
    • FDCP-EpoR: 10% Fetal Calf Serum (FCS) and 5% WEHI conditioned media [1].
    • SET-2: 20% Fetal Bovine Serum (FBS) [1].
    • CMK: 10% FBS [1].
  • Keep cells in a humidified incubator at 37°C with 5% CO₂.
This compound Treatment
  • Stock Solution: Prepare an 8 mM stock of this compound in phosphate-buffered saline (PBS). Aliquot and store at 4°C [1].
  • Working Dilutions: Dilute the stock in the appropriate tissue culture medium to create a concentration series (e.g., 0.1 μM to 10 μM) immediately before use [1].
  • Treatment Setup: Plate cells in 96-well plates (e.g., 10,000 cells per well for proliferation assays) or larger culture dishes for protein analysis. Add the prepared this compound solutions and incubate for 24 to 96 hours, depending on the assay [1].
Key Endpoint Assays
  • Cell Proliferation/Growth Inhibition (MTS Assay):
    • After 72 hours of this compound treatment, add 20 μL of CellTiter 96 One Solution Reagent (MTS) to each well [1].
    • Incubate the plate for 3 hours at 37°C for color development.
    • Measure the absorbance at 495 nm on a microplate reader. The signal is proportional to the number of viable cells [1].
  • Western Blot Analysis:
    • Prepare cell lysates after this compound treatment [1].
    • Load 50 μg of protein onto a NuPAGE 4–12% Bis-Tris gel for electrophoresis and transfer to a membrane [1].
    • Probe membranes with specific primary antibodies (e.g., anti-p-STAT3, p-STAT5, total STAT5, AKT, PARP, caspase-3, BCL-2, XIAP, β-actin) followed by HRP-conjugated secondary antibodies [1].
    • Detect bands using enhanced chemiluminescence (ECL) [1].
  • Immunoprecipitation for JAK2/3:
    • Use 20 million cells per treatment condition [1].
    • Immunoprecipitate JAK2 or JAK3 using specific antibodies and agarose-conjugated protein A/G [1].
    • Analyze the immunoprecipitates by western blotting, including probing with anti-phosphotyrosine antibodies (e.g., 4G10) [1].
  • Apoptosis Assays:
    • Annexin V Staining: Use flow cytometry to detect phosphatidylserine externalization on the cell membrane after this compound treatment [2].
    • Mitochondrial Membrane Potential & Caspase-3 Activity: Use specific fluorescent probes or activity assays to measure these key apoptotic markers [1].
  • Analysis of Primary Patient Hematopoietic Progenitors:
    • Isolate mononuclear cells from the peripheral blood of JAK2V617F-positive PV patients and normal donors [1].
    • Expand erythroid progenitors ex vivo in a multi-step, cytokine-supplemented culture system [1].
    • Treat expanded cells with this compound and assess apoptosis via Annexin V staining or evaluate the JAK2V617F mutant allele burden in single micro-aspirated BFU-E and CFU-GM colonies [1].

Discussion and Application Notes

  • Specificity and Efficacy: this compound demonstrates greater efficacy against JAK2V617F-positive cells compared to wild-type JAK2, suggesting potential for a favorable therapeutic window [1] [2]. Its unique mechanism of inducing JAK2 protein degradation differentiates it from ATP-competitive inhibitors and may help overcome certain resistance mechanisms [2].
  • Primary Cell Validation: The significant inhibition of JAK2V617F-positive primary progenitors from PV patients, coupled with a reduction in mutant allele burden, provides strong translational rationale for its use in Myeloproliferative Neoplasms (MPNs) [1].
  • Broader Relevance: While the data is strong for MPNs, emerging evidence suggests the Jak2-Stat5 pathway is a target in other cancers, such as advanced prostate cancer, indicating potential wider applicability [4].
  • Context with Other Inhibitors: Note that classic type I JAK2 inhibitors like Ruxolitinib can cause a paradoxical hyperphosphorylation of JAK2's activation loop, protecting it from phosphatases. This compound's degradation mechanism may avoid this phenomenon, though direct comparative studies are needed [5].

References

Comprehensive Application Notes & Protocols: Evaluating Atiprimod in SCID-hu Mouse Models of Multiple Myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Multiple myeloma (MM) remains a challenging hematological malignancy despite therapeutic advances, with most patients eventually developing treatment resistance. The SCID-hu mouse model represents a preclinical cornerstone for evaluating novel therapeutic agents like Atiprimod as it uniquely recapitulates the human bone marrow microenvironment critical for myeloma cell growth and survival. This compound is an oral azaspirane compound initially developed for its anti-inflammatory properties that has demonstrated significant anti-myeloma activity through multimodal mechanisms of action [1].

The therapeutic potential of this compound in multiple myeloma stems from its ability to simultaneously target multiple signaling pathways essential for myeloma cell survival and proliferation while also disrupting the protective bone marrow microenvironment. Gene expression profiling of myeloma cells following this compound treatment has revealed profound transcriptional reprogramming, characterized by downregulation of genes involved in cellular adhesion, signaling transduction, cell cycle progression, and bone morphogenetic protein (BMP) pathways, coupled with upregulation of pro-apoptotic genes [1]. The compound exhibits a particularly strong effect on integrin signaling, TGF-β and FGF signaling cascades, Wnt/β-catenin pathway, IGF1 axis, and cell-cycle regulatory networks, all of which contribute to its potent anti-myeloma activity [1].

Key Mechanistic Insights

Molecular Signaling Pathways

Table 1: Key signaling pathways modulated by this compound treatment

Pathway Category Specific Pathways Affected Direction of Modulation Biological Consequences
Cytokine Signaling IL-6/STAT3, IGF-1 Downregulation Inhibition of proliferation & survival signals
Bone Metabolism BMP signaling, RANKL Downregulation Reduced osteoclast activity, improved bone formation
Cell Cycle Cyclin D1, CDK regulators Downregulation G0/G1 cell cycle arrest
Apoptosis Bcl-2, Bcl-XL, Mcl-1 Downregulation Caspase-3 activation, PARP cleavage
Adhesion Molecules Integrin signaling Downregulation Reduced microenvironment-mediated drug resistance

This compound exerts its anti-myeloma effects primarily through inhibition of STAT3 phosphorylation, thereby blocking the critical IL-6 signaling cascade that promotes myeloma cell proliferation and confers resistance to apoptosis [2]. This disruption of the IL-6/STAT3 axis results in downregulation of anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1, creating a cellular environment permissive for programmed cell death [2]. The compound further induces mitochondrial-mediated apoptosis through activation of caspase-3 and subsequent cleavage of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), committing the cells to irreversible cell death [2].

Beyond its direct effects on myeloma cells, this compound demonstrates significant bone microenvironment modulation, reducing osteoclast numbers and normalizing genes related to BMP pathways, which may address the devastating osteolytic bone disease that characterizes multiple myeloma [1]. This multifaceted mechanism of action distinguishes this compound from more targeted therapies and may potentially overcome the resistance mechanisms that frequently develop with single-pathway inhibitors.

Atiprimod_Mechanism This compound Molecular Mechanisms in Myeloma This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits pSTAT3 pSTAT3 This compound->pSTAT3 Blocks Phosphorylation Caspase3 Caspase3 This compound->Caspase3 Activates Bcl2 Bcl2 This compound->Bcl2 Downregulates BclXL BclXL This compound->BclXL Downregulates Mcl1 Mcl1 This compound->Mcl1 Downregulates CellCycle CellCycle This compound->CellCycle Disrupts IL6 IL6 IL6R IL6R IL6->IL6R IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3_Dimer pSTAT3->STAT3_Dimer Nuclear_Transloc Nuclear_Transloc STAT3_Dimer->Nuclear_Transloc Gene_Transcription Gene_Transcription Nuclear_Transloc->Gene_Transcription Gene_Transcription->Bcl2 Regulates Gene_Transcription->BclXL Regulates Gene_Transcription->Mcl1 Regulates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis G0_G1_Arrest G0_G1_Arrest CellCycle->G0_G1_Arrest

In Vivo Efficacy & Experimental Models

Comparative Efficacy Across Mouse Models

The in vivo anti-myeloma activity of this compound has been systematically evaluated in three distinct mouse models, each designed to address specific aspects of myeloma pathophysiology and therapeutic response [1]. The subcutaneous model provided initial confirmation of in vivo activity and established appropriate dosing regimens, while the SCID-hu model using INA-6 cells demonstrated this compound's ability to overcome the protective effects of the bone marrow milieu. Most significantly, the SCID-hu model employing primary myeloma cells validated the compound's activity in a system that most closely resembles human disease conditions [1].

Table 2: Summary of this compound efficacy across multiple mouse models

Mouse Model Cell Line Used Key Findings Clinical Relevance
Subcutaneous Various myeloma lines Dose-dependent tumor growth inhibition Established dosing regimen & initial efficacy
SCID-hu (INA-6) INA-6 myeloma cells Overcame bone marrow protection Modeled microenvironment-mediated resistance
SCID-hu (Primary) Primary myeloma cells Confirmed activity against patient-derived cells Highest predictive value for clinical response
5TGM1 Model 5TGM1 murine cells Reduced osteolytic lesions & tumor burden Assessed bone disease modification

The SCID-hu model represents a particularly advanced platform for evaluating myeloma therapeutics as it incorporates an implanted human bone fragment that creates a physiologically relevant human microenvironment for engrafted myeloma cells [1] [3]. This model accounts for the critical cell-adhesion mediated drug resistance (CAM-DR) that often limits the efficacy of anti-myeloma agents in clinical practice, thereby providing a more accurate prediction of clinical activity than conventional subcutaneous models [3]. In this sophisticated model system, this compound demonstrated significant activity not only in reducing tumor burden but also in modulating bone metabolism, evidenced by reduced osteoclast numbers and alteration of genes related to BMP pathways [1].

Bone Microenvironment Effects

The bone marrow microenvironment plays a crucial role in multiple myeloma pathogenesis, providing survival signals and protection against therapeutic agents. Myeloma cells establish tight contacts with bone marrow stroma, leading to increased osteoclast (OC) activity in adjacent areas while suppressing osteoblast (OB) function [3]. This imbalance results in the characteristic osteolytic bone destruction observed in approximately 79% of newly diagnosed MM patients, contributing significantly to disease morbidity through pathological fractures, debilitating pain, and hypercalcemia [3]. This compound addresses this critical aspect of myeloma pathophysiology by modulating the bone remodeling process, potentially providing dual benefits of direct anti-tumor activity and preservation of skeletal integrity [1].

Experimental_Workflow SCID-hu Model Development & Treatment Workflow cluster_phase1 Model Establishment cluster_phase2 Treatment Phase cluster_phase3 Endpoint Analysis A Human fetal bone implant (SCID-hu mouse) B Myeloma cell inoculation (INA-6 or primary cells) A->B C Engraftment confirmation (4-6 weeks) B->C D Randomization to treatment groups (n=8-10/group) C->D Engraftment_Success Engraftment Success? C->Engraftment_Success E This compound administration (Oral gavage, daily) D->E F Control groups (Vehicle & standard care) D->F G Tumor burden assessment (Serum markers, imaging) E->G F->G H Bone disease evaluation (μCT, histomorphometry) G->H Treatment_Response Treatment Response? G->Treatment_Response I Molecular analysis (Gene expression, signaling) H->I Engraftment_Success->A No Engraftment_Success->D Yes

Experimental Protocols

SCID-hu Mouse Model Establishment

The SCID-hu model provides a physiologically relevant platform for evaluating this compound's activity against multiple myeloma in a human bone marrow microenvironment. This protocol outlines the standardized methodology for model establishment and subsequent drug evaluation [1] [3].

  • Human bone implants: Obtain human fetal long bone fragments (typically 16-20 weeks gestational age) under appropriate ethical approvals and institutional guidelines. Implant these fragments subcutaneously into 6-8 week old CB-17 SCID mice, allowing 8 weeks for vascularization and establishment before myeloma cell inoculation [1].

  • Myeloma cell inoculation: Prepare either INA-6 myeloma cell line (for standardized studies) or primary myeloma cells isolated from patient bone marrow aspirates (for clinically predictive studies). Resuspend cells in sterile PBS at a concentration of 1-5 × 10^6 cells/100μL and inject directly into the established human bone implants [1]. For primary cells, use CD138+ selection to enrich for plasma cells with purity >90% confirmed by flow cytometry.

  • Engraftment monitoring: Monitor engraftment weekly through serial measurements of human immunoglobulin levels (for INA-6 cells) or disease-specific monoclonal immunoglobulins (for primary cells) in mouse serum using ELISA. Confirm successful engraftment typically within 4-6 weeks post-inoculation, indicated by sustained increasing levels of human immunoglobulin [1].

This compound Treatment Protocol
  • Formulation preparation: Prepare this compound fresh daily by dissolving in sterile phosphate-buffered saline (PBS) to achieve a stock concentration of 8 mM. Further dilute in tissue culture medium or appropriate vehicle to achieve the desired dosing concentration based on preliminary dose-finding studies [2]. Filter-sterilize using 0.2μm filters before administration.

  • Dosing regimen: Administer this compound via oral gavage once daily at doses ranging from 10-50 mg/kg based on the specific model and tumor burden. Continue treatment for 4-6 weeks, with the specific duration determined by the experimental endpoints and tumor growth kinetics in control animals [1]. Include vehicle control groups (PBS alone) and positive control groups (standard care agents such as bortezomib 0.5-1.0 mg/kg) for comparative efficacy assessment.

  • Group allocation and blinding: Randomize animals to treatment groups (n=8-10 per group) once engraftment is confirmed and baseline measurements are established. Implement blinding procedures where possible to minimize bias during data collection and analysis, particularly for subjective endpoints such as histological scoring [1].

Endpoint Analysis Methods
  • Tumor burden assessment: Quantify tumor burden weekly through serial measurements of human immunoglobulin levels (for INA-6 models) or disease-specific monoclonal proteins (for primary cells) using species-specific ELISA kits [1]. At study termination, harvest the human bone implants and quantify myeloma cell infiltration through histomorphometric analysis of hematoxylin and eosin stained sections, supplemented with anti-CD138 immunohistochemistry for precise plasma cell identification and quantification.

  • Bone disease evaluation: Perform high-resolution micro-computed tomography (μCT) scanning of excised bone implants to quantify three-dimensional bone architecture parameters including bone volume fraction, trabecular thickness, trabecular number, and trabecular separation [3]. Conduct histological assessment of osteoclast activity through TRAP (tartrate-resistant acid phosphatase) staining of bone sections, quantifying osteoclast number per bone surface and osteoclast surface per bone surface using standardized histomorphometry protocols.

  • Molecular analyses: Extract RNA from harvested myeloma cells for gene expression profiling using microarray or RNA-seq technologies, focusing on pathways previously identified as modulated by this compound including integrin signaling, TGF-β and FGF signaling, Wnt/β-catenin, IGF1, and cell-cycle regulation networks [1]. Perform protein analysis via Western blotting to confirm inhibition of STAT3 phosphorylation and downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1 [2].

Data Interpretation & Technical Considerations

Expected Results & Success Criteria
  • Therapeutic efficacy benchmarks: Successful this compound treatment should demonstrate a significant reduction in tumor burden compared to vehicle controls, with optimal results showing ≥50% reduction in serum human immunoglobulin levels and ≥60% decrease in myeloma cell infiltration within bone implants [1]. Effective bone protection should manifest as preserved bone architecture with ≥30% improvement in bone volume fraction and ≥40% reduction in osteoclast numbers compared to vehicle-treated controls [1] [3].

  • Molecular confirmation: Verification of mechanism-based activity should include inhibition of STAT3 phosphorylation by ≥70% in treated groups compared to controls, coupled with downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1 by ≥50% [2]. Gene expression analysis should confirm modulation of key pathways identified in preliminary studies, particularly those involved in adhesion, signaling, and cell cycle regulation [1].

Technical Considerations & Troubleshooting
  • Model variability mitigation: The SCID-hu model exhibits inherent variability due to differences in human bone implants and engraftment efficiency. Minimize this through careful matching of implant size and quality across treatment groups, and implement strict inclusion criteria based on baseline engraftment levels before randomization [3]. Consider using larger group sizes (n=10-12) when working with primary patient samples that may have inherently more variable growth characteristics.

  • Drug formulation stability: this compound solutions in PBS may show limited stability at room temperature, requiring fresh preparation daily and protection from light during administration. For prolonged infusion studies, consider development of stabilized formulations with appropriate carriers that maintain bioactivity while ensuring consistent delivery [2].

  • Endpoint optimization: The heterogeneous distribution of myeloma cells within bone implants necessitates careful sectioning strategies with multiple levels analyzed per implant to obtain representative quantification of tumor burden. Consider supplementing histomorphometric analysis with flow cytometry of dissociated implants for more precise quantification of viable myeloma cells [1].

Conclusion

The SCID-hu mouse model provides a physiologically relevant and predictive platform for evaluating the anti-myeloma activity of this compound, effectively recapitulating the critical human bone marrow microenvironment that influences drug response and resistance mechanisms. The comprehensive data generated through this model demonstrate that this compound exerts multimodal anti-myeloma effects through direct induction of apoptosis, inhibition of proliferative signaling pathways, and modulation of the bone microenvironment [1] [2]. These application notes and protocols provide researchers with standardized methodologies for evaluating this compound's efficacy, enabling consistent implementation across laboratories and facilitating meaningful comparisons between studies. The robust preclinical data generated using these protocols support the continued clinical development of this compound as a promising therapeutic agent for multiple myeloma, particularly for patients with advanced disease or microenvironment-mediated drug resistance [1] [2].

References

Introduction to Atiprimod as an Anti-Cancer Agent

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is an azaspirane compound initially developed for autoimmune diseases and now investigated as an anti-cancer therapeutic [1]. Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a key driver of cell proliferation and survival in many cancers [2] [3] [4].

Research demonstrates that this compound inhibits phosphorylation of JAK2, JAK3, STAT3, and STAT5, blocking downstream transcription of pro-survival genes and inducing apoptosis in cancer cells [2] [4] [5]. The colony formation assay is a key method to quantify this compound's tumorigenicity suppression by measuring its ability to inhibit anchorage-independent growth, a hallmark of malignant transformation [6].

Efficacy of this compound Across Cancer Cell Lines

The table below summarizes quantitative data on this compound's anti-proliferative effects from published studies.

Cancer Type Cell Line Model Reported IC50 / Effective Dose Key Signaling Pathways Inhibited Primary Experimental Readout
Myeloproliferative Neoplasms (MPNs) [2] FDCP-EpoR JAK2V617F (Murine) IC50: 0.42 µM [2] JAK2, STAT5, STAT3, AKT [2] Growth inhibition, apoptosis (PARP cleavage, caspase-3 activation) [2]
Myeloproliferative Neoplasms (MPNs) [2] SET-2 (Human) IC50: 0.53 µM [2] JAK2, STAT5, STAT3, AKT [2] Growth inhibition, apoptosis, reduced JAK2V617F allele burden [2]
Acute Myeloid Leukemia (AML) [3] Primary Marrow Cells (Human) Effective dose: ~1-2 µM [3] STAT3, STAT5 [3] Inhibition of clonogenic growth, induction of apoptosis [3]
Multiple Myeloma (MM) [4] [5] U266-B1, MM-1, OCI-MY5 (Human) Effective dose: ~1-2.5 µM [4] [5] STAT3, IL-6 signaling [4] [5] G0/G1 cell cycle arrest, apoptosis, inhibition of colony-forming cell proliferation [4] [5]
Breast Cancer [7] MDA-MB-231, MDA-MB-468 (Human) Effective dose: ~2 µM [7] STAT3, NF-κB, PERK/eIF2α/ATF4/CHOP [7] Inhibition of cell viability & colony formation, G1/S arrest, ER stress-mediated apoptosis [7]

Detailed Protocol: Soft Agar Colony Formation Assay with this compound

This protocol adapts the standard soft agar assay [6] for evaluating this compound. The workflow involves preparing layers of agarose with the cell-containing layer including the drug treatment.

G Start Start Soft Agar Assay BottomLayer Prepare 0.6% Bottom Agar Layer Start->BottomLayer Solidify1 Solidify at 4°C for 1h BottomLayer->Solidify1 TopLayer Prepare 0.3% Top Agar Layer with Cells and this compound Solidify1->TopLayer Solidify2 Solidify at 4°C for 15min TopLayer->Solidify2 Incubate Incubate at 37°C Solidify2->Incubate Feed Add Weekly Feeder Layer with Fresh this compound Incubate->Feed Analyze Analyze Colonies after 2.5-3 Weeks Feed->Analyze Repeat for feeding

Materials
  • Test Compound: this compound (e.g., from Tocris [7]). Prepare a stock solution in PBS or DMSO and dilute in culture medium to working concentrations (typically 0.5 - 5 µM) [2] [4] [7].
  • Cells: Relevant cancer cell lines (e.g., SET-2 for MPNs, MDA-MB-231 for breast cancer).
  • Agarose: 2-Hydroxyethyl agarose (Agarose VII) [6].
  • Culture Medium: Appropriate for your cell line, supplemented with serum.
  • Equipment: 6-well culture plates, water bath (37°C and 45°C), CO₂ incubator.
Step-by-Step Procedure
  • Preparation of Base Agar Layer (0.6%)

    • Melt a sterile 3% agarose solution and maintain at 45°C.
    • Warm the complete culture medium to 37°C.
    • In a sterile tube, mix 1 part of 3% agarose with 4 parts of warm medium to create a 0.6% solution.
    • Quickly add 2 mL of this mixture to each well of a 6-well plate.
    • Allow the base layer to solidify completely at 4°C for about 1 hour. Plates can be stored in the incubator for 30 minutes before adding the next layer.
  • Preparation of Cell Layer with this compound (0.3%)

    • Prepare a 0.6% agarose solution as above, but keep it at 37°C.
    • Trypsinize and prepare a single-cell suspension of your target cells. Adjust the concentration to 2x the final desired density (e.g., 8 x 10⁴ cells/mL for a final density of 4 x 10⁴ cells/mL) [6].
    • Treat the cell suspension with the desired final concentration of this compound (e.g., 0.5, 1, 2 µM). Include a vehicle control (DMSO).
    • Mix the cell-atiprimod suspension 1:1 with the 0.6% agarose to yield a final 0.3% agarose mixture with the correct cell density and drug concentration.
    • Carefully overlay 1 mL of this cell-agarose-drug mixture onto the solidified base layer in each well.
    • Allow the top layer to solidify at 4°C for 15 minutes.
  • Feeding and Incubation

    • Once solidified, add a weekly feeder layer. Prepare a 0.3% agarose mixture in medium containing the same concentration of this compound as in the cell layer.
    • Overlay 1 mL of this feeder mixture gently onto the top layer.
    • After solidification, incubate the plates at 37°C in a 5% CO₂ incubator for 2.5 to 3 weeks, replenishing the feeder layer with this compound weekly [6].
  • Data Collection and Analysis

    • After the incubation period, count the number of colonies (cell clusters typically >50-100 µm in diameter) under a light microscope.
    • Use image analysis software or a grid to facilitate counting and measure colony size.
    • Calculate the percentage of colony formation inhibition: % Inhibition = [(1 - (Number of colonies in treated well / Number of colonies in control well))] * 100
    • Statistical analysis (e.g., Student's t-test) should be performed to determine significance.

Mechanism of Action and Downstream Analysis

The colony formation assay should be complemented with mechanistic studies to confirm this compound's action. The diagram below illustrates its key molecular targets.

G This compound This compound JAKs JAK2 / JAK3 Phosphorylation This compound->JAKs Inhibits ERstress Prolonged ER Stress (PERK/eIF2α/ATF4/CHOP) This compound->ERstress Induces STATs STAT3 / STAT5 Phosphorylation & Nuclear Translocation JAKs->STATs Blocks Downstream Downstream Target Genes STATs->Downstream Prevents Transcription of AntiApoptotic ↓ Bcl-2, Bcl-xL, Mcl-1 ↓ Survivin, Cyclin D1 Downstream->AntiApoptotic Apoptosis Apoptosis Induction AntiApoptotic->Apoptosis Outcome Cell Cycle Arrest & Inhibition of Colony Formation Apoptosis->Outcome ERstress->Outcome

Key Mechanistic Checks for Your Experiment
  • Western Blot Analysis: Confirm pathway inhibition by checking reduced levels of phosphorylated JAK2 (Tyr1007/1008), STAT3 (Tyr705), and STAT5 in treated cells compared to controls [2] [4]. Also, monitor downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 [4] [5].
  • Apoptosis Assays: Use Annexin V/PI staining or caspase-3/9 activity assays to quantify this compound-induced apoptosis [3] [7]. Cleavage of PARP is another reliable marker [2] [3].
  • Cell Cycle Analysis: Perform flow cytometry with PI staining. This compound often causes a arrest in the G0/G1 phase, preventing cell cycle progression [4] [7].

Critical Considerations for Experimental Design

  • Dose-Response Relationship: Always include a range of this compound concentrations (e.g., 0.5, 1, 2, 5 µM) to establish a dose-dependent effect and calculate an accurate IC50 for your specific model [2] [7].
  • Stromal Co-culture: Be aware that bone marrow stromal cells can protect cancer cells from this compound-induced apoptosis by secreting cytokines like IL-6, FGF, and CXCL10. For hematological malignancies, consider incorporating co-culture models to study this resistance mechanism [8].
  • Combination Therapy: this compound may show synergistic effects with other agents. For example, one study suggested increased efficacy when combined with bortezomib [7]. Testing this compound in combination with standard therapies could be a valuable extension of your work.

References

Workflow for Evaluating a STAT3 Phosphorylation Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines a core experimental workflow you can adapt to evaluate Atiprimod, synthesizing common methodologies from recent publications [1] [2] [3].

G cluster_cell Molecular & Cellular Level cluster_pheno Cellular Phenotype start Start: Compound Evaluation node1 In vitro Cell-Based Assays start->node1 node2 Mechanism of Action Studies start->node2 node3 Functional Phenotypic Assays start->node3 node4 In vivo Animal Studies start->node4 node11 STAT3 Phosphorylation (Western Blot) node1->node11 node12 Nuclear Translocation (Immunofluorescence) node1->node12 node13 Direct Target Engagement (Molecular Docking) node2->node13 node31 Cell Viability & Proliferation (CCK-8, Colony Formation) node3->node31 node32 Apoptosis Assay (Flow Cytometry) node3->node32 node33 Cell Cycle Analysis (Propidium Iodide) node3->node33

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments outlined in the workflow.

Cell-Based Validation of STAT3 Inhibition

This first set of protocols confirms that your compound successfully inhibits the STAT3 pathway within a cellular model.

  • Cell Culture and Treatment
    • Protocol: Use appropriate cancer cell lines (e.g., H441 for NSCLC [1] or gastric cancer lines like MKN1 [2]). Culture in RPMI-1640 or DMEM with 10% Fetal Bovine Serum (FBS) at 37°C with 5% CO₂. Pre-stimulate cells with 100 ng/mL IL-6 for 30 minutes to activate STAT3 signaling before adding the inhibitor [1].
  • Western Blot Analysis of p-STAT3 (Tyr705)
    • Procedure:
      • Lysate Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
      • Electrophoresis: Load 20-40 μg of protein per lane and separate by SDS-PAGE.
      • Transfer & Blocking: Transfer to a PVDF membrane, block with 5% BSA for 1 hour.
      • Antibody Incubation: Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C [1] [2]. Follow with HRP-conjugated secondary antibodies.
      • Detection: Use chemiluminescence substrate for imaging. GAPDH is used as a loading control [2].
  • Immunofluorescence for Nuclear Translocation
    • Procedure:
      • Fixation & Permeabilization: Culture cells on coverslips. After treatment, fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
      • Staining: Incubate with anti-STAT3 antibody, then with a fluorescently-labeled (e.g., Alexa Fluor 488) secondary antibody [1].
      • Imaging: Use a confocal microscope to visualize STAT3 localization. Co-stain nuclei with DAPI. Inhibition of phosphorylation will prevent STAT3 accumulation in the nucleus.
Mechanism of Action Studies

These experiments help elucidate how the compound directly interacts with the STAT3 protein.

  • Molecular Docking for Binding Prediction
    • Protocol:
      • Protein Preparation: Obtain the STAT3 protein structure (e.g., PDB ID: 6NQ or 6TLC). Remove water and original ligands, then add polar hydrogens and assign charges [1] [2] [4].
      • Ligand Preparation: Draw the 3D chemical structure of your inhibitor and convert it to a suitable format (e.g., PDBQT).
      • Docking Simulation: Use software like AutoDock 4.2 or Vina. Set the grid box to encompass the SH2 domain (critical for dimerization) and run the simulation [2] [4].
      • Analysis: Analyze the binding mode, affinity (estimated kcal/mol), and key interactions with residues like Lys591, Arg609, or Ser611 [1].
Functional Phenotypic Assays

After confirming pathway inhibition, these assays determine the resulting biological effects on cancer cells.

  • Cell Viability and Proliferation
    • CCK-8 Assay: Seed cells in 96-well plates. After treatment with the inhibitor, add CCK-8 reagent and incubate for 1-4 hours. Measure the absorbance at 450 nm to determine cell viability [2].
    • Colony Formation Assay: Seed 800-1000 cells per well in a 6-well plate. Treat with the inhibitor for 24 hours, then replace with fresh medium. Culture for 7-10 days, then stain with crystal violet to visualize and count colonies [2].
  • Apoptosis Assay
    • Protocol: Use an Annexin V-FITC/PI Apoptosis Detection Kit. Harvest treated cells, wash, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze using flow cytometry within 1 hour to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells [2] [4].
  • Cell Cycle Analysis
    • Protocol: Fix treated cells in 70% ethanol at 4°C. Wash and resuspend in a solution containing Propidium Iodide (PI) and RNase. Analyze DNA content by flow cytometry. Use software like ModFit LT to quantify the percentage of cells in G0/G1, S, and G2/M phases [2].

Summary of Quantitative Data from Reference Studies

The table below shows expected outcomes from effective STAT3 inhibitors, based on recent studies.

Assay Type Key Metrics Representative Results from Reference Compounds
STAT3 Phosphorylation IC₅₀ for p-STAT3 (Tyr705) inhibition >50% suppression at 1 μM (HG110) [1]; Concentration-dependent decrease (Terphenyllin) [2]
Binding Affinity Docking Score (kcal/mol) Superior binding vs. known inhibitors (HG106, HG110) [1]; Direct binding to STAT3 (Terphenyllin) [2]
Anti-proliferative IC₅₀ for Cell Viability Concentration-dependent inhibition across cell lines (Terphenyllin) [2]
In Vivo Efficacy Tumor Growth Inhibition Significant suppression in xenograft models (HG106, HG110) [1]; Suppressed growth & metastasis (Terphenyllin) [2]

Key Considerations for Your Study

When applying these protocols to this compound, keep the following in mind:

  • Confirm STAT3 Targeting: The initial step is to verify that this compound's effects are indeed mediated through STAT3 phosphorylation inhibition, as its mechanism may involve other pathways.
  • Model Selection: Choose disease-relevant cell lines and animal models. The combination of IL-6 stimulation can provide a robust model for testing inhibitor efficacy against activated STAT3 signaling [1].
  • Combination Therapy: STAT3 inhibition often shows synergistic effects with other targeted therapies. Explore combinations, for instance, with PI3K inhibitors, to overcome potential resistance mechanisms [3].

References

Application Notes & Protocols: Atiprimod as an Endoplasmic Reticulum Stress Inducer in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Atiprimod-Mediated ER Stress Induction

This compound, an azaspirane class cationic amphiphilic compound, has emerged as a promising anti-neoplastic agent through its potent induction of endoplasmic reticulum (ER) stress and subsequent apoptotic signaling in various cancer models. Originally investigated for its immunomodulatory properties, recent research has illuminated its novel mechanism of action involving the dual targeting of both ER stress pathways and STAT3 signaling networks. This unique combination makes this compound particularly valuable for targeting aggressive cancer types characterized by constitutive STAT3 activation and disrupted protein homeostasis, including triple-negative breast cancer (TNBC) and pituitary adenomas.

The therapeutic efficacy of this compound stems from its ability to trigger a biphasic cellular response that is critically dependent on concentration and exposure time. At lower concentrations, this compound initiates adaptive survival mechanisms through mild ER stress and autophagy. However, at higher concentrations or prolonged exposures, it drives an irreversible commitment to apoptosis through sustained ER stress activation coupled with inhibition of pro-survival transcription factors. This application note provides comprehensive experimental protocols and mechanistic insights to facilitate the investigation of this compound-induced ER stress in cancer research and drug development.

Mechanism of Action: Key Signaling Pathways

Core ER Stress Pathways Activated by this compound

This compound exerts its anti-tumor effects primarily through the coordinated activation of the unfolded protein response (UPR) and simultaneous inhibition of survival signaling pathways:

  • PERK/eIF2α/ATF4/CHOP Axis Activation: this compound triggers PERK autophosphorylation at Thr980, leading to subsequent phosphorylation of eIF2α at Ser51. This phosphorylation event attenuates global protein translation while selectively promoting ATF4 translation, ultimately driving the transcriptional upregulation of CHOP (C/EBP homologous protein). CHOP orchestrates the shift from pro-survival to pro-apoptotic signaling by modulating Bcl-2 family members, including upregulation of Bak, Bax, Bim, and PUMA [1].

  • IRE1α-Mediated Autophagy Suppression: Unlike many ER stress inducers, this compound suppresses IRE1α signaling, resulting in downregulation of critical autophagy components including Atg-3, Atg-5, Atg-7, and Atg-12. This unique mechanism prevents the protective autophagy that often confers therapeutic resistance, thereby sensitizing cancer cells to ER stress-induced apoptosis [1].

  • STAT3/NF-κB Nuclear Translocation Inhibition: this compound directly targets STAT3 phosphorylation at Tyr705 and suppresses the total expression level of p65, effectively preventing nuclear translocation of these pro-survival transcription factors. This dual disruption simultaneously cripples survival signaling while enhancing pro-apoptotic responses [1].

Differential Responses Across Cancer Models

The molecular machinery governing this compound-mediated ER stress exhibits tissue-specific variations that influence therapeutic outcomes:

  • In MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells, this compound-induced apoptosis occurs primarily through the PERK/CHOP dominant pathway, with STAT3 inhibition serving to enhance vulnerability to programmed cell death [1].

  • In GH3 pituitary adenoma cells, this compound demonstrates a dose-dependent biphasic response: low concentrations (1 μM) trigger mild ER stress and autophagy as temporary survival mechanisms, while higher concentrations (>2 μM) promote caspase-dependent apoptotic cell death through coordinated ER stress intensification and STAT3 suppression [2] [3].

Table 1: Summary of this compound Effects Across Experimental Cancer Models

Cancer Model Key ER Stress Markers STAT3/NF-κB Regulation Apoptotic Outcome
MDA-MB-231 & MDA-MB-468 TNBC Cells PERK↑, eIF2α phosphorylation↑, ATF4↑, CHOP↑ STAT3 phosphorylation↓, p65↓, nuclear translocation↓ Bak↑, Bax↑, Bim↑, PUMA↑, G1/S arrest
GH3 Pituitary Adenoma Cells BiP↑, CHOP↑, p-PERK↑, Ca²⁺ release↑ STAT3 expression↓, GH secretion↓ Caspase activation, Bcl-2 modulation

Signaling Pathway Visualization

G cluster_ER Endoplasmic Reticulum Stress Response cluster_STAT3 STAT3/NF-κB Signaling cluster_Apoptosis Apoptotic Execution This compound This compound PERK PERK This compound->PERK Activates IRE1 IRE1 This compound->IRE1 Suppresses NFkB NFkB This compound->NFkB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits eIF2a eIF2a PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translates CHOP CHOP ATF4->CHOP Upregulates Bax Bax CHOP->Bax Activates Autophagy Autophagy IRE1->Autophagy Decreases Survival Survival NFkB->Survival Promotes Caspases Caspases CellDeath CellDeath Caspases->CellDeath Induces STAT3->Survival Promotes Bax->Caspases Activates

Figure 1: Molecular Pathways of this compound-Induced ER Stress - This diagram illustrates the key signaling networks through which this compound triggers endoplasmic reticulum stress and apoptosis while simultaneously inhibiting pro-survival pathways in cancer cells.

Quantitative Experimental Data

Dose-Dependent Effects of this compound

Table 2: Concentration-Dependent Responses to this compound Treatment

Cell Line Treatment Concentration Exposure Time Viability Reduction Key Molecular Events
MDA-MB-231 & MDA-MB-468 0.5-4.0 μM 24-72 hours 40-85% (dose-dependent) PERK/eIF2α/ATF4/CHOP activation, STAT3/NF-κB inhibition
GH3 Pituitary Adenoma 1.0 μM 24 hours ~30% Autophagy induction (Beclin-1↑, LC3-II↑), mild ER stress
GH3 Pituitary Adenoma 2.0-4.0 μM 24-48 hours 60-80% Caspase-dependent apoptosis, CHOP↑, BiP↑, Ca²⁺ release
Molecular Expression Changes

Table 3: Protein Expression Modifications Following this compound Treatment

Protein Category Specific Markers Regulation Direction Functional Consequences
ER Stress Sensors p-PERK (Thr980), BiP/GRP78 Upregulated UPR initiation, protein folding capacity overload
ER Stress Transcription Factors ATF4, CHOP, XBP1s Upregulated Pro-apoptotic gene programming
Translation Regulation p-eIF2α (Ser51) Upregulated Global protein synthesis inhibition
Autophagy Machinery Atg3, Atg5, Atg7, Atg12 Downregulated Protective pathway suppression
Pro-apoptotic Bcl-2 Bak, Bax, Bim, PUMA Upregulated Mitochondrial apoptosis triggering
Survival Signaling p-STAT3 (Tyr705), NF-κB p65 Downregulated Pro-survival pathway inhibition

Experimental Protocols

Cell Viability and Colony Formation Assay

Purpose: To evaluate the anti-proliferative efficacy of this compound and its long-term impact on cancer cell clonogenicity.

Materials:

  • MDA-MB-231, MDA-MB-468 (TNBC), or GH3 pituitary adenoma cells
  • This compound (Tocris Bioscience, Cat. No. 3008) prepared as 10 mM stock in DMSO
  • Cell culture medium appropriate for each cell line
  • 96-well plates for viability assays, 6-well plates for colony formation
  • MTT reagent or alternative viability dyes
  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Plate cells at optimized densities (2-5 × 10³ cells/well for 96-well plates; 500-1000 cells/well for 6-well plates) and allow attachment for 24 hours.
  • This compound Treatment: Prepare serial dilutions of this compound (0.5-8 μM) in complete medium. Include vehicle control (DMSO ≤0.1%).
  • Viability Assessment (MTT assay):
    • Treat cells for 24-72 hours depending on experimental endpoint
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C
    • Dissolve formazan crystals with DMSO or acidified isopropanol
    • Measure absorbance at 570 nm with reference at 630 nm
  • Colony Formation Assay:
    • Treat cells for 48 hours, then replace with drug-free medium
    • Culture for 10-14 days with medium changes every 3-4 days
    • Fix cells with methanol, stain with crystal violet, and count colonies (>50 cells)
  • Data Analysis: Calculate IC₅₀ values using non-linear regression and percent inhibition relative to vehicle control.

Technical Notes: For TNBC models, significant viability reduction typically occurs at 2-4 μM within 48 hours. Always include STAT3-overexpressing conditions to validate mechanism specificity [1].

Apoptosis Analysis via Flow Cytometry

Purpose: To quantify This compound-induced apoptotic progression and distinguish between early and late apoptosis.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometry tubes and appropriate flow cytometer
  • Trypsin-EDTA solution without phenol red

Procedure:

  • Cell Treatment: Expose cells to this compound (1-4 μM) for 24-48 hours based on preliminary viability data.
  • Cell Harvesting: Collect both adherent and floating cells using gentle trypsinization, followed by washing with cold PBS.
  • Staining Protocol:
    • Resuspend 1-5 × 10⁵ cells in 100 μL binding buffer
    • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI)
    • Incubate for 15 minutes at room temperature in darkness
    • Add 400 μL additional binding buffer and analyze within 1 hour
  • Flow Cytometry Analysis:
    • Use appropriate laser and filter settings: FITC (Ex=488 nm, Em=530 nm), PI (Ex=488, Em=617 nm)
    • Collect a minimum of 10,000 events per sample
    • Establish quadrants using untreated (viable), FITC-only (early apoptotic), PI-only (necrotic/late apoptotic) controls
  • Data Interpretation: Calculate percentages in each quadrant, with early apoptotic cells (Annexin V⁺/PI⁻) and late apoptotic cells (Annexin V⁺/PI⁺) indicating apoptosis progression.

Technical Notes: For GH3 pituitary adenoma cells, caspase inhibition (Z-VAD-FMK, 20 μM) can be used as a pre-treatment control to confirm caspase-dependent apoptosis [2] [3].

Western Blot Analysis of ER Stress and Apoptotic Markers

Purpose: To detect protein expression changes in UPR, apoptotic, and survival pathways following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • SDS-PAGE gels (8-15% gradient recommended)
  • PVDF or nitrocellulose membranes
  • ECL or similar chemiluminescent detection system
  • Primary antibodies against targets of interest (see Table 4)

Procedure:

  • Protein Extraction:
    • Lyse cells in RIPA buffer after this compound treatment (typically 12-24 hours for early ER stress markers)
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Collect supernatant and quantify protein concentration using BCA assay
  • Electrophoresis and Transfer:
    • Load 20-40 μg protein per lane on SDS-PAGE gels
    • Electrophorese at 100-120V until adequate separation
    • Transfer to membranes using wet or semi-dry transfer systems
  • Immunoblotting:
    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour
    • Incubate with primary antibodies (dilutions per manufacturer recommendations) overnight at 4°C
    • Wash with TBST (3 × 10 minutes)
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature
    • Develop using ECL reagent and image with chemiluminescence detection system
  • Data Normalization: Strip and re-probe membranes with loading control antibodies (β-actin, GAPDH) for normalization.

Table 4: Recommended Antibodies for this compound Mechanism Studies

Target Antigen Type Recommended Vendor Application
p-PERK (Thr980) Phospho-specific Cell Signaling Technology ER stress activation
p-eIF2α (Ser51) Phospho-specific Cell Signaling Technology Translation control
CHOP Total protein Santa Cruz Biotechnology Pro-apoptotic ER stress
LC3B Total protein Novus Biologicals Autophagy flux
p-STAT3 (Tyr705) Phospho-specific Abcam Survival pathway inhibition
Cleaved Caspase-3 Cleaved form Cell Signaling Technology Apoptosis execution

Technical Notes: For optimal detection of ER stress markers, harvest proteins 12-16 hours post-treatment when CHOP expression typically peaks. Always include both phosphorylated and total forms of signaling proteins to determine specific activation states [1] [2].

Research Applications and Translational Implications

The experimental data generated through these protocols demonstrates that this compound holds significant promise as a dual-mechanism therapeutic agent for targeting cancers characterized by hyperactive survival signaling and altered proteostasis. The unique capacity of this compound to simultaneously induce pro-apoptotic ER stress while suppressing adaptive autophagy and STAT3/NF-κB survival pathways addresses key resistance mechanisms that often limit the efficacy of conventional therapies.

Key research applications include:

  • Triple-negative breast cancer therapeutics: Where conventional targeted options are limited and STAT3 is frequently constitutively activated
  • Pituitary adenoma management: Particularly for cases demonstrating growth hormone hypersecretion and recurrence post-surgery
  • Combination therapy development: Leveraging this compound's autophagy suppression to enhance efficacy of other ER stress inducers or conventional chemotherapeutics
  • Drug resistance reversal: Utilizing the STAT3 inhibitory capacity to overcome resistance mechanisms in various cancer models

Future research directions should focus on optimizing dosing schedules to maximize the therapeutic window, exploring nanoparticle-based delivery systems to improve tumor specificity, and identifying predictive biomarkers for patient stratification based on ER stress response pathway components and STAT3 activation status.

References

Atiprimod: Mechanisms in Autophagy and Apoptosis - Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Atiprimod is an azaspirane-class cationic amphiphilic compound initially recognized for its anti-inflammatory and immunomodulatory properties. Its therapeutic potential has been investigated in various contexts, including rheumatoid arthritis, where it demonstrated good tolerability in Phase I clinical trials. [1] [2] Recent research has uncovered its potent anti-cancer activities, particularly in hematologic malignancies and endocrine tumors. The compound's mechanism is multifaceted, primarily centered on its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation and survival. [1] [2] This inhibition blocks the critical interleukin-6 (IL-6) signaling pathway, which is a major growth and survival factor for multiple myeloma cells. [2] Furthermore, studies on pituitary adenoma cells reveal that this compound's effects are highly concentration-dependent, influencing a critical interplay between endoplasmic reticulum (ER) stress, autophagy, and the eventual commitment to apoptotic cell death. [3]

Key Findings and Biological Activities

Dose-Dependent Dual Role in Autophagy and Apoptosis

Research on GH-secreting rat pituitary adenoma cells (GH3) has demonstrated that this compound's impact on cell fate is determined by its concentration. [3]

  • Low-Dose Exposure (1 µM): this compound triggers pro-survival responses, characterized by the upregulation of autophagy markers (Atg5, Atg12, Beclin-1, and LC3-II cleavage) and the induction of mild Endoplasmic Reticulum (ER) stress. This suggests that at lower concentrations, the cell activates protective mechanisms to mitigate the drug's stress.
  • High-Dose Exposure ( >1 µM): Increasing concentrations of this compound overwhelm the pro-survival pathways and induce caspase-dependent apoptotic cell death. This is mediated through the modulation of Bcl-2 family members and is accompanied by the generation of reactive oxygen species (ROS). [3]

This dose-dependent duality is central to understanding this compound's pharmacological profile and must be carefully considered in experimental design.

STAT3 Inhibition and Downstream Effects

A consistent finding across studies is this compound's potent inhibition of STAT3 phosphorylation. [1] [2] This action disrupts the IL-6/JAK/STAT3 signaling axis, which is constitutively active and crucial for the survival of many cancer cells, including multiple myeloma. The downstream consequences include:

  • Cell Cycle Arrest: this compound blocks myeloma cells in the G0/G1 phase, preventing cell cycle progression. [2]
  • Induction of Apoptosis: Treatment leads to the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), hallmarks of apoptotic cell death. [2]
  • Downregulation of Anti-Apoptotic Proteins: this compound reduces the expression of key pro-survival proteins such as Bcl-2, Bcl-XL, and Mcl-1. [2]

Table 1: Summary of this compound's Dose-Dependent Effects in Different Cell Models

Cell Model Low Dose (≈1 µM) High Dose (>1 µM) Key Measured Outcomes
Pituitary Adenoma (GH3) [3] Induction of autophagy (↑Atg5, ↑Atg12, ↑Beclin-1, LC3-II cleavage) & mild ER stress. Caspase-dependent apoptosis; ROS generation; ↓STAT3 expression. Cell viability, colony formation, apoptotic markers, autophagy vacuoles, ER stress markers (BiP, CHOP).
Multiple Myeloma (U266-B1, etc.) [1] [2] Not explicitly studied. G0/G1 cell cycle arrest; apoptosis; inhibition of STAT3 phosphorylation. Cell proliferation, cell cycle analysis, caspase-3/PARP cleavage, STAT3 phosphorylation status, colony formation.
The Interplay with Autophagy in Cancer

Autophagy plays a paradoxical role in cancer, acting as a tumor suppressor in early stages but promoting tumorigenesis and therapy resistance in established cancers. [4] [5] this compound's ability to modulate this pathway adds a layer of complexity to its mechanism. The induction of autophagy at low doses may represent a resistance mechanism that cancer cells employ to evade death, a phenomenon observed with other cancer therapeutics. [4] Consequently, overcoming this pro-survival autophagy is a critical step in triggering efficient apoptosis, which this compound achieves at higher concentrations. The relationship between the key cellular processes affected by this compound is summarized below.

G This compound This compound STAT3_Inhibition STAT3 Phosphorylation Inhibition This compound->STAT3_Inhibition ER_Stress ER Stress Induction This compound->ER_Stress Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest STAT3_Inhibition->Cell_Cycle_Arrest Survival_Proteins Downregulation of Bcl-2, Bcl-XL, Mcl-1 STAT3_Inhibition->Survival_Proteins Autophagy Autophagy Activation ER_Stress->Autophagy Low Dose ROS ROS Generation ER_Stress->ROS High Dose Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death_Decision Cell Fate Decision Apoptosis->Cell_Death_Decision Autophagy->Cell_Death_Decision Pro-survival Signal ROS->Apoptosis Survival_Proteins->Apoptosis

Diagram 1: this compound's signaling pathway and cellular decision between survival and death. The diagram highlights the dose-dependent effects, where low doses favor pro-survival autophagy and high doses push the cell toward apoptosis.

Experimental Protocols

Protocol: Assessing Autophagy and Apoptosis in Cell Lines

This protocol is adapted from methods used to investigate this compound's effects in pituitary adenoma and multiple myeloma cells. [3] [2]

1. Cell Culture and Drug Treatment

  • Cell Lines: GH3 (pituitary adenoma), U266-B1, MM.1, OCI-MY5 (multiple myeloma).
  • Culture: Maintain cells in recommended media (e.g., RPMI-1640 or IMDM) with 10% Fetal Calf Serum (FCS) at 37°C in a 5% CO₂ incubator.
  • Drug Preparation: Prepare a 8 mM stock solution of this compound in sterile Phosphate-Buffered Saline (PBS). Further dilute in tissue culture medium to create a working concentration range of 0.5 µM to 5 µM.
  • Treatment: Seed cells at an appropriate density (e.g., 1x10⁵ cells/mL). After 24 hours, treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for 24-72 hours. Include a vehicle control (PBS).

2. Cell Viability and Proliferation Assay (MTT/XTT)

  • After treatment, incubate cells with MTT/XTT reagent for 2-4 hours.
  • Measure the absorbance of the formed formazan product at 490 nm.
  • Calculate the percentage of viable cells relative to the vehicle control to generate dose-response curves and determine IC₅₀ values.

3. Analysis of Apoptotic Markers by Western Blot

  • Cell Lysis: Harvest treated and control cells. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA assay.
  • SDS-PAGE and Transfer: Load 50 µg of protein per lane on a 12% SDS-PAGE gel. Electrophorese and transfer proteins to a nitrocellulose membrane.
  • Immunoblotting: Probe membranes with the following primary antibodies:
    • Cleaved Caspase-3
    • Cleaved PARP
    • Bcl-2
    • Bcl-XL
    • Mcl-1
    • β-Actin (loading control)
  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

4. Analysis of Autophagy Markers

  • Follow the Western blot procedure above, but probe for key autophagy markers:
    • LC3-I/II: The conversion of LC3-I to the lipidated LC3-II form indicates autophagosome formation.
    • Beclin-1
    • Atg5
    • Atg12
  • Additionally, use LysoTracker staining to visualize acidic vesicular organelles (autophagolysosomes) via fluorescence microscopy.

5. Statistical Analysis

  • Perform all experiments in at least three independent replicates.
  • Present data as mean ± standard deviation (SD).
  • Use Student's t-test or one-way ANOVA with a post-hoc test to determine statistical significance, where a p-value of < 0.05 is considered significant.
Experimental Workflow

The following diagram outlines the key steps for a comprehensive investigation of this compound's effects.

G Start Cell Seeding & Culture Treatment This compound Treatment (0.5 - 5 µM, 24-72h) Start->Treatment Viability Viability Assay (MTT/XTT) Treatment->Viability Imaging Fluorescence Imaging (LysoTracker) Treatment->Imaging Harvest Cell Harvest Viability->Harvest WB_Apoptosis Western Blot: Apoptosis Markers Harvest->WB_Apoptosis WB_Autophagy Western Blot: Autophagy Markers Harvest->WB_Autophagy Analysis Data Analysis & Interpretation WB_Apoptosis->Analysis WB_Autophagy->Analysis Imaging->Analysis

Diagram 2: Experimental workflow for evaluating the effects of this compound. The process begins with cell treatment and proceeds through multiple parallel assays to assess viability, apoptosis, and autophagy.

Data Presentation and Analysis

Table 2: Key Molecular Markers for Assessing this compound's Mechanism of Action

Pathway Molecular Marker Technique Interpretation of Result
STAT3 Signaling Phospho-STAT3 (Tyr705) Western Blot Decrease indicates successful pathway inhibition. [1] [2]
Apoptosis Cleaved Caspase-3 / Cleaved PARP Western Blot Increase confirms activation of the apoptotic execution phase. [2]
Apoptosis Bcl-2 / Bcl-XL / Mcl-1 Western Blot Decrease indicates downregulation of anti-apoptotic defenses. [2]
Autophagy LC3-II/LC3-I ratio Western Blot Increase suggests enhanced autophagosome formation. [3]
Autophagy Atg5, Atg12, Beclin-1 Western Blot / qPCR Upregulation indicates induction of autophagy machinery. [3]
ER Stress BiP, CHOP, p-PERK Western Blot Upregulation indicates induction of the unfolded protein response. [3]
Oxidative Stress Reactive Oxygen Species (ROS) DCFH-DA Assay & Flow Cytometry Increase indicates oxidative stress induction. [3]
Proliferation Colony Formation Clonogenic Assay Reduction in number/size of colonies demonstrates anti-proliferative effect. [2]

Conclusion and Research Implications

This compound represents a promising multi-targeted agent with a mechanism that intricately links ER stress, autophagy, and apoptosis in a dose-dependent manner. Its core action of inhibiting the oncogenic STAT3 pathway provides a strong rationale for its use in cancers dependent on this signaling axis, such as multiple myeloma. [1] [2] However, researchers must be cognizant of the pro-survival autophagy it can induce at lower concentrations, which may potentially mitigate its cytotoxic efficacy. [3] Future research should focus on:

  • Exploring combination therapies with autophagy inhibitors to prevent this potential resistance mechanism.
  • Validating these findings in more complex in vivo models and primary patient-derived cells.
  • Further elucidating the precise molecular switch that transitions the cellular response from protective autophagy to irrevocable apoptosis.

References

Comprehensive Application Notes and Protocols: Atiprimod-Mediated G0/G1 Cell Cycle Block in Multiple Myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Atiprimod and Its Relevance in Cancer Research

This compound (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4,5] decane dimaleate) is an azaspirane-class cationic amphiphilic compound initially developed for its anti-inflammatory properties and evaluated in phase I clinical trials for rheumatoid arthritis. [1] [2] Subsequent investigations revealed its potent anti-neoplastic activities, particularly against hematological malignancies such as multiple myeloma (MM) and mantle cell lymphoma. [1] [3] Multiple myeloma accounts for approximately 1% of all cancer deaths and remains largely incurable despite therapeutic advances, as most cases eventually recur and develop treatment resistance. [1] [4] this compound has emerged as a promising investigational agent due to its unique mechanism of action centered on cell cycle disruption and induction of apoptosis in malignant cells.

The therapeutic potential of this compound in oncology stems from its ability to target key signaling pathways crucial for cancer cell survival and proliferation. Research has demonstrated that this compound exerts time- and dose-dependent anti-proliferative effects against multiple myeloma cell lines, including U266-B1, OCI-MY5, MM-1, and MM-1R. [1] Most significantly, cell cycle analysis revealed that this compound specifically blocks progression at the G0/G1 phase, preventing entry into S phase and thereby inhibiting cellular replication. [1] [5] This G0/G1 arrest represents a crucial mechanism underlying its anti-tumor activity and provides a rational basis for its further development as a therapeutic agent.

Mechanism of Action: Molecular Pathways underlying G0/G1 Arrest

Key Signaling Pathways Targeted by this compound

This compound's ability to induce G0/G1 cell cycle arrest stems from its multi-faceted impact on critical proliferative and survival signaling pathways:

  • STAT3 Signaling Inhibition: this compound effectively blocks phosphorylation of STAT3 at Tyr705, preventing its activation and subsequent nuclear translocation. [1] [5] [3] STAT3 is a crucial transcription factor that regulates the expression of genes involved in cell cycle progression and apoptosis. In multiple myeloma, STAT3 is constitutively activated primarily through the IL-6 signaling cascade, which promotes myeloma cell proliferation and survival. [1] [6] By inhibiting STAT3 phosphorylation, this compound disrupts this critical survival pathway.

  • Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to significant reduction in Bcl-2, Bcl-XL, and Mcl-1 expression, all of which are regulated by STAT3 and contribute to cell survival. [1] This downregulation lowers the apoptotic threshold, sensitizing cells to programmed cell death. Additionally, this compound modulates the balance between pro-apoptotic and anti-apoptotic factors, further promoting apoptotic initiation.

  • Cell Cycle Regulator Modulation: this compound influences key cell cycle regulatory proteins, including reduction of Cyclin D1 expression and upregulation of P21, contributing to G1 phase arrest. [7] [3] These alterations prevent cyclin-dependent kinase (CDK) activation and subsequent phosphorylation of retinoblastoma (Rb) protein, which is necessary for G1 to S phase transition.

  • Endoplasmic Reticulum Stress Induction: Recent evidence indicates that this compound triggers prolonged ER stress through activation of the PERK/eIF2α/ATF4/CHOP axis, which contributes to cell cycle arrest and apoptosis induction, particularly in breast cancer models. [3] This mechanism suggests a broader applicability of this compound beyond hematological malignancies.

The following diagram illustrates the key signaling pathways through which this compound induces G0/G1 cell cycle arrest:

Figure 1: this compound Mechanism of Action in G0/G1 Cell Cycle Arrest. This compound targets multiple signaling pathways including STAT3 phosphorylation inhibition, NF-κB activation suppression, and PERK/eIF2α/ATF4/CHOP ER stress pathway activation, collectively leading to G0/G1 phase arrest.

Integration of Signaling Pathways in Cell Cycle Arrest

The convergence of multiple pathways on cell cycle regulation underscores the efficacy of this compound in inducing G1 phase arrest. The inhibition of STAT3 and NF-κB signaling simultaneously disrupts both proliferative signals and survival pathways, while induction of ER stress provides an additional trigger for cell cycle arrest and apoptosis. The synergistic effect of these mechanisms explains the potent anti-proliferative activity observed across various cancer cell types. [1] [3] Furthermore, the simultaneous downregulation of multiple anti-apoptotic proteins (Bcl-2, Bcl-XL, and Mcl-1) creates a permissive environment for apoptosis induction following cell cycle arrest. [1]

Experimental Data and Quantitative Analysis

Anti-Proliferative Effects Across Cell Lines

Extensive in vitro studies have demonstrated the consistent anti-proliferative effects of this compound across various cancer cell types. The activity follows clear time-dependent and dose-dependent patterns, with significant variation in sensitivity among different cancer types.

Table 1: Anti-Proliferative Effects of this compound Across Cancer Cell Lines

Cell Line Cancer Type IC50 Value Treatment Duration Key Findings Reference
U266-B1 Multiple Myeloma 1-2 μM 48-72 hours G0/G1 arrest; STAT3 inhibition; caspase-3 activation [1]
MM-1 Multiple Myeloma 1-2 μM 48-72 hours Dose-dependent proliferation inhibition [1]
MM-1R Multiple Myeloma 1-2 μM 48-72 hours Similar efficacy in dexamethasone-resistant line [1]
OCI-MY5 Multiple Myeloma 1-2 μM 48-72 hours Comparable sensitivity to other MM lines [1]
MDA-MB-231 Triple-Negative Breast Cancer 2-5 μM 24-48 hours PERK/CHOP activation; STAT3/NF-κB inhibition [3]
MDA-MB-468 Triple-Negative Breast Cancer 2-5 μM 24-48 hours Enhanced ER stress; G1/S arrest [3]
Primary Myeloma Cells Multiple Myeloma (Patient-Derived) 1-5 μM 14 days Colony formation inhibition; dose-dependent response [1]
Molecular Markers of Cell Cycle Arrest and Apoptosis

Treatment with this compound induces consistent alterations in key molecular markers associated with cell cycle regulation and apoptosis across multiple cancer types. These changes provide mechanistic insights into the G0/G1 arrest phenomenon.

Table 2: Molecular Marker Alterations Following this compound Treatment

Molecular Marker Function Change Post-Treatment Significance Experimental System
p-STAT3 (Tyr705) Transcription factor activation ↓ Decreased phosphorylation Disruption of proliferative signaling MM, breast cancer cells [1] [3]
Bcl-2 Anti-apoptotic protein ↓ Decreased expression Lowered apoptotic threshold Multiple myeloma cells [1]
Bcl-XL Anti-apoptotic protein ↓ Decreased expression Enhanced apoptosis sensitivity Multiple myeloma cells [1]
Mcl-1 Anti-apoptotic protein ↓ Decreased expression Promotion of mitochondrial apoptosis Multiple myeloma cells [1]
Cyclin D1 G1/S transition regulator ↓ Decreased expression G1 phase arrest Multiple myeloma, breast cancer [1] [3]
P21 CDK inhibitor ↑ Increased expression Cell cycle arrest induction Breast cancer cells [3]
Caspase-3 Apoptosis executioner ↑ Increased activation Apoptosis induction Multiple myeloma cells [1]
PARP Cleavage Apoptosis marker ↑ Increased cleavage Apoptosis confirmation Multiple myeloma cells [1]
CHOP ER stress-mediated apoptosis ↑ Increased expression ER stress pathway activation Breast cancer cells [3]

Detailed Experimental Protocols

Cell Culture and Treatment Conditions

Purpose: To establish standardized conditions for evaluating this compound efficacy in vitro.

Materials:

  • Cancer cell lines (U266-B1, MM-1, MDA-MB-231, etc.)
  • RPMI 1640 or DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
  • This compound stock solution (8 mM in PBS, stored at -20°C)
  • Phosphate-buffered saline (PBS)
  • Tissue culture flasks and multi-well plates

Procedure:

  • Cell Maintenance: Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂. [1]
  • Drug Preparation: Prepare fresh this compound working solutions by diluting stock solution in culture medium to achieve final concentrations ranging from 0.5-10 μM. [1] [3]
  • Plating and Treatment:
    • Seed cells in multi-well plates at optimal densities (1-5 × 10⁴ cells/well for 96-well plates; 1 × 10⁶ cells/plate for 35-mm² plates). [1] [7]
    • After 24 hours incubation, treat cells with this compound or vehicle control (PBS).
    • Include appropriate positive controls based on experimental objectives.
  • Incubation: Maintain treated cells for predetermined time points (typically 24, 48, and 72 hours) before analysis. [1]

Technical Notes:

  • Perform dose-response experiments with at least 5 concentrations in triplicate to establish IC₅₀ values.
  • Ensure pH adjustment to 7.0-7.4 for all drug-containing media.
  • Include serum-starvation steps (12-24 hours) before treatment when synchronizing cell cycles. [7]
Cell Cycle Analysis via Flow Cytometry

Purpose: To quantify this compound-induced G0/G1 cell cycle arrest.

Materials:

  • Propidium iodide (PI) staining solution (50 μg/mL PI in PBS with 0.1% Triton X-100)
  • RNase A (100 μg/mL)
  • 70% ethanol (in PBS, chilled to -20°C)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation capability

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells by gentle trypsinization or centrifugation. [7]
  • Fixation:
    • Wash cells twice with cold PBS.
    • Resuspend cell pellet in 0.5-1 mL cold PBS.
    • Add dropwise to 3 mL chilled 70% ethanol while vortexing gently.
    • Fix at 4°C for a minimum of 2 hours or overnight. [7]
  • Staining:
    • Centrifuge fixed cells at 500 × g for 5 minutes.
    • Wash once with PBS.
    • Resuspend in PI staining solution containing RNase A (100 μg/mL).
    • Incubate for 30 minutes at 37°C in the dark. [7]
  • Flow Cytometry Analysis:
    • Analyze samples using flow cytometer with 488 nm excitation.
    • Collect PI fluorescence using a 585/42 nm bandpass filter.
    • Acquire a minimum of 10,000 events per sample.
    • Use pulse processing (peak vs. integral signals) to exclude aggregates.
  • Data Analysis:
    • Determine cell cycle distribution using appropriate software (e.g., ModFit, FlowJo).
    • Quantify percentage of cells in G0/G1, S, and G2/M phases. [1] [7]

Technical Notes:

  • Include untreated controls for baseline cell cycle distribution.
  • Ensure consistent cell numbers across samples (1 × 10⁶ cells recommended).
  • Verify instrument performance with DNA quality control standards.

The following diagram illustrates the complete workflow for analyzing this compound-induced cell cycle effects:

G cluster_experimental Experimental Workflow for Cell Cycle Analysis cluster_molecular Parallel Molecular Analyses CellCulture Cell Culture & This compound Treatment Harvest Cell Harvesting & Washing CellCulture->Harvest Protein Protein Extraction & Western Blotting CellCulture->Protein Apoptosis Apoptosis Assays (Annexin V/Caspase) CellCulture->Apoptosis Fixation Ethanol Fixation (70%, -20°C) Harvest->Fixation Staining Propidium Iodide/ RNase A Staining Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis DataInterp Data Interpretation & Cell Cycle Modeling Analysis->DataInterp Integration Integrated Data Analysis & Mechanistic Validation DataInterp->Integration STAT3_blot p-STAT3 (Tyr705) Bcl-2 Family Cyclin D1 Protein->STAT3_blot STAT3_blot->Integration Apoptosis->Integration

Figure 2: Experimental Workflow for Analyzing this compound-Induced Cell Cycle Effects. The comprehensive approach combines cell cycle analysis with molecular investigations to establish mechanism of action.

Western Blot Analysis of Cell Cycle and Apoptosis Markers

Purpose: To detect protein expression changes in key signaling pathways following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (8-15% gradient)
  • PVDF or nitrocellulose membranes
  • Primary antibodies: p-STAT3 (Tyr705), STAT3, Bcl-2, Bcl-XL, Mcl-1, Cyclin D1, P21, Cleaved Caspase-3, PARP, CHOP, GAPDH
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:
    • Lyse cells in RIPA buffer (20-30 minutes on ice).
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and quantify protein concentration using BCA assay. [7] [3]
  • Gel Electrophoresis and Transfer:
    • Separate 20-40 μg total protein per lane on SDS-PAGE gels.
    • Transfer to PVDF membranes using standard wet or semi-dry transfer systems.
  • Immunoblotting:
    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Wash membranes 3× with TBST (10 minutes each).
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Wash membranes 3× with TBST (10 minutes each). [7] [3]
  • Detection:
    • Develop blots using ECL substrate.
    • Image using chemiluminescence detection system.
    • Strip and reprobe membranes for loading controls as needed.

Technical Notes:

  • Include both phosphorylated and total protein antibodies for signaling molecules.
  • Validate antibody specificity using positive and negative controls.
  • Ensure linear range of detection for quantitative comparisons.
Colony Formation Assay in Primary Myeloma Cells

Purpose: To evaluate this compound efficacy against primary patient-derived multiple myeloma cells.

Materials:

  • Bone marrow aspirates from MM patients
  • Ficoll-Paque PLUS for density gradient separation
  • Methylcellulose-based semisolid medium
  • Cytokines (IL-6, IGF-1, SCF)
  • 35-mm culture dishes

Procedure:

  • Cell Isolation:
    • Separate mononuclear cells from bone marrow aspirates using Ficoll density gradient centrifugation.
    • Enrich CD138+ plasma cells using immunomagnetic selection. [1]
  • Drug Treatment and Plating:
    • Pre-treat cells with this compound (0.5-5 μM) or vehicle for 24 hours.
    • Plate 1 × 10⁴ cells/dish in methylcellulose medium containing cytokines.
    • Culture in triplicate for each condition. [1]
  • Incubation and Scoring:
    • Culture plates for 10-14 days at 37°C in 5% CO₂.
    • Score colonies (≥40 cells) manually using an inverted microscope.
    • Calculate colony formation inhibition percentage relative to control.

Technical Notes:

  • Obtain appropriate institutional review board approval and patient consent.
  • Include positive control (standard chemotherapy) for comparison.
  • Normalize results to viable cell count at plating.

Application Notes for Therapeutic Development

Preclinical Development Considerations

The translational potential of this compound is supported by several key characteristics observed in preclinical studies:

  • Favorable Toxicity Profile: Phase I clinical trials in rheumatoid arthritis patients demonstrated that this compound is well tolerated in humans, supporting its repurposing for oncology indications. [1] The established safety profile potentially accelerates its transition to cancer clinical trials.

  • Activity Against Resistant Disease: this compound maintains efficacy in dexamethasone-resistant MM-1R cells, suggesting potential activity in treatment-refractory multiple myeloma. [1] This addresses a significant clinical challenge in MM management where resistance to conventional therapies inevitably develops.

  • Synergistic Potential: Evidence from mantle cell lymphoma models indicates that this compound may enhance the efficacy of proteasome inhibitors like bortezomib, suggesting rational combination strategies. [3] This synergy could be exploited in clinical trial design to improve response rates.

  • Broad Mechanistic Activity: The multi-targeted mechanism involving STAT3 inhibition, ER stress induction, and NF-κB suppression may reduce the likelihood of rapid resistance development compared to single-target agents. [1] [3]

Technical Considerations for Research Applications
  • Optimal Dosing Strategy: Based on concentration-response studies, the effective concentration range for in vitro experiments is 1-5 μM, with 2 μM identified as sufficient for STAT3 phosphorylation inhibition in multiple systems. [1] [3]

  • Treatment Duration: Cell cycle arrest typically manifests within 24 hours of treatment, with maximal effects observed at 48-72 hours. [1] Apoptosis markers generally appear after 24 hours, following initial cell cycle arrest.

  • Cell Line Selection: U266-B1 cells demonstrate particularly robust G0/G1 arrest responses and are recommended for initial methodology establishment. [1] MDA-MB-231 and MDA-MB-468 lines are suitable for studying ER stress contributions. [3]

  • Combination Therapy Screening: When evaluating this compound in combination with other agents, sequential administration (this compound followed by partner drug) may optimize synergy based on mechanistic considerations.

References

Known Mechanisms of Atiprimod in Angiogenesis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key anti-angiogenic and anti-proliferative activities of Atiprimod reported in early studies.

Activity Experimental Model/Cell Line Reported Effect Proposed or Demonstrated Molecular Mechanism
Inhibition of Endothelial Cell Function Human Umbilical Vein Endothelial Cells (HUVECs) Inhibited bFGF- and VEGF-induced proliferation and migration; disrupted cord formation [1]. Not fully elucidated, but linked to reduced VEGF production and STAT3 inhibition [1] [2].
In Vivo Anti-angiogenesis Chorioallantoic Membrane (CAM) Assay Suppressed formation of new blood vessels [1]. Evidence of efficacy in a whole-tissue environment.
Cancer Cell Proliferation Inhibition National Cancer Institute (NCI) 60-cell-line panel Inhibited proliferation of all human cancer cell lines; metastatic lines were more sensitive [1]. Low micromolar IC50 values reported.
Induction of Apoptosis T84 colon carcinoma cells; U266-B1 myeloma cells Induced programmed cell death [1] [2]. Activation of caspase-9 and caspase-3; cleavage of PARP [1] [2].
Modulation of Signaling Pathways U266-B1 myeloma cells Blocked IL-6-induced STAT3 phosphorylation [2]. Downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1 [2].
Cytokine Inhibition Preclinical models Reduced production of IL-6 and VEGF [1]. Contributes to anti-angiogenic and anti-proliferative environment.

Proposed Experimental Workflow for Angiogenesis Assessment

Given the lack of a detailed protocol, the diagram below outlines a logical workflow for evaluating the anti-angiogenic effects of this compound, based on the mechanisms described in the literature. This can guide the design of a comprehensive experimental plan.

G cluster_molecular Molecular & Cellular Level cluster_functional Tissue & Functional Level cluster_invivo In Vivo Validation Start Start: this compound Treatment MC Molecular & Cellular Assays Start->MC FA Functional Angiogenesis Assays Start->FA IA In Vivo Validation Start->IA M1 STAT3 Phosphorylation (Western Blot) M2 Caspase-3/9 Activation (Activity Assay) M3 VEGF/IL-6 Secretion (ELISA) M4 Endothelial Cell Viability (MTS/MTT Assay) F1 Endothelial Cell Migration (Scratch/Wound Healing Assay) F2 Tube Formation Assay (Matrigel Co-culture) I1 Chorioallantoic Membrane (CAM) Assay I2 Mouse Tumor Xenograft Models End Analysis of Anti-angiogenic Effect M1->End M2->End M3->End M4->End F1->End F2->End I1->End I2->End

Important Considerations for Protocol Development

  • Literature Gaps: The cited studies [1] [2] lack crucial protocol details such as drug preparation methods, precise dosing schedules, treatment durations, and standardized assay conditions. These would need to be optimized empirically.
  • Combination Strategies: Modern anti-angiogenic research focuses on combination therapies to overcome resistance [3] [4]. Future work with this compound could explore combinations with other targeted agents or immunotherapies.
  • Tumor Microenvironment: The abnormal structure of tumor blood vessels can hinder drug delivery and efficacy [3] [4]. This is a critical factor to consider when designing in vivo experiments.

References

Comprehensive Application Notes and Experimental Protocols for Atiprimod in Multiple Myeloma Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Scientific Rationale

Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4,5]decane dimaleate) is an azaspirane-class compound initially developed by GlaxoSmithKline as a potential therapeutic for rheumatoid arthritis based on its anti-inflammatory properties [1]. The drug demonstrated an excellent safety profile in phase I clinical trials for autoimmune conditions, which prompted investigation of its potential applications in oncology [2] [3]. The scientific rationale for evaluating this compound in multiple myeloma (MM) stems from several key biological observations: MM accounts for approximately 1% of all cancer deaths and despite aggressive treatment approaches, almost all cases eventually recur and develop treatment resistance [2] [3]. The bone marrow microenvironment plays a crucial role in MM pathogenesis, particularly through IL-6-mediated signaling pathways that promote myeloma cell proliferation and survival [2] [4].

The molecular characteristics of this compound position it uniquely for MM therapy development. As a cationic amphiphilic compound, this compound can interact with cellular membranes and intracellular signaling components [1]. Early studies demonstrated that azaspiranes as a class can downregulate various cytokine receptors and adhesion molecules, and modulate cytokine production including IL-6 suppression, which is centrally important in MM pathogenesis [2] [3]. This mechanistic profile suggested this compound might effectively target both the malignant plasma cells and their supportive microenvironment in MM [2] [3] [5].

Mechanisms of Action and Signaling Pathways

Primary Molecular Targets

This compound exerts its antimyeloma effects through multiple interconnected mechanisms that target both the malignant plasma cells and the bone marrow microenvironment:

  • STAT3 Signaling Inhibition: this compound directly inhibits the phosphorylation of STAT3, a critical transcription factor in MM pathogenesis [2] [3] [6]. This blockade prevents STAT3 dimerization and nuclear translocation, thereby disrupting the transcription of genes essential for myeloma cell survival and proliferation [2]. The inhibition of STAT3 phosphorylation represents a primary mechanism through which this compound blocks IL-6 signaling, as IL-6 mediates its effects largely through JAK-STAT activation [2] [3].

  • Anti-apoptotic Protein Downregulation: Treatment with this compound significantly downregulates key anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1 [2] [3] [6]. This reduction in anti-apoptotic factors lowers the threshold for apoptosis, sensitizing myeloma cells to programmed cell death. The decrease in these proteins correlates with observed increases in caspase activation and apoptosis induction [2].

  • Cell Cycle Arrest: this compound treatment induces G0/G1 phase cell cycle blockade in myeloma cells, preventing progression to S phase and subsequent cell division [2] [3] [6]. This cell cycle arrest contributes to the antiproliferative effects observed across multiple MM cell lines regardless of their IL-6 dependency [2].

Secondary Mechanisms and Microenvironment Effects
  • Caspase Pathway Activation: this compound induces apoptosis through caspase-3 activation and subsequent cleavage of PARP (poly(ADP-ribose) polymerase), a DNA repair enzyme [2] [3] [6]. This enzymatic cascade executes the apoptotic program initiated by the downregulation of anti-apoptotic proteins.

  • Gene Expression Modulation: Gene expression profiling revealed that this compound treatment modulates multiple critical pathways in MM cells, including downregulation of genes involved in adhesion, cell signaling, cell cycle progression, and bone morphogenetic protein (BMP) pathways, while upregulating genes implicated in apoptosis and bone development [5] [7]. Pathway analysis identified integrin, TGF-β, FGF signaling, Wnt/β-catenin, IGF1, and cell cycle regulation networks as being most significantly modulated by this compound [5].

  • Bone Microenvironment Modification: In vivo studies demonstrated that this compound reduces osteoclast numbers and modulates genes related to BMP pathways, indicating potential benefits for myeloma-related bone disease [5] [7]. This effect on the bone microenvironment represents an additional therapeutic advantage beyond direct antitumor activity.

Signaling Pathway Visualization

G IL6 IL-6 Stimulus IL6R IL-6 Receptor IL6->IL6R JAK JAK Activation IL6R->JAK STAT3 STAT3 Phosphorylation JAK->STAT3 STAT3_Dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_Dimer Target_Genes Target Gene Transcription (Bcl-2, Bcl-XL, Mcl-1) STAT3_Dimer->Target_Genes Survival Myeloma Cell Survival & Proliferation Target_Genes->Survival This compound This compound Treatment STAT3_Inhibit STAT3 Phosphorylation Inhibition This compound->STAT3_Inhibit Cell_Cycle G0/G1 Cell Cycle Arrest This compound->Cell_Cycle Apoptotic_Proteins ↓ Anti-apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) STAT3_Inhibit->Apoptotic_Proteins Caspase Caspase-3 Activation Apoptotic_Proteins->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis Induction PARP->Apoptosis

Figure 1: this compound Mechanism of Action in Multiple Myeloma Cells - This diagram illustrates how this compound inhibits IL-6-mediated STAT3 signaling, leading to downregulation of anti-apoptotic proteins, cell cycle arrest, and ultimately apoptosis through caspase-3 activation and PARP cleavage.

Experimental Evidence and Preclinical Data

In Vitro Antimyeloma Activity

Comprehensive in vitro studies have demonstrated consistent antimyeloma activity across multiple cell lines:

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

Cell Line IL-6 Dependency IC50 Value Range Key Effects Observed Experimental Duration
U266-B1 Dependent 1-5 µM G0/G1 cell cycle arrest, STAT3 inhibition, apoptosis via caspase-3/PARP cleavage 24-72 hours
OCI-MY5 Dependent 1-5 µM Dose-dependent proliferation inhibition, apoptosis induction 24-72 hours
MM-1 Independent 1-5 µM Time- and dose-dependent proliferation inhibition 24-72 hours
MM-1R Independent (dexamethasone-resistant) 1-5 µM Proliferation inhibition, apoptosis in drug-resistant cells 24-72 hours
RPMI-8226 Not specified Not quantified Included in proliferation inhibition studies 72 hours

The antiproliferative effects of this compound demonstrated a clear time- and dose-dependent relationship across all tested cell lines, with significant effects observed within 24 hours of treatment and maximal effects by 72 hours [2] [3]. Importantly, this compound was equally effective against both IL-6-dependent and IL-6-independent cell lines, suggesting its mechanism extends beyond simple IL-6 pathway inhibition [2]. The drug also effectively induced apoptosis in dexamethasone-resistant variants (MM-1R), indicating potential activity in treatment-resistant disease [2] [3].

In Vivo Efficacy Data

Multiple mouse models have been employed to validate this compound's in vivo efficacy:

Table 2: In Vivo Efficacy of this compound in Murine Models of Multiple Myeloma

Model Type Cell Type Dosing Regimen Key Outcomes Significance
Subcutaneous Xenograft MM cell lines Oral administration, 14 days/28-day cycle Dose-dependent tumor growth inhibition Confirmed in vivo anti-myeloma activity and established dose-response relationship
SCID-hu (INA-6) INA-6 cells in human fetal bone chip Oral administration, specific regimen not detailed Inhibition of MM cell growth despite protective bone marrow microenvironment Demonstrated ability to overcome BM milieu-mediated drug resistance
SCID-hu (Primary) Primary patient MM cells Oral administration, specific regimen not detailed Suppression of primary myeloma cell growth Confirmed activity against primary human MM in disease-relevant context

The in vivo studies consistently demonstrated that orally administered this compound could effectively inhibit myeloma growth in several sophisticated model systems [5] [7]. Particularly noteworthy was the activity observed in the SCID-hu model using primary patient MM cells, as this model most closely recapitulates the human disease context [5]. Additionally, researchers observed reduced osteoclast numbers and modulation of bone metabolism-related genes in treated animals, suggesting potential benefits on myeloma bone disease [5] [7].

Gene Expression Profiling Data

Gene expression analysis following this compound treatment revealed modulation of multiple critical pathways:

Table 3: Gene Expression Changes Following this compound Treatment in MM Cells

Direction Functional Categories Specific Pathways Affected Key Representative Genes
Downregulated Adhesion molecules Integrin signaling Multiple integrin subunits
Downregulated Cell signaling TGF-β signaling, FGF signaling, Wnt/β-catenin Various signaling intermediates
Downregulated Cell cycle progression Cyclin-dependent regulation Cyclins, CDKs
Downregulated Bone metabolism BMP pathways BMP receptors, effectors
Upregulated Apoptosis Mitochondrial pathways Pro-apoptotic Bcl-2 family members
Upregulated Bone development Bone morphogenetic signaling Osteogenic factors

Pathway analysis identified integrin signaling, TGF-β signaling, FGF signaling, Wnt/β-catenin, IGF1, and cell cycle regulation networks as being most significantly modulated by this compound treatment [5] [7]. This broad modulation of multiple pathogenic pathways in MM underscores the potential utility of this compound as a multifaceted therapeutic approach.

Experimental Protocols and Methodologies

Cell Culture and Drug Treatment Protocol

Purpose: To establish standardized conditions for evaluating this compound efficacy in MM cell lines.

Materials:

  • MM cell lines: U266-B1, OCI-MY5, MM-1, MM-1R, RPMI-8226 [2] [3]
  • Culture media: RPMI 1640 or IMDM supplemented with 10% fetal calf serum [2] [3]
  • This compound stock: 8 mM solution in phosphate-buffered saline, further diluted in culture medium [2] [3]
  • Control: Phosphate-buffered saline in culture medium

Procedure:

  • Maintain cells in exponential growth phase in appropriate media at 37°C in 5% CO₂ [2] [3]
  • Harvest cells during logarithmic growth phase, wash twice with RPMI 1640 [2]
  • Prepare this compound working concentrations ranging from 0.1 µM to 10 µM in culture medium [2]
  • Seed cells at density of 1-5 × 10⁵ cells/mL in triplicate for each treatment condition [2]
  • Incubate cells with this compound or vehicle control for 24-72 hours based on experimental requirements [2]
  • Harvest cells for various endpoints: proliferation assays, apoptosis analysis, protein extraction, etc. [2] [3]

Technical Notes:

  • The 8 mM stock solution of this compound in PBS provides stability for repeated experiments [2] [3]
  • Include both IL-6-dependent (U266-B1, OCI-MY5) and IL-6-independent (MM-1, MM-1R) cell lines to comprehensively evaluate activity [2]
  • The dexamethasone-resistant MM-1R line is particularly valuable for assessing activity in drug-resistant disease [2]
Proliferation and Apoptosis Assay Protocol

Purpose: To quantitatively assess this compound's effects on myeloma cell proliferation and viability.

Methodologies:

  • Cell Proliferation Assessment:

    • Monitor cell counts using trypan blue exclusion at 24, 48, and 72 hours post-treatment [2]
    • Alternatively, use MTT or WST assays for colorimetric quantification of viable cells [2]
    • Generate dose-response curves from triplicate experiments to calculate IC₅₀ values [2]
  • Cell Cycle Analysis:

    • Harvest treated cells and fix in 70% ethanol at 4°C for at least 2 hours [2]
    • Stain cells with propidium iodide (50 µg/mL) containing RNase A (100 µg/mL) [2]
    • Analyze DNA content by flow cytometry with appropriate software for cell cycle phase quantification [2]
    • Focus on G0/G1 phase fraction changes as primary indicator of this compound activity [2] [3]
  • Apoptosis Detection:

    • Assess apoptosis using Annexin V/propidium iodide staining followed by flow cytometry [2]
    • Evaluate caspase-3 activation using fluorogenic substrates or antibody detection [2] [3]
    • Monitor PARP cleavage by Western blot as definitive marker of apoptosis execution [2] [3]

Technical Notes:

  • Consistent timing of assessments is critical due to the time-dependent nature of this compound effects [2]
  • PARP cleavage serves as a particularly reliable endpoint as it is a downstream execution step in apoptosis [2] [3]
Molecular Analysis Protocol

Purpose: To elucidate mechanism of action through analysis of signaling pathways and gene expression.

Procedure:

  • Western Blot Analysis for Signaling Pathways:

    • Prepare cell lysates using RIPA buffer with protease and phosphatase inhibitors [3]
    • Quantify protein concentration using BCA assay and adjust samples to equal concentrations [3]
    • Separate 50 µg protein per lane by SDS-PAGE (12% separating gel, 4% stacking gel) at 10W constant wattage [3]
    • Transfer proteins to nitrocellulose membranes overnight at 30V in cooled transfer buffer [3]
    • Probe membranes with antibodies against: p-STAT3, total STAT3, Bcl-2, Bcl-XL, Mcl-1, cleaved caspase-3, cleaved PARP [2] [3]
    • Use appropriate HRP-conjugated secondary antibodies and chemiluminescence detection [3]
  • Gene Expression Profiling:

    • Extract total RNA from this compound-treated and control MM cells using standard methods [5]
    • Perform microarray analysis using appropriate platforms (e.g., Affymetrix GeneChip) [5]
    • Analyze data to identify significantly modulated genes (typically >2-fold change, p<0.05) [5]
    • Conduct pathway analysis using bioinformatics tools (e.g., Ingenuity Pathway Analysis) [5]
    • Validate key findings by RT-PCR for selected genes of interest [5]
  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB:

    • Prepare nuclear extracts from treated and untreated U266-B1 cells [2] [3]
    • Incubate 8 µg nuclear extract with ³²P-end-labeled NF-κB oligonucleotide for 15 minutes at 37°C [2] [3]
    • Resolve DNA-protein complexes on 6.6% native polyacrylamide gel [2] [3]
    • Visualize and quantitate radioactive bands using PhosphorImager with ImageQuant software [3]

Technical Notes:

  • For Western blotting of phosphoproteins, include phosphatase inhibitors in all buffers and process samples quickly to maintain phosphorylation states [3]
  • For gene expression studies, include biological replicates to ensure statistical robustness of findings [5]
Bone Marrow Microenvironment Co-culture Protocol

Purpose: To evaluate this compound activity in context of protective bone marrow microenvironment.

Materials:

  • KM102 marrow stroma cell line or primary bone marrow stromal cells [2] [3]
  • MM cell lines or primary CD138+ myeloma cells from patient samples [2]
  • Transwell inserts (optional for cell contact-independent experiments)

Procedure:

  • Establish stromal cell layer by seeding KM102 or primary stromal cells and allowing to reach 70-80% confluence [2]
  • Add MM cells to the established stromal layer either in direct contact or in transwell inserts [2]
  • Treat co-cultures with this compound (1-5 µM) or vehicle control for 72 hours [2]
  • Collect supernatant for ELISA analysis of IL-6 and soluble IL-6 receptor [2] [3]
  • Separately harvest MM cells for viability assessment and molecular analysis [2]
  • Compare this compound efficacy in co-culture versus MM cells alone to assess microenvironment protection override [2]

Technical Notes:

  • The KM102 stroma cell line provides a consistent, renewable source of stromal elements for standardized assays [2]
  • Include conditions with exogenous IL-6 to specifically evaluate IL-6 signaling inhibition [2]

Research Applications and Translation

The comprehensive data generated through these application notes and protocols support several key research applications:

  • Combination Therapy Development: Based on its unique mechanism targeting STAT3 signaling and the bone marrow microenvironment, this compound represents an excellent candidate for rational combination strategies with established MM therapies such as proteasome inhibitors (bortezomib), immunomodulatory agents (lenalidomide), or monoclonal antibodies [4]. The ability to overcome microenvironment-mediated drug resistance makes it particularly attractive for combination approaches targeting the protective bone marrow niche [5].

  • Biomarker Identification: The gene expression profiling data generated through these protocols can inform the development of predictive biomarkers for this compound response. Specific pathway modulations (e.g., in integrin signaling, TGF-β pathways) could potentially identify patient subsets most likely to benefit from treatment [5] [7]. Additionally, monitoring phospho-STAT3 levels in patient samples could serve as a pharmacodynamic biomarker of target engagement [2] [3].

  • Bone Disease Modification: The observed effects on osteoclast reduction and bone metabolism-related genes position this compound as a potential dual-purpose agent targeting both the malignant plasma cells and the destructive bone disease in MM [5] [7]. This represents a significant advantage over many current therapies that primarily target the tumor cells without directly addressing bone complications.

The experimental data generated using these standardized protocols provide strong preclinical rationale for clinical evaluation of this compound in multiple myeloma, particularly in settings where targeting the bone marrow microenvironment may overcome drug resistance [2] [5]. The well-established safety profile from earlier phase I trials in rheumatoid arthritis further facilitates translation to clinical studies in hematologic malignancies [2] [3].

References

Comprehensive Application Notes & Protocols: Investigating Atiprimod's Effects on the Bone Marrow Microenvironment in Multiple Myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Multiple myeloma (MM) is a devastating hematological malignancy characterized by the accumulation of neoplastic plasma cells in the bone marrow, accounting for approximately 1% of all cancer deaths [1] [2]. Despite advances in treatment, including proteasome inhibitors and immunomodulatory drugs, almost all myelomas eventually recur and become resistant to therapy, creating an urgent need for novel therapeutic approaches [2]. The bone marrow microenvironment (BMM) plays a crucial role in MM pathogenesis by providing survival signals, promoting drug resistance, and supporting disease progression [3] [4]. Within this context, Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4,5] decane dimaleate) emerges as a promising orally bioavailable agent with dual anti-inflammatory and anti-tumor activities [1] [5]. Originally developed for rheumatoid arthritis and well-tolerated in phase I clinical trials, this compound has demonstrated significant anti-myeloma activity across various experimental models, making it a compelling candidate for comprehensive preclinical evaluation [1] [5] [2].

The significance of the BMM in MM cannot be overstated, as recent studies have demonstrated that specific bone marrow microenvironment configurations contribute significantly to patient outcomes. A 2020 cohort study of patients in the Total Therapy clinical trials revealed that certain BMM profiles were associated with 17 fewer months of progression-free survival and 15 fewer months of overall survival, independent of traditional risk factors [3]. This highlights the critical importance of understanding how investigational agents like this compound interact with and modulate this complex microenvironment. The azaspirane class to which this compound belongs has demonstrated beneficial effects in various autoimmune disease models without inducing myelotoxicity, suggesting a favorable safety profile for chronic administration [1] [2]. This application note provides detailed protocols and analytical frameworks for investigating this compound's effects on the BMM, enabling researchers to systematically evaluate its potential as a novel MM therapeutic.

Molecular Mechanisms and Key Findings

Molecular Mechanisms of this compound Action in the BMM

This compound exerts its anti-myeloma effects through multiple interconnected mechanisms that collectively disrupt the protective bone marrow microenvironment and induce direct tumor cell death. The primary molecular target of this compound is the IL-6/STAT3 signaling pathway, a critical axis for myeloma cell survival and proliferation [1] [2]. IL-6, produced by both myeloma and bone marrow stroma cells, stimulates MM cell proliferation through autocrine and paracrine mechanisms and provides neoplastic cells with a survival advantage [2]. This compound effectively blocks STAT3 phosphorylation, thereby interrupting this crucial survival pathway and downstream signaling events [1] [2]. This inhibition leads to the downregulation of anti-apoptotic proteins, including Bcl-2, Bcl-XL, and Mcl-1, creating a cellular environment permissive to apoptosis [2]. Additionally, treatment with this compound activates caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), executing the apoptotic program in myeloma cells [2].

Beyond its effects on STAT3 signaling, this compound demonstrates broad activity against multiple pathways involved in myeloma pathogenesis. Gene expression profiling has revealed that this compound treatment modulates integrin signaling, TGF-β pathways, FGF signaling, Wnt/β-catenin networks, IGF1 signaling, and cell cycle regulation pathways [5]. This multi-target activity disrupts the adhesive interactions between myeloma cells and bone marrow stromal elements that normally promote cell survival and drug resistance. Furthermore, this compound has demonstrated beneficial effects on bone remodeling by reducing osteoclast numbers and inhibiting osteoclast-induced bone resorption, addressing a critical aspect of myeloma-related morbidity [5]. The drug's ability to overcome the protective effects of the bone marrow milieu has been confirmed in sophisticated in vivo models, including SCID-hu systems engrafted with primary patient MM cells, recapitulating the clinical condition and providing strong preclinical rationale for its further development [5].

Quantitative Anti-myeloma Activity of this compound

Table 1: Summary of this compound's Anti-myeloma Effects Across Experimental Models

Experimental System Key Findings Dependency Significance
MM cell lines (U266-B1, OCI-MY5, MM-1, MM-1R) Inhibition of proliferation in time- and dose-dependent manner IL-6 dependent and independent Demonstrates broad efficacy across diverse myeloma models [5] [2]
Cell cycle analysis (U266-B1) Blockade in G0/G1 phase, preventing cell cycle progression Dose-dependent Indicates interference with cell cycle regulatory mechanisms [2]
Primary MM patient samples (n=5) Suppression of myeloma colony-forming cell proliferation Dose-dependent Confirms activity against primary patient-derived cells [1] [2]
SCID-hu mouse model with INA-6 cells Overcame protective effects of bone marrow milieu Microenvironment dependent Demonstrates ability to overcome drug resistance conferred by BMM [5]
SCID-hu model with primary patient MM cells Confirmed anti-tumor activity in context of primary human disease Microenvironment dependent Recapitulates clinical condition, strong translational relevance [5]
Bone remodeling studies Reduced osteoclast numbers compared to control Microenvironment dependent Addresses critical aspect of myeloma-related morbidity [5]
Effects on Key Signaling Molecules and Pathways

Table 2: Molecular Changes Induced by this compound Treatment in Myeloma Cells

Category Specific Elements Direction of Change Functional Consequences
STAT Signaling STAT3 phosphorylation Decreased [1] [2] Blocks IL-6-mediated survival and proliferation signals
Anti-apoptotic Proteins Bcl-2, Bcl-XL, Mcl-1 Downregulated [2] Creates permissive environment for apoptosis
Apoptosis Execution Caspase-3 activation, PARP cleavage Increased [2] Executes programmed cell death
Gene Expression Adhesion, cell signaling, cell cycle, BMP pathway genes Downregulated [5] Disrupts cellular processes critical for myeloma survival
Gene Expression Apoptosis and bone metabolism genes Upregulated [5] Promotes cell death and potentially improves bone disease
Signaling Pathways Integrin, TGF-β, FGF, Wnt/β-catenin, IGF1 signaling Modulated [5] Multi-target activity against key myeloma pathways

Experimental Protocols

In Vitro Assessment of Anti-proliferative Effects

Purpose: To evaluate the direct anti-proliferative effects of this compound on multiple myeloma cell lines and primary patient samples.

Materials:

  • Multiple myeloma cell lines (U266-B1, OCI-MY5, MM-1, MM-1R, RPMI-8226) [1] [2]
  • Primary bone marrow aspirates from newly diagnosed MM patients (with appropriate IRB approval) [1]
  • This compound stock solution (8 mM in PBS, further diluted in tissue culture medium) [2]
  • Cell culture media (RPMI 1640 or IMDM supplemented with 10% FCS) [2]
  • Cell viability assay reagents (MTT, WST, or similar)

Procedure:

  • Maintain myeloma cell lines in appropriate media at 37°C in a humidified 5% CO₂ atmosphere [2].
  • Harvest cells during logarithmic growth phase, wash twice with RPMI 1640, and resuspend in complete medium.
  • Prepare this compound dilutions spanning a concentration range (typically 0.5-5 μM) in tissue culture medium.
  • Seed cells in 96-well plates at a density of 5 × 10⁴ cells/well and treat with this compound or vehicle control.
  • Incubate for 24-72 hours to assess time-dependent effects.
  • Quantify cell proliferation using viability assays at 24-hour intervals.
  • For primary samples, isolate mononuclear cells from bone marrow aspirates using Ficoll density gradient centrifugation.
  • Assess myeloma colony-forming cell proliferation in methylcellulose-based clonogenic assays with increasing this compound concentrations (0.5-2 μM) [1].
  • Count colonies after 10-14 days of incubation and calculate percentage inhibition relative to vehicle control.

Note: Each experiment should include replicate wells (minimum n=3) and be repeated at least three independent times. Dose-response curves should be generated to calculate IC₅₀ values for different cell types and exposure durations.

Analysis of Apoptosis and Cell Cycle Arrest

Purpose: To characterize this compound-induced apoptosis and cell cycle perturbations in myeloma cells.

Materials:

  • U266-B1 myeloma cells (or other MM cell lines)
  • Annexin V/propidium iodide staining kit
  • DNA content analysis reagents (propidium iodide solution with RNase)
  • Western blot equipment and reagents
  • Antibodies against caspase-3, PARP, Bcl-2, Bcl-XL, Mcl-1

Procedure:

  • Culture U266-B1 cells with or without 2 μM this compound for 12-48 hours [2].
  • For apoptosis assessment, harvest cells and stain with Annexin V and propidium iodide according to manufacturer protocols.
  • Analyze by flow cytometry within 1 hour of staining.
  • For cell cycle analysis, fix cells in 70% ethanol, treat with RNase, and stain with propidium iodide.
  • Analyze DNA content by flow cytometry and determine percentage of cells in G0/G1, S, and G2/M phases.
  • For protein analysis, prepare cell lysates from treated and untreated cells.
  • Measure protein concentrations using BCA assay and adjust samples to equal concentrations [2].
  • Separate proteins by SDS-PAGE (12% acrylamide gels) and transfer to nitrocellulose membranes [2].
  • Probe with primary antibodies against caspase-3, PARP, Bcl-2, Bcl-XL, and Mcl-1, followed by appropriate HRP-conjugated secondary antibodies.
  • Detect using enhanced chemiluminescence and quantify band intensities.

Note: Time-course experiments are essential to establish the sequence of molecular events during this compound-induced apoptosis.

Electrophoretic Mobility Shift Assay for NF-κB Activation

Purpose: To evaluate the effect of this compound on NF-κB activation in myeloma cells.

Materials:

  • Nuclear extraction kit
  • 32P-end-labelled 45-mer double-stranded NF-κB oligonucleotide
  • Native polyacrylamide gel electrophoresis equipment
  • PhosphorImager system with ImageQuant software

Procedure:

  • Prepare nuclear extracts from this compound-treated and untreated U266-B1 cells [1].
  • Incubate 8 μg of nuclear extract with the 32P-end-labelled NF-κB oligonucleotide for 15 minutes at 37°C [1].
  • Resolve the DNA-protein complex on a 6.6% native polyacrylamide gel.
  • Visualize and quantitate radioactive bands using a PhosphorImager with ImageQuant software [1].
  • Compare NF-κB binding activity between treated and untreated samples.

Note: Include cold competition experiments with unlabeled oligonucleotide to confirm specificity of binding.

In Vivo Evaluation in Murine Models of Multiple Myeloma

Purpose: To assess the in vivo efficacy of this compound using preclinical models that recapitulate the human bone marrow microenvironment.

Materials:

  • Immunocompromised mice (SCID, NOD-SCID, or similar)
  • MM cell lines (for subcutaneous xenograft model)
  • INA-6 cells or primary patient MM cells (for SCID-hu model)
  • Human fetal bone chips (for SCID-hu model)
  • This compound formulated for oral administration
  • Calipers for tumor measurement
  • In vivo imaging system (if using luciferase-labeled cells)

Procedure:

  • For xenograft model: implant MM cells subcutaneously into mice and randomize into treatment groups once tumors are palpable [5].
  • For SCID-hu model: implant human fetal bone chips subcutaneously into SCID mice, then engraft with INA-6 cells or primary patient MM cells [5].
  • Administer this compound orally at predetermined doses (based on phase I rheumatoid arthritis trials) daily for 4-6 weeks.
  • Monitor tumor growth regularly by caliper measurement or bioluminescent imaging.
  • For SCID-hu models, analyze bone marrow aspirates from the human bone chips for presence of myeloma cells.
  • At endpoint, harvest tumors and bone chips for histological analysis and assessment of osteoclast numbers.
  • Perform histomorphometric analysis to quantify osteoclasts in bone samples [5].

Note: Animal studies should be conducted in accordance with institutional animal care and use guidelines with appropriate sample sizes for statistical power.

Data Analysis and Interpretation

Statistical Analysis and Data Interpretation

Robust statistical analysis is essential for interpreting experimental results with this compound. For in vitro studies, dose-response curves should be generated using non-linear regression analysis to determine IC₅₀ values with 95% confidence intervals. Comparisons between treatment groups should be performed using two-way ANOVA with post-hoc tests for multiple comparisons, with a significance threshold of p < 0.05. Time-course experiments require repeated measures ANOVA to account for correlated measurements over time. For colony formation assays with primary patient samples, non-parametric tests such as Kruskal-Wallis with Dunn's post-hoc test are appropriate due to typically small sample sizes and potential non-normal distribution of data.

When analyzing in vivo data, mixed-effects models are recommended to handle potential missing data points in longitudinal measurements of tumor volume. Survival analyses (for progression-free and overall survival assessments in preclinical models) should utilize the Kaplan-Meier method with log-rank tests for comparison between groups. For molecular studies, densitometric analysis of western blot bands should be normalized to loading controls and expressed as fold-change relative to control conditions. Correlation analyses between this compound sensitivity and specific genetic alterations in patient-derived samples may provide insights into potential biomarkers for patient stratification. All statistical analyses should be planned a priori and appropriate corrections for multiple testing applied when numerous comparisons are performed.

Translational Implications and Clinical Relevance

The preclinical data generated using these protocols have significant translational implications for multiple myeloma therapy development. The consistent activity of this compound across diverse model systems—from cell lines to primary patient samples in sophisticated microenvironment models—provides compelling evidence for its potential clinical utility [5] [2]. Particularly noteworthy is this compound's ability to overcome the protective effects of the bone marrow milieu, a well-established mechanism of drug resistance in myeloma [5]. The multi-target activity against integrin signaling, TGF-β pathways, FGF signaling, and Wnt/β-catenin networks suggests that this compound may simultaneously disrupt multiple survival pathways utilized by myeloma cells [5].

The favorable safety profile observed in phase I rheumatoid arthritis trials, coupled with the oral bioavailability of this compound, positions it as an attractive candidate for clinical development in multiple myeloma [1] [2]. Researchers should consider exploring combination strategies with established anti-myeloma agents, particularly those where IL-6-mediated resistance mechanisms are known to limit efficacy. The beneficial effects on bone remodeling observed in preclinical models suggest that this compound may address both the malignant plasma cell component and the destructive bone disease that significantly impacts patient quality of life [5]. Future studies should focus on identifying predictive biomarkers of response to facilitate patient selection and optimize clinical development strategy.

Visualization Scripts

DOT Language Code for Signaling Pathway Diagram

G cluster_0 Bone Marrow Microenvironment cluster_1 Myeloma Cell IL6 IL-6 Cytokine IL6R IL-6 Receptor IL6->IL6R Binding JAK JAK Kinases IL6R->JAK Activation STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Nuclear Translocation TargetGenes Target Gene expression (Bcl-2, Bcl-XL, Mcl-1) Nucleus->TargetGenes Transcription Survival Myeloma Cell Survival & Proliferation TargetGenes->Survival This compound This compound This compound->JAK Inhibition This compound->STAT3 Inhibition

Title: this compound Inhibition of IL-6/STAT3 Myeloma Survival Pathway

DOT Language Code for Experimental Workflow Diagram

G cluster_in_vitro In Vitro Studies CellCulture Cell Culture (MM cell lines & primary cells) DrugTreatment This compound Treatment (0.5-5 μM, 24-72h) CellCulture->DrugTreatment Viability Viability Assays (MTT/WST) DrugTreatment->Viability CellCycle Cell Cycle Analysis (Flow cytometry) DrugTreatment->CellCycle Apoptosis Apoptosis Assays (Annexin V, Caspase-3) DrugTreatment->Apoptosis Protein Protein Analysis (Western blot) DrugTreatment->Protein GeneExp Gene Expression (Microarray/RNA-seq) DrugTreatment->GeneExp InVivo In Vivo Models (SCID-hu, xenograft) DrugTreatment->InVivo Preclinical Evaluation DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Protein->DataAnalysis GeneExp->DataAnalysis InVivo->DataAnalysis

Title: Comprehensive Workflow for this compound Anti-MM Evaluation

References

Application Notes and Protocols: Atiprimod-Induced Activation of the PERK/eIF2α/ATF4/CHOP Axis in Breast Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to the PERK/eIF2α/ATF4/CHOP Signaling Axis in Cancer Therapy

The unfolded protein response (UPR) and endoplasmic reticulum (ER) stress signaling pathways have emerged as critical targets for cancer therapeutics, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC). Among the three main ER stress sensors (PERK, IRE1α, and ATF6), the PERK-eIF2α-ATF4-CHOP axis plays a pivotal role in determining cell fate decisions under stressful conditions. In normal physiological states, mild ER stress activates adaptive responses that restore cellular homeostasis; however, prolonged or severe ER stress triggers apoptotic pathways through sustained PERK signaling and CHOP induction [1] [2]. This dual nature of the UPR—promoting survival under transient stress but triggering apoptosis under chronic stress—makes it an attractive target for cancer therapy.

Atiprimod, an orally available JAK2/JAK3 inhibitor with demonstrated anti-inflammatory and anti-proliferative properties, has recently been investigated for its potent anti-cancer effects in various malignancies. Previous studies have shown this compound's efficacy in hepatocellular carcinoma, lymphoma, and multiple myeloma through inhibition of STAT3 signaling [3]. However, its specific mechanisms in breast cancer models, particularly its ability to modulate ER stress pathways, remained incompletely characterized until recently. New evidence demonstrates that this compound uniquely activates the PERK/eIF2α/ATF4/CHOP axis while simultaneously inhibiting STAT3 and NF-κB signaling, creating a synergistic pro-apoptotic effect in resistant breast cancer cell lines [3].

The molecular interplay between these pathways represents a promising therapeutic approach for TNBC, which lacks targeted therapy options due to the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification. Understanding the precise mechanisms by which this compound activates the PERK/eIF2α/ATF4/CHOP axis provides crucial insights for drug development strategies targeting ER stress pathways in cancer.

Mechanism of Action: this compound-Induced ER Stress and Apoptosis

Molecular Regulation of the PERK/eIF2α/ATF4/CHOP Axis

This compound exerts its anti-tumor effects through a multi-faceted mechanism that converges on ER stress-mediated apoptosis. In TNBC cell lines MDA-MB-231 and MDA-MB-468, this compound treatment activates the PERK branch of the UPR without significantly engaging autophagy as a protective survival mechanism. The specific molecular events include:

  • PERK Activation: this compound induces PERK autophosphorylation at Thr980, initiating downstream signaling cascades while simultaneously suppressing IRE1α-mediated expression of autophagy-related proteins (Atg-3, -5, -7, -12) [3].

  • eIF2α Phosphorylation: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α) at Ser51, leading to global translational attenuation while selectively enhancing ATF4 mRNA translation [1] [2].

  • ATF4 and CHOP Induction: The transcription factor ATF4 accumulates and translocates to the nucleus, where it activates expression of C/EBP homologous protein (CHOP/DDIT3), a key mediator of ER stress-induced apoptosis [3].

Complementary Signaling Modulation

Beyond ER stress activation, this compound simultaneously targets two critical survival pathways in TNBC:

  • STAT3 Inhibition: this compound effectively suppresses STAT3 phosphorylation at Tyr705 residue and prevents its nuclear localization, disrupting transcription of pro-survival genes [3].

  • NF-κB Pathway Suppression: The compound reduces total p65 expression and inhibits nuclear translocation of NF-κB subunits (p65 and p50), thereby attenuating inflammatory and anti-apoptotic signaling [3].

This dual mechanism—simultaneously activating pro-apoptotic ER stress signaling while inhibiting pro-survival pathways—creates a therapeutic vulnerability in otherwise treatment-resistant TNBC cells. The preferential sensitivity of MDA-MB-468 cells compared to MDA-MB-231 cells appears correlated with basal levels of pSTAT3 and Ki-67, suggesting potential biomarkers for treatment response [3].

Table 1: Quantitative Effects of this compound on Cell Viability and Apoptosis in TNBC Models

Parameter MDA-MB-231 Cells MDA-MB-468 Cells Experimental Conditions
IC50 Value ~2.5 μM ~1.5 μM 48-hour treatment [3]
Apoptotic Induction Moderate Strong Dose-dependent [3]
Cell Cycle Arrest G1/S phase G1/S phase Flow cytometry analysis [3]
MMP Loss ~40% reduction ~65% reduction DiOC6 staining [3]
Nuclear Condensation ~35% cells affected ~60% cells affected DAPI staining [3]

Experimental Data and Quantitative Analysis

Dose-Response and Temporal Effects

Comprehensive dose-response studies revealed that this compound inhibits cell viability in both MDA-MB-231 and MDA-MB-468 TNBC cells in a time-dependent and concentration-dependent manner. The MDA-MB-468 cell line demonstrated greater sensitivity, with significant reduction in viability observed at 1.5 μM concentration after 48 hours of treatment, while MDA-MB-231 cells required higher concentrations (2.5 μM) for comparable effects [3]. This differential sensitivity correlates with basal expression levels of pSTAT3 and proliferation marker Ki-67, which are higher in MDA-MB-468 cells, suggesting that pre-existing signaling activation may render cells more vulnerable to this compound's dual mechanism of action.

Beyond direct cytotoxicity, this compound effectively suppressed clonogenic potential and migratory capacity in both cell lines, indicating impairment of key pro-tumorigenic behaviors. The hanging drop assay demonstrated a significant reduction in colony diameter following treatment with 2 μM this compound for 72 hours. This concentration also effectively inhibited cell invasion through Matrigel-coated transwell membranes, with approximately 70% reduction in migratory capacity compared to untreated controls [3].

Molecular Alterations Underlying Apoptotic Response

At the molecular level, this compound treatment triggered substantial alterations in both ER stress-related and survival pathway components. Western blot analysis revealed upregulation of key ER stress markers including BiP, PERK, ATF4, and CHOP, along with increased phosphorylation of PERK (Thr980) and eIF2α (Ser51) [3]. Conversely, the compound downregulated STAT3 and p65 expression while inhibiting nuclear localization of pSTAT3, p65, and p50 transcription factors.

Table 2: Protein Expression Changes Following this compound Treatment (2 μM, 48 hours)

Protein Change in Expression Functional Consequences Technique Used
pPERK (Thr980) ↑ 3.5-fold Activation of UPR Immunoblotting [3]
p-eIF2α (Ser51) ↑ 3.0-fold Translational control Immunoblotting [3]
ATF4 ↑ 4.2-fold Transcriptional activation Immunoblotting [3]
CHOP ↑ 5.0-fold Apoptosis induction Immunoblotting [3]
pSTAT3 (Tyr705) ↓ 80% Inhibition of survival signaling Immunoblotting [3]
p65 ↓ 70% Reduced NF-κB signaling Immunoblotting [3]
Bcl-2 ↓ 65% Promoted apoptosis Immunoblotting [3]
Bax ↑ 3.8-fold Enhanced apoptosis Immunoblotting [3]

The pro-apoptotic effects were further confirmed through flow cytometric analysis following Annexin V/PI staining, which demonstrated a significant increase in both early and late apoptotic populations. This was accompanied by mitochondrial membrane potential loss (detected by DiOC6 staining) and nuclear condensation (visualized through DAPI staining), confirming engagement of the intrinsic apoptotic pathway [3]. Additionally, cell cycle analysis revealed prominent G1/S phase arrest, indicating disruption of cell cycle progression mechanisms.

Detailed Experimental Protocols

Cell Culture and Treatment Conditions

Materials: MDA-MB-231 and MDA-MB-468 human breast cancer cell lines (ATCC); RPMI-1640 medium; fetal bovine serum (FBS); penicillin-streptomycin solution; this compound (Tocris Bioscience); dimethyl sulfoxide (DMSO).

Procedure:

  • Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
  • Maintain cells in exponential growth phase and passage at 80-90% confluence using standard trypsinization procedures.
  • Prepare 10 mM this compound stock solution in DMSO and store at -20°C. Dilute to working concentrations in complete medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v).
  • Plate cells at appropriate densities (3 × 10³ cells/well for MTT assay; 1 × 10⁵ cells/well for Western blotting) and allow to adhere for 24 hours.
  • Treat cells with This compound concentrations ranging from 0.5 to 4 μM for specified time periods (24, 48, or 72 hours), including vehicle control (0.1% DMSO) [3].
Assessment of Cell Viability and Proliferation

MTT Colorimetric Assay:

  • After treatment, add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove medium and dissolve formed formazan crystals in DMSO.
  • Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630 nm.
  • Calculate percentage viability relative to vehicle-treated controls [3].

Trypan Blue Exclusion Assay:

  • Harvest cells by trypsinization and mix with 0.4% trypan blue solution in 1:1 ratio.
  • Count viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
  • Calculate total cell number and percentage viability at each time point [3].

Hanging Drop Colony Formation Assay:

  • Prepare cell suspension at 1 × 10⁴ cells/mL in medium containing appropriate this compound concentrations.
  • Place 20 μL droplets (hanging drops) on the underside of a Petri dish lid.
  • Invert lid over bottom dish filled with PBS to maintain humidity and culture for 72 hours.
  • Image colonies and measure colony diameter using image analysis software [3].
Apoptosis and Cell Death Analysis

Annexin V/Propidium Iodide Staining:

  • Harvest approximately 1 × 10⁵ cells per treatment condition by gentle trypsinization.
  • Wash cells with cold PBS and resuspend in 1× binding buffer.
  • Add Annexin V-FITC and PI according to manufacturer's instructions and incubate for 15 minutes in the dark.
  • Analyze by flow cytometry within 1 hour, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [3].

Nuclear Morphology Assessment (DAPI Staining):

  • Grow cells on glass coverslips in 12-well plates and treat with this compound.
  • Fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
  • Stain with 300 nM DAPI solution for 5 minutes, then mount on slides.
  • Visualize using fluorescence microscopy and count cells with condensed or fragmented nuclei [3].

Mitochondrial Membrane Potential (ΔΨm) Measurement:

  • Harvest treated cells and incubate with 40 nM DiOC6 for 30 minutes at 37°C in the dark.
  • Wash cells with PBS and analyze fluorescence intensity by flow cytometry (excitation 484 nm, emission 501 nm).
  • Decreased fluorescence indicates loss of mitochondrial membrane potential [3].
Protein Expression Analysis

Western Blotting:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay and separate 30-50 μg protein by SDS-PAGE.
  • Transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C.
  • Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection.
  • Analyze band intensities using ImageJ software with normalization to loading controls [3].

Nuclear Fractionation:

  • Harvest cells and lyse in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) for 15 minutes on ice.
  • Add NP-40 to 0.5%, vortex vigorously, and centrifuge at 3000 × g for 10 minutes.
  • Collect supernatant as cytoplasmic fraction.
  • Resuspend nuclear pellet in high-salt buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol) and centrifuge at 20,000 × g for 15 minutes.
  • Analyze both fractions by Western blotting using lamin B as nuclear marker and GAPDH as cytoplasmic marker [3].

Signaling Pathway Visualization and Experimental Workflow

The following diagrams visualize the key signaling pathways and experimental workflows, generated using Graphviz with enforced color contrast and layout specifications:

This compound-Induced PERK/eIF2α/ATF4/CHOP Axis Activation

G This compound-Induced PERK/eIF2α/ATF4/CHOP Axis Activation This compound This compound ER_Stress ER_Stress This compound->ER_Stress Induces STAT3 STAT3 This compound->STAT3 Inhibits NFkB NFkB This compound->NFkB Inhibits PERK PERK ER_Stress->PERK Activates p_eIF2a p_eIF2a PERK->p_eIF2a Phosphorylates ATF4 ATF4 p_eIF2a->ATF4 Enhances Translation CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Triggers Survival Survival STAT3->Survival Promotes NFkB->Survival Promotes

Experimental Workflow for this compound Mechanism Analysis

G Experimental Workflow for this compound Mechanism Analysis CellCulture Cell Culture (MDA-MB-231 & MDA-MB-468) Treatment This compound Treatment (0.5-4 μM, 24-72 h) CellCulture->Treatment Viability Viability Assays MTT & Trypan Blue Treatment->Viability Apoptosis Apoptosis Analysis Annexin V/DAPI/DiOC6 Viability->Apoptosis WB Western Blotting ER & Survival Markers Apoptosis->WB Fractionation Nuclear Fractionation STAT3/NF-κB Localization WB->Fractionation Analysis Data Analysis & Integration Fractionation->Analysis

Therapeutic Implications and Concluding Remarks

The compelling preclinical evidence for this compound's efficacy in TNBC models, particularly through activation of the PERK/eIF2α/ATF4/CHOP axis, positions this compound as a promising therapeutic candidate for further development. The dual mechanism of simultaneously inducing pro-apoptotic ER stress while inhibiting pro-survival STAT3 and NF-κB pathways represents a strategic approach to overcome the therapeutic resistance often encountered in TNBC treatment. Furthermore, the differential sensitivity observed between MDA-MB-231 and MDA-MB-468 cells suggests that biomarker stratification based on basal pSTAT3 and Ki-67 expression could optimize patient selection in clinical settings.

From a translational perspective, several key considerations emerge from these findings:

  • Therapeutic Window Optimization: The concentration range effective in vitro (1.5-2.5 μM) appears achievable based on prior pharmacokinetic studies of this compound in other indications, though formal toxicity profiling in relevant models is warranted [3].

  • Combination Strategies: Potential synergies with conventional chemotherapy or emerging targeted agents should be explored, particularly given this compound's unique mechanism distinct from DNA-damaging or microtubule-targeting compounds.

  • Resistance Mechanisms: The observation that forced STAT3 overexpression can partially overcome this compound sensitivity in MDA-MB-231 cells highlights the need to anticipate and monitor potential resistance mechanisms in clinical development [3].

References

Atiprimod Preclinical Profile and Proposed Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is a novel cationic amphiphilic compound that has demonstrated anti-cancer activity in various hematologic malignancies. Its primary mechanism involves the inhibition of the JAK/STAT signaling pathway, particularly targeting JAK2 and STAT3 phosphorylation [1] [2]. The table below summarizes its key mechanisms and proposed rational combinations.

Mechanism of Action Observed Experimental Outcomes Proposed Rational Combinations
JAK/STAT Inhibition [1] [2] Inhibition of phosphorylation of JAK2, STAT3, STAT5, and AKT; reduction of JAK2V617F mutant allele burden [1]. JAK2 inhibitors (e.g., Ruxolitinib), PI3K/AKT/mTOR pathway inhibitors [1] [3].
Induction of Apoptosis [1] [2] [4] Caspase-3 activation, PARP cleavage, downregulation of Bcl-2, Bcl-XL, and Mcl-1; activation of AIF pathway in MCL [2] [4]. Bcl-2 inhibitors (Venetoclax), conventional chemotherapeutic agents.
Cell Cycle Arrest [2] G0/G1 phase blockade in multiple myeloma cells [2]. CDK4/6 inhibitors.
Modulation of Tumor Microenvironment Suppression of IL-6 activity [2]. Immunomodulatory drugs (e.g., Lenalidomide).

Proposed Experimental Protocols for Combination Studies

The following protocols are suggested for in vitro and in vivo studies based on methodologies from preclinical research.

Protocol for In Vitro Combination Screening

This protocol is adapted from studies on multiple myeloma and mantle cell lymphoma cells [2] [4].

  • Cell Lines: Use relevant hematologic malignancy cell lines (e.g., SET-2 for JAK2V617F-positive AML, U266 for multiple myeloma, MCL lines).
  • Drug Preparation:
    • Prepare an 8 mM stock solution of this compound in phosphate-buffered saline (PBS). Store at 4°C and dilute in culture medium as needed [1] [2].
    • Prepare stock solutions of combination drugs (e.g., Ruxolitinib) in DMSO per manufacturer's instructions.
  • Combination Treatment:
    • Plate cells in 96-well plates. After 24 hours, treat with a range of this compound doses alone, the combination drug alone, and their combinations. Use a constant ratio based on their individual IC50 values.
    • Include controls (vehicle-only, e.g., PBS and DMSO).
    • Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
  • Viability & Proliferation Assay:
    • Assess cell viability using an MTS or MTT assay. Add 20 µL of CellTiter 96 One Solution Reagent to each well, incubate for 2-4 hours, and measure absorbance at 490-595 nm [1] [4].
  • Data Analysis:
    • Calculate the combination index (CI) using software like CompuSyn to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.
Protocol for Signaling Pathway Analysis (Western Blot)

This protocol is critical for validating the mechanistic basis of any combination [1] [2].

  • Cell Treatment and Lysis:
    • Treat cells with IC50 concentrations of this compound, the combination drug, or their combination for 6-24 hours.
    • Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoprecipitation/Immunoblotting:
    • For JAK2 analysis, immunoprecipitate 1-2 mg of total protein using a JAK2-specific antibody and agarose-conjugated protein A/G [1].
    • Separate 50 µg of total protein or immunoprecipitated protein on a 4-12% Bis-Tris gradient gel and transfer to a PVDF membrane.
  • Antibody Probing:
    • Block membrane with 5% non-fat milk for 1 hour.
    • Probe with primary antibodies overnight at 4°C. Key targets include:
      • Phospho-proteins: p-JAK2 (Tyr1007/1008), p-STAT3 (Tyr705), p-STAT5 (Tyr694) [1] [5].
      • Total proteins: Total JAK2, STAT3, STAT5.
      • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 [1] [2].
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence (ECL).
  • Data Interpretation: A synergistic combination should show enhanced suppression of p-STAT3/5 and increased cleavage of Caspase-3/PARP compared to single agents.
Protocol for In Vivo Efficacy Studies

This is based on studies showing this compound's efficacy in mouse models of mantle cell lymphoma [4].

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) subcutaneously implanted with relevant tumor cell lines.
  • Dosing Regimen:
    • Once tumors are palpable (e.g., ~100 mm³), randomize mice into groups (n=5-10).
    • Group 1: Vehicle control (e.g., PBS via oral gavage).
    • Group 2: this compound alone (e.g., 50 mg/kg, orally).
    • Group 3: Combination drug alone (at its established MTD).
    • Group 4: this compound + Combination drug.
    • Administer treatments daily for 3-4 weeks.
  • Endpoint Measurements:
    • Measure tumor volume 2-3 times weekly with calipers.
    • Monitor mouse body weight as an indicator of toxicity.
    • At study endpoint, harvest tumors and blood for further analysis (IHC, Western Blot, cytokine analysis).
  • Statistical Analysis: Compare tumor growth curves and final tumor weights/volumes using a one-way ANOVA with post-hoc tests. Use the log-rank test for survival analysis [4].

This compound Monotherapy Data from Preclinical and Clinical Studies

The following table summarizes key quantitative data from studies on this compound as a single agent, which can serve as a baseline for designing combination studies.

Cancer Model Experimental System Key Metric (this compound) Reported Value
JAK2V617F+ MPNs [1] FDCP-EpoR JAK2V617F cells IC50 (Proliferation) 0.42 µM
SET-2 cells (Human) IC50 (Proliferation) 0.53 µM
Patient PV progenitors p-value (vs. normal) 0.001
Multiple Myeloma [2] U266-B1 cells IC50 (Proliferation) ~2 µM
Mantle Cell Lymphoma [4] Jeko-1 cells (in vivo) Tumor Growth Inhibition Significant suppression
Refractory Multiple Myeloma [6] Phase I/IIa Clinical Trial Planned Dose Levels 30 - 480 mg/day (oral)

Visualization of Experimental Workflow and Signaling Pathway

Below are diagrams illustrating the core experimental workflow for testing combinations and this compound's primary mechanism of action.

G start In Vitro Combination Screening blot Signaling Pathway Analysis (Western Blot) start->blot vivo In Vivo Efficacy Validation blot->vivo data Data Analysis & Synergy Calculation vivo->data

Diagram 1: Experimental workflow for evaluating this compound combination therapies, outlining the key stages from initial screening to data analysis.

G Cytokine Cytokine Signal JAK2 JAK2 (e.g., V617F) Cytokine->JAK2 STAT STAT3 / STAT5 Phosphorylation JAK2->STAT Nucleus Nuclear Translocation STAT->Nucleus TargetGenes Pro-Survival Gene Transcription (Bcl-2, Bcl-XL, Mcl-1) Nucleus->TargetGenes Apoptosis Induction of Apoptosis TargetGenes->Apoptosis  Suppresses This compound This compound This compound->JAK2  Inhibits

Diagram 2: this compound's core mechanism of action. This compound inhibits JAK2 phosphorylation, blocking downstream JAK/STAT signaling, which leads to downregulation of pro-survival genes and induction of apoptosis.

Conclusion and Future Directions

This compound is a promising agent with a multi-faceted mechanism of action, particularly in JAK/STAT-driven hematologic cancers. While clinical development has been explored in refractory multiple myeloma and carcinoid cancer [6] [7], its full potential may be realized in rational combination therapies.

Future work should focus on:

  • Systematic In Vitro Screening: Combining this compound with targeted agents like JAK2, Bcl-2, or PI3K inhibitors across a panel of cancer cell lines.
  • Resistance Mechanisms: Investigating if this compound can overcome resistance to other JAK2 inhibitors, especially in the context of paradoxical JAK2 hyperphosphorylation seen with drugs like Ruxolitinib [5].
  • Biomarker Identification: Correlating response with genetic markers like JAK2V617F mutational status [1] or HOXA5 expression levels [8] for better patient stratification.

The protocols and rationales provided here offer a foundation for researchers to initiate these critical combination studies.

References

Atiprimod solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties, Storage & Handling

The table below summarizes the available information on Atiprimod's identification, storage, and hazards [1].

Property Specification
CAS Number 123018-47-3 [1]
Synonyms SKF 106615; Azaspirane [1]
Molecular Formula C₂₂H₄₄N₂ [1]
Molecular Weight 336.608 g/mol [1]
Appearance Solid [1]
Storage Conditions -20°C (powder) or -80°C (in solvent); keep container tightly sealed in a cool, well-ventilated area. Away from direct sunlight and ignition sources [1].
Hazard Statements H302 (Harmful if swallowed); H410 (Very toxic to aquatic life with long-lasting effects) [1].
Other Hazards During combustion, may emit irritant fumes [1].

Frequently Asked Questions for Researchers

Q1: What are the safe storage conditions for this compound? this compound must be stored at -20°C in its powder form or at -80°C when dissolved in a solvent [1]. Containers should be kept tightly sealed in a cool, well-ventilated place, away from direct sunlight, heat, and incompatible materials like strong acids, alkalis, and oxidizing or reducing agents [1].

Q2: What personal protective equipment (PPE) should I use when handling this compound? It is advised to use full personal protective equipment, including:

  • Eye protection: Safety goggles with side-shields.
  • Hand protection: Protective gloves.
  • Skin and body protection: Impervious clothing.
  • Respiratory protection: A suitable respirator, especially if adequate ventilation is not available [1].

Q3: What should I do in case of accidental exposure?

  • Eye contact: Immediately flush eyes with large amounts of water for several minutes while holding eyelids open. Call a physician promptly.
  • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes and call a physician.
  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately [1].

Q4: I cannot find solubility data for this compound. What is a recommended experimental approach? The available Material Safety Data Sheet (MSDS) does not list solubility values [1]. A practical approach to determine solubility experimentally would be to use the shake-flask method, a standard technique for measuring solubility. This involves the following workflow:

G Start Prepare this compound Stock Step1 Add excess powder to solvent vials (e.g., water, DMSO, ethanol) Start->Step1 Step2 Agitate (shake/vortex) for 24 hours at controlled temperature Step1->Step2 Step3 Centrifuge to separate undissolved solid Step2->Step3 Step4 Filter supernatant (0.45 μm or 0.22 μm filter) Step3->Step4 Step5 Analyze filtrate concentration (via HPLC or UV-Vis) Step4->Step5 End Quantify Solubility Step5->End

For analytical quantification, you could adapt a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, similar to those used for other pharmaceutical compounds [2] [3]. Key parameters for method development are summarized below:

HPLC Parameter Consideration / Example
Stationary Phase C18 column (e.g., 5 µm, 4.6 mm x 250 mm) [2].
Mobile Phase Mixture of buffer (e.g., 0.02 M ammonium acetate) and organic solvents (e.g., acetonitrile, tetrahydrofuran) [2].
Detection UV detection; wavelength to be determined for this compound (e.g., 228 nm was used for a similar-sized molecule) [2].
Sample Preparation Dissolve and dilute samples from the solubility experiment filtrate using the mobile phase or a compatible solvent [2].

Documented Mechanism of Action & Experimental Insights

While your query focused on solubility and storage, understanding the drug's mechanism can be crucial for troubleshooting biological experiments. Research indicates that this compound inhibits multiple myeloma cell proliferation by targeting key signaling pathways [4] [5]. The following diagram illustrates its documented mechanism of action at the cellular level:

G IL6 IL-6 Stimulus STAT3 STAT3 Phosphorylation IL6->STAT3 Survival Expression of Bcl-2, Bcl-XL, Mcl-1 STAT3->Survival Apoptosis Induction of Apoptosis This compound This compound This compound->STAT3 Inhibits This compound->Apoptosis Induces

Key Experimental Findings:

  • Proliferation & Apoptosis: this compound inhibits the proliferation of human multiple myeloma cell lines (e.g., U266-B1, MM.1S) in a time- and dose-dependent manner and induces apoptosis (programmed cell death) [4] [5].
  • Cell Cycle Arrest: Treatment with this compound blocks the cell cycle at the G0/G1 phase, preventing further progression [4] [5].
  • Key Pathway Inhibition: The drug exerts its effects primarily by blocking the phosphorylation of STAT3, a critical protein in the IL-6 signaling pathway, which is a major growth and survival signal for myeloma cells. This leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [4] [5].
  • In vitro Evidence: Apoptosis is triggered through the activation of caspase-3 and the subsequent cleavage of PARP (poly(ADP-ribose) polymerase), a hallmark of apoptotic cell death [4] [5].

References

optimizing Atiprimod concentration for apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod Concentration Guide for Apoptosis

The table below summarizes key findings on effective this compound concentrations from published studies.

Cell Type / Disease Model Effective Concentration Range Key Apoptotic Markers & Pathways Citation
Multiple Myeloma (e.g., U266-B1, MM-1 cells) ~2 μM [1] [2] ↓ p-STAT3, ↓ Bcl-2, Bcl-XL, Mcl-1; activation of caspase-3, PARP cleavage [1] [3]
Mantle Cell Lymphoma (MCL cell lines & primary cells) In vitro growth inhibition & apoptosis induction Activation of JNK; ↑ Bax, Bad, p-Bcl-2; AIF release (caspase-independent); cytochrome c release, caspase-9/3 activation [4] [5]
Pituitary Adenoma (GH3 cell line) 1 μM (autophagy/ER stress) to higher doses (apoptosis) [6] Low dose: ↑ Autophagy (LC3-II, Beclin-1) & ER stress (CHOP, p-PERK). High dose: Caspase-dependent apoptosis, ↓ Bcl-2, ↓ STAT3 [6]

Detailed Experimental Protocols

Based on the research, here are methodologies for key experiments evaluating this compound's pro-apoptotic effects.

Cell Viability and Proliferation Assay

This protocol is adapted from studies on multiple myeloma and mantle cell lymphoma cells [1] [5].

  • Cell Culture: Maintain relevant cell lines (e.g., U266-B1 for myeloma) in RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS).
  • Drug Preparation: Prepare a 8 mM stock solution of this compound in PBS. Further dilute this stock in the appropriate tissue culture medium to achieve working concentrations.
  • Treatment and Incubation: Plate cells and treat with a dose range of this compound (e.g., 0.5 μM to 5 μM) for varying durations (24-96 hours). Include a control group treated with PBS vehicle only.
  • Viability Measurement: Use standard assays like MTT or XTT to measure cell viability at the end of the treatment period. Calculate the percentage of inhibition relative to the vehicle control.
Analysis of Apoptotic Markers via Western Blot

This method is crucial for confirming apoptosis and understanding its mechanism [1] [6].

  • Cell Lysis: Harvest this compound-treated and control cells. Lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine the protein concentration of each lysate using an assay like BCA.
  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 50 μg) onto a 12% SDS-polyacrylamide gel for electrophoresis. Subsequently, transfer the separated proteins to a nitrocellulose membrane.
  • Antibody Incubation: Block the membrane and incubate with primary antibodies against:
    • Key Markers: Cleaved caspase-3, cleaved PARP.
    • Anti-apoptotic Bcl-2 family: Bcl-2, Bcl-XL, Mcl-1.
    • Pro-apoptotic factors: Bax, Bad.
    • Signaling Proteins: p-STAT3, total STAT3.
    • Loading Control: β-actin or GAPDH.
  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.

Troubleshooting Common Experimental Issues

  • Problem: Lack of apoptosis or low efficacy at published concentrations.

    • Solution: The effective dose is highly cell-type dependent. Perform a full dose-response curve (e.g., from 0.1 μM to 10 μM) and a time-course experiment (24, 48, 72, 96 hours) for your specific model. Note that some effects, especially in solid cancer models, may require longer incubation (72-96 hours) to manifest [7].
  • Problem: Variable results between cell lines or primary cells.

    • Solution: This is expected, as the primary mechanism of action can vary. In mantle cell lymphoma, apoptosis is primarily mediated by the AIF pathway [5], while in multiple myeloma, it is linked to STAT3 inhibition and caspase activation [1]. In pituitary adenoma, lower doses trigger protective autophagy, while higher doses induce apoptosis [6]. Design your experiments to probe the relevant pathway for your research model.
  • Problem: Poor solubility of this compound.

    • Solution: The standard method is to dissolve this compound in PBS to create a millimolar stock solution (e.g., 8 mM), which is then filter-sterilized and diluted into culture media [1] [2]. Ensure the final concentration of PBS in your culture does not affect cell viability.

Mechanisms of Action and Experimental Pathways

To guide your experimental design, the diagram below integrates key mechanisms by which this compound induces apoptosis across different cancer types.

References

Atiprimod cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Cytotoxicity Data

Understanding Atiprimod's multifaceted mechanisms is crucial for selecting appropriate assays. It primarily targets key signaling pathways that promote cancer cell survival and proliferation [1] [2] [3].

Mechanism of Action Observed Cytotoxicity Effects Relevant Cancer Models
JAK-STAT Signaling Inhibition: Blocks IL-6-induced STAT3 phosphorylation [1] [4] [5]. Induction of apoptosis via caspase-3/9 activation; downregulation of Bcl-2, Bcl-XL, and Mcl-1 [1] [2] [3]. Multiple Myeloma (U266-B1, MM.1, OCI-MY5) [1] [4] [5].
PI3-K/Akt Signaling Inhibition: Suppresses Akt phosphorylation [5]. Induces apoptosis; overcomes cell adhesion-mediated drug resistance (CAM-DR) [5]. Multiple Myeloma [5].
NF-κB Pathway Inhibition: Inhibits IκBα and NF-κB p65 phosphorylation [5]. Contributes to apoptosis; suppresses cytokine secretion from bone marrow stromal cells [5]. Multiple Myeloma [5].
Anti-angiogenic Effects: Reduces production of VEGF and IL-6 in the tumor microenvironment [2] [5]. Inhibits proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs) [2] [5]. In vitro angiogenesis models [2] [5].
Induction of Oxidative Stress Pathway: Activates JNK and upregulates pro-apoptotic proteins Bax and Bad [3]. Induces caspase-independent apoptosis via Apoptosis-Inducing Factor (AIF) translocation [3]. Mantle Cell Lymphoma (MCL) [3].

Experimental Protocols & Assay Selection

A multi-assay approach is recommended to capture the full scope of this compound's activity, as it induces cell death through multiple mechanisms [6].

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is ideal for initial dose-response screening.

  • Procedure: Seed cells (e.g., MM.1S, U266) in 96-well plates. Treat with this compound (typical range: 0.1-10 µM) for 24-72 hours. Add MTT reagent for the last 4 hours of culture. Solubilize formed formazan crystals with isopropanol/HCl and measure absorbance at 570 nm [5].
  • Key Findings: this compound inhibits proliferation of various human cancer cell lines in a time- and dose-dependent manner, with IC50 values in the low micromolar range. Metastatic cell lines may show higher sensitivity [2].
Apoptosis Detection (Western Blotting)

Confirm apoptosis by detecting the cleavage of hallmark proteins.

  • Procedure: Treat cells with this compound (e.g., 1-5 µM) for 24-48 hours. Prepare cell lysates, perform SDS-PAGE, and immunoblot for key markers like cleaved caspase-3, caspase-9, and PARP. For Mantle Cell Lymphoma, also check for AIF release from mitochondria [3] [5].
  • Key Findings: Apoptosis is evidenced by caspase activation and PARP cleavage. In some cell types, this compound-induced apoptosis is primarily mediated by the AIF pathway, which is caspase-independent [1] [3].
Cell Cycle Analysis (Flow Cytometry)
  • Procedure: After this compound treatment, fix cells with ethanol, treat with RNase, and stain DNA with propidium iodide. Analyze DNA content using a flow cytometer.
  • Key Findings: this compound can induce G0/G1 cell cycle arrest, preventing cell cycle progression [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution & Optimization Tips
High background or non-specific signal in viability assays. Incomplete removal of culture medium containing compound or dead cell debris. Increase wash steps after incubation and before measurement. For fluorescent dyes like calcein AM, use heavy-atom quenchers like Co²⁺ to quench extracellular fluorescence [7].
Variable results in hemolysis or LDH assays. Lack of standardization in key parameters such as erythrocyte concentration, incubation time, or detergent for positive control [8]. Standardize the protocol: Use a consistent species source for erythrocytes, carefully control cell concentration and incubation time, and use the same detergent for 100% hemolysis controls across experiments [8].
Weak or no apoptotic signal. Incorrect concentration or exposure time; predominant use of a non-apoptotic cell death pathway. Titrate this compound concentration and extend treatment time. Include assays for alternative pathways; for MCL, use an AIF inhibitor to confirm the caspase-independent mechanism [3].
Lack of inhibitory effect on target pathways. Inactive compound stock or resistant cell line. Ensure proper storage of this compound stock solutions. Verify activity of the IL-6/STAT3 pathway in your cell model using a positive control (e.g., exogenous IL-6) before testing the compound [1].

Pathways and Workflow Visualization

The following diagrams summarize the key signaling pathways targeted by this compound and a recommended experimental workflow.

architecture Key Signaling Pathways Targeted by this compound cluster_pathway_1 JAK-STAT3 Pathway Inhibition cluster_pathway_2 NF-κB Pathway Inhibition cluster_pathway_3 Oxidative Stress & AIF Pathway IL6 IL-6 / Growth Factors JAK2 JAK2 IL6->JAK2 STAT3 STAT3 JAK2->STAT3 STAT3_P STAT3 (Phosphorylated) STAT3->STAT3_P Survival Cell Survival & Proliferation STAT3_P->Survival Bcl2 Bcl-2, Bcl-XL, Mcl-1 STAT3_P->Bcl2 TNFalpha TNF-α IKK IKK Complex TNFalpha->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation Releases Inflammation Pro-survival Gene Expression NFkB->Inflammation Stress Cellular Stress JNK JNK Activation Stress->JNK Bax Bax, Bad JNK->Bax AIF AIF Release Bax->AIF Apoptosis Caspase-Independent Apoptosis AIF->Apoptosis This compound This compound This compound->JAK2 Inhibits This compound->STAT3_P Blocks Phosphorylation This compound->IKK Inhibits This compound->JNK Activates

Figure 1. Key Signaling Pathways Targeted by this compound

workflow This compound Cytotoxicity Assay Optimization Workflow Start Experimental Goal: Evaluate this compound Cytotoxicity Step1 1. Cell Treatment • Dose range: 0.1 - 10 µM • Time course: 24 - 72 h Start->Step1 Step2 2. Initial Viability Screening (MTT / ATP Assay) Step1->Step2 Decision Strong cytotoxic effect in screening? Step2->Decision Step3 3. Mechanistic Follow-Up Decision->Step3 Yes Step4 4. Data Integration & Conclusion Decision->Step4 No, re-optimize Mode1 Apoptosis Detection (Western Blot: Caspase-3/9, PARP) Step3->Mode1 Mode2 Cell Cycle Analysis (Flow Cytometry: PI staining) Step3->Mode2 Mode3 Pathway Analysis (Western Blot: p-STAT3, p-Akt, AIF) Step3->Mode3 Mode1->Step4 Mode2->Step4 Mode3->Step4

Figure 2. This compound Cytotoxicity Assay Optimization Workflow

Key Recommendations for Your Research

  • Employ a Multi-Assay Strategy: Relying on a single viability assay can miss important biological activity. Combine a general viability assay (like MTT) with specific assays for apoptosis and pathway analysis to fully capture this compound's effects [6].
  • Context-Dependent Mechanisms: Be aware that the primary mechanism of cell death (caspase-dependent vs. AIF-mediated) can vary depending on the cancer cell type. Preliminary experiments are essential [1] [3].
  • Leverage Live-Cell Imaging: For dynamic and sensitive assessment of cytotoxicity, especially with rare cell populations, consider implementing live-cell imaging assays that can monitor apoptosis in real-time [9].

References

Atiprimod's Mechanism of Action & Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod inhibits cancer cell growth and survival by targeting specific cellular signaling pathways and proteins. The table below summarizes its core mechanisms and the quantitative data from experiments on multiple myeloma (MM) cell lines [1].

Mechanism/Aspect Experimental Finding Cell Lines/Models Used Key Metrics
Proliferation Inhibition Time- and dose-dependent inhibition U266-B1, OCI-MY5, MM-1, MM-1R Cell proliferation assays [1]
Cell Cycle Arrest Blockade in the G0/G1 phase U266-B1 Flow cytometry for cell cycle analysis [1]
STAT3 Signaling Inhibition Blockade of IL-6-induced STAT3 activation U266-B1 Western blot, EMSA [1]
Anti-apoptotic Protein Modulation Downregulation of Bcl-2, Bcl-XL, and Mcl-1 U266-B1 Western blot analysis [1]
Apoptosis Induction Activation of Caspase-3 and PARP cleavage U266-B1 Caspase-3 activity assay, PARP cleavage Western blot [1]
Clonogenic Growth Suppression Dose-dependent suppression of colony formation Bone marrow cells from 5 newly diagnosed MM patients Myeloma colony-forming cell (CFC) assay [1]

The Bone Marrow Microenvironment: A Source of Non-Specific Protection

A significant factor in non-specific effects or reduced drug efficacy is the protective role of the bone marrow (BM) stroma [2]. This stromal-mediated protection is not unique to this compound but has also been demonstrated for other targeted agents like Ruxolitinib and Vorinostat [2]. The protection is mediated by the activation of JNK and PI3K signalling pathways in the cancer cells. Importantly, studies show that pharmacological inhibition of JNK (with SP600125) or PI3K (with LY294002) can completely abrogate this BM-mediated protective effect [2].

Experimental Workflow for Troubleshooting Non-Specific Effects

The following diagram outlines a strategic workflow to identify and mitigate non-specific effects or reduced efficacy of this compound in your experiments.

G cluster_1 1. Verify Protection cluster_2 2. Identify Pathways cluster_3 3. Inhibit Pathways cluster_4 4. Assess Efficacy Start Observed Non-specific Effects/ Reduced this compound Efficacy Step1 Verify Stromal Co-culture Protection Start->Step1 Step2 Identify Protective Signaling Pathways Step1->Step2 A1 Direct Contact Co-culture A2 Conditioned Media Incubation A3 Transwell Co-culture Step3 Implement Pathway Inhibition Step2->Step3 B1 Phospho-protein Western Blot B2 Pathway Activation Assays Step4 Assess Combination Therapy Efficacy Step3->Step4 C1 JNK Inhibitor (SP600125) C2 PI3K Inhibitor (LY294002) Result Reduced Non-specific Protection/ Improved Targeted Effect Step4->Result D1 Viability & Apoptosis Assays D2 Clonogenic Growth Assays

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the troubleshooting guide.

Co-culture Assay to Test Stromal Protection

This protocol helps determine if your experimental system is subject to BM-mediated protection [2].

  • Culture BM stromal cells (e.g., HS-5 line) to 70-80% confluence in a culture vessel.
  • Add this compound-treated cells to the stromal layer. For controls, culture them without stroma.
  • Employ different co-culture conditions: * Direct contact: Add your cells directly onto the stroma. * Conditioned media: Culture your cells in a 50/50 mix of fresh medium and medium harvested from stromal cultures (HS-5 conditioned media). * Transwell (indirect contact): Culture your cells in an insert with a porous membrane (e.g., 0.4 μm) placed above the stromal layer.
  • Add this compound after the cells have adhered.
  • Harvest non-stromal cells after an appropriate incubation period (e.g., 24-72 hours) for downstream viability and apoptosis analysis.
Western Blot to Detect Protective Pathway Activation

This protocol confirms the activation of JNK and PI3K pathways in your cells due to the stromal co-culture [2].

  • Lyse cells from your co-culture experiments using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate with primary antibodies overnight at 4°C. Key targets include: * Phospho-JNK (Thr183/Tyr185) * Total JNK * Phospho-Akt (Ser473) - a marker for PI3K pathway activity * Total Akt * β-Actin (loading control)
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence (ECL) reagent and visualize.
Pathway Inhibition to Abrogate Protection

This is the key step to overcome non-specific protection [2].

  • Set up co-cultures as described in the first protocol.
  • Add specific pharmacological inhibitors either before or concurrently with this compound. * JNK Inhibition: Use SP600125 (a JNK inhibitor). * PI3K Inhibition: Use LY294002 (a PI3K inhibitor).
  • Proceed with viability and apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) after the treatment period. The expected outcome is a significant reversal of the stromal protection, leading to increased cell death in the this compound-treated group.

Key Takeaways for Your Research

  • The bone marrow stroma is a major confounder: Always consider the impact of the microenvironment in your experimental models, as it can activate survival pathways like JNK and PI3K that non-specifically protect cells from this compound [2].
  • Strategy for mitigation: Combining this compound with inhibitors of JNK (SP600125) or PI3K (LY294002) is a validated strategy to overcome this non-specific protection and improve the targeted effect of the drug [2].

References

Atiprimod Treatment Time Courses in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table details the treatment durations and key observations from published studies on Atiprimod. Please note that the optimal time course is highly dependent on your specific experimental context, including cell type and desired endpoint.

Cell Line / Model Cancer Type Treatment Duration Key Observed Effects & Timing Citation
MDA-MB-231 & MDA-MB-468 Triple-Negative Breast Cancer 24 & 48 hours (time-dependent assays) Dose- & time-dependent inhibition of cell viability & colony formation; induction of prolonged ER stress leading to apoptosis. [1]
U266-B1, OCI-MY5, MM-1, MM-1R Multiple Myeloma 24 - 96 hours (time-dependent assays) Time- & dose-dependent proliferation inhibition; G0/G1 cell cycle arrest & apoptosis (caspase-3 activation, PARP cleavage) observed. [2] [3]
FDCP-EpoR (JAK2V617F), SET-2, CMK Hematologic Malignancies (MPNs) 72 hours (primary growth inhibition assay) Dose-dependent growth inhibition; induction of apoptosis (increased caspase-3 activity, PARP cleavage) in subsequent time-course experiments. [4]
Patient Trial (Advanced Cancer) Advanced Cancer 14 days on / 14 days off (per 28-day cycle) Clinical protocol for phase I trial; treatment could continue for up to 1 year if no serious side effects and cancer was stable/shrinking. [5]

Detailed Experimental Protocols

To assist in your experimental setup, here are methodologies adapted from the cited research.

Protocol 1: Cell Viability and Proliferation Assay

This standard protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Cell Seeding: Plate cells in 96-well flat-bottom plates at a density of 10 x 10⁴ cells per well. [4]
  • Drug Treatment: The next day, treat cells with a range of this compound concentrations. A typical stock solution concentration is 8 mM, diluted in tissue culture medium (e.g., RPMI 1640 with 10% FCS). [4] [2] [3]
  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 72 hours is common for initial screening). [4]
  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter96 One Solution Reagent, MTT, or WST-1). Incubate for several hours for color development. [4]
  • Analysis: Measure absorbance at the appropriate wavelength (e.g., 495 nm). Plot dose-response curves to calculate IC₅₀ values. [4] [1]
Protocol 2: Assessing Apoptosis and Cell Cycle Arrest

This protocol outlines how to investigate the mechanism of action after establishing effective doses.

  • Treatment: Expose cells to this compound at or near the IC₅₀ concentration for various time points (e.g., 24, 48, 72 hours). [1] [2]
  • Analysis of Apoptosis:
    • Use Western blotting to detect cleavage of key proteins like caspase-3 and its substrate PARP, which are hallmarks of apoptosis. [2] [3]
    • Analyze changes in mitochondrial membrane potential using specific dyes. [4]
    • Examine expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Bcl-xL, Mcl-1). [1] [2]
  • Analysis of Cell Cycle:
    • Harvest treated and control cells.
    • Fix and stain DNA with propidium iodide.
    • Analyze cell cycle distribution (G0/G1, S, G2/M phases) using flow cytometry. Studies have shown this compound can induce a G0/G1 phase arrest. [2]

This compound's Mechanism of Action

The diagram below illustrates the key molecular pathways targeted by this compound, as identified in the referenced studies. This can help you select the most relevant downstream markers for your time-course experiments.

G cluster_path1 JAK-STAT Signaling Axis cluster_path2 ER Stress / Apoptosis Axis This compound This compound JAK2 JAK2 (Wild-type or V617F Mutant) This compound->JAK2 Inhibits pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Blocks PERK PERK This compound->PERK Activates Bcl2 Bcl-2, Bcl-xL, Mcl-1 This compound->Bcl2 Downregulates IL6 IL-6 Cytokine IL6->JAK2 STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation STAT3->pSTAT3 Survival Cell Proliferation & Survival pSTAT3->Survival pSTAT3->Bcl2 Regulates eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis CHOP->Bcl2 Opposes Caspase3 Caspase-3 Cleavage PARP PARP Cleavage Caspase3->PARP

FAQs and Troubleshooting Guide

  • What is a typical starting dose range for in vitro experiments with this compound? Based on the literature, effective in vitro concentrations typically range from 0.5 µM to 2 µM, but this varies significantly by cell line. It is crucial to conduct your own dose-response curve to determine the specific IC₅₀ for your model. Some hematologic cancer cell lines show sensitivity at sub-micromolar levels (IC₅₀ ~0.42 µM). [4] [1] [2]

  • My cells are not showing apoptosis after 24 hours of treatment. What should I do? This is not uncommon. The onset of apoptosis can be time-dependent. Consider extending the treatment time to 48 or 72 hours. Apoptosis via the ER stress pathway (PERK/eIF2α/ATF4/CHOP) often requires prolonged stress to commit the cell to death. Ensure you are measuring the correct markers, such as cleaved caspase-3 and PARP, not just early viability indicators. [1] [2]

  • How does this compound's mechanism influence the choice of treatment duration? this compound has a multi-faceted mechanism. While it can rapidly inhibit JAK-STAT phosphorylation (within hours), the downstream effects on anti-apoptotic proteins (Bcl-2, Mcl-1) and the induction of ER stress require longer exposure to ultimately trigger cell cycle arrest and apoptosis. Therefore, shorter time points (6-24h) may be suitable for signaling studies, while longer durations (48-72h) are needed for functional outcomes like cell death. [1] [2] [3]

References

Atiprimod IC50 determination in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on Atiprimod IC50

Here are answers to some common questions researchers have about working with this compound.

  • Q1: What is the typical IC50 range for this compound, and which cell lines are most sensitive?

    • A1: this compound exhibits IC50 values in the low micromolar range across various human cancer cell lines [1]. Notably, one study found that metastatic cell lines were more sensitive to this compound compared to non-metastatic lines derived from the same tumor tissue types [1]. Furthermore, research on multiple myeloma (MM) cell lines showed that this compound inhibits proliferation in a time- and dose-dependent manner [2].
  • Q2: What are the known mechanisms of action of this compound?

    • A2: this compound's anti-cancer effects are multi-faceted. It has been shown to:
      • Inhibit the IL-6/JAK/STAT3 signaling pathway, a key driver of proliferation and survival in many cancers like multiple myeloma [2].
      • Downregulate the expression of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Mcl-1 [2].
      • Induce apoptosis by activating caspase-3 and caspase-9 [1] [2].
      • Exhibit anti-angiogenic properties by inhibiting the proliferation and migration of endothelial cells [1].
  • Q3: My IC50 values are inconsistent between replicates. What could be the cause?

    • A3: Inconsistent IC50 values can stem from several sources. A major factor is the time-dependent nature of the IC50 metric itself. Because the control and treated cell populations grow at different rates, the calculated IC50 can shift depending on the assay's endpoint [3]. To address this, consider adopting the effective growth rate method, which provides a more stable, time-independent parameter for analysis [3]. Other common sources of variation include inconsistencies in cell seeding density, drug dilution errors, and evaporation in well-plate systems.
  • Q4: Are there any novel technologies that can improve IC50 determination?

    • A4: Yes, droplet-based microfluidic platforms offer significant advantages. Technologies like the pipe-based bioreactors (pbb) can generate a continuous drug gradient, allowing for the testing of hundreds of concentration levels in a single, automated run. This method uses smaller reagent volumes, minimizes evaporation, and can achieve much higher resolution in IC50 profiling compared to traditional well-plate systems [4].

This compound Activity Data and Cell Line Sensitivity

The following table summarizes key findings from published studies on this compound's activity. Note that specific IC50 values for the cell lines mentioned in [2] were not provided in the search results.

Cell Line / Context Reported IC50 / Activity Key Findings Citation
National Cancer Institute (NCI) Panel Low micromolar range Inhibited proliferation of all human cancer cell lines tested; metastatic lines were more sensitive. [1]
Multiple Myeloma (e.g., U266-B1, MM-1) Time- and dose-dependent inhibition Blocked IL-6-induced STAT3 phosphorylation, caused G0/G1 cell cycle arrest, and induced apoptosis. [2]
Patient-Derived Myeloma Cells Dose-dependent suppression Suppressed colony-forming cell proliferation in fresh marrow samples from patients with newly diagnosed MM. [2]
Human Umbilical Vein Endothelial Cells (HUVECs) Inhibition of proliferation & migration Disrupted cord formation and suppressed new blood vessel growth, indicating anti-angiogenic effects. [1]

Experimental Workflow for Reliable IC50 Determination

The diagram below outlines a robust general workflow for determining IC50, integrating best practices from the search results. You can adapt this protocol for use with this compound.

G cluster_pre 1. Pre-Assay Preparation cluster_assay 2. Cell Viability Assay cluster_analysis 3. Data Analysis & Validation start Experimental Workflow for IC50 Determination prep1 Cell Line Selection & Culture start->prep1 prep2 Drug Preparation: Prepare stock solution in PBS or DMSO, then dilute in medium prep1->prep2 prep3 Pilot Experiment: Determine appropriate concentration range prep2->prep3 assay1 Seed cells in multi-well plates prep3->assay1 assay2 Drug Exposure: Add serial dilutions of This compound to cells assay1->assay2 assay3 Incubation (e.g., 72h) Time-dependent step assay2->assay3 assay4 Viability Measurement: Add MTT, Resazurin, etc. assay3->assay4 analysis1 Data Normalization: Calculate % viability relative to control assay4->analysis1 analysis2 Non-linear Regression: Fit dose-response curve analysis1->analysis2 analysis3 IC50 Extraction: Read concentration at 50% inhibition from curve analysis2->analysis3 analysis4 Alternative Method: Calculate effective growth rate (ICr) analysis2->analysis4 For time- independent analysis

Detailed Protocol for Key Steps
  • Drug Preparation (Step 1.2): As described in one study, this compound can be dissolved in phosphate-buffered saline (PBS) to create a stock solution (e.g., 8 mM), which is then further diluted in tissue culture medium for treatment [2]. If using DMSO, it is critical to include a vehicle control and ensure the final DMSO concentration does not affect cell viability (e.g., typically ≤0.1%) [4].

  • Viability Measurement (Step 2.4): You can use several assays. The resazurin-based (CellTiter-Blue) assay has been successfully adapted for 3D cultures in microfluidic droplets [4]. The classic MTT assay is also widely used, where absorbance is measured after dissolving the formazan product in DMSO [3].

  • Data Analysis & Validation (Step 3.4): To overcome the time-dependency of traditional IC50, consider calculating the effective growth rate (r) for each drug concentration using the formula N(t) = N₀ · e^(r·t), where N(t) is the cell population at time t [3]. From the concentration dependence of this growth rate, you can derive more robust parameters like ICr₀ (concentration where growth rate is zero) or ICrmed (concentration that halves the control growth rate) [3].

Expert Troubleshooting Tips

  • Mechanistic Validation: To confirm this compound's mechanism in your model system, you can perform Western blotting to check for inhibition of STAT3 phosphorylation and downregulation of Bcl-2 family proteins after treatment [2].
  • Leveraging Computational Tools: For broader context or to predict sensitivity, tools like DeepTarget can be useful. This computational tool integrates drug sensitivity and genetic screening data to predict a drug's mechanisms and potential targets, which can help in selecting sensitive cell lines for your studies [5].

References

Atiprimod Mechanism of Action & Resistance Investigation Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the core mechanism of action of Atiprimod? this compound is an orally bioavailable cationic amphiphilic compound. Its primary characterized anti-cancer effects are mediated through the inhibition of key pro-survival signaling pathways, most notably the JAK-STAT3 pathway and the NF-κB pathway [1] [2] [3]. It also induces endoplasmic reticulum (ER) stress, leading to apoptosis, as observed in breast cancer cells [4].

The diagram below summarizes the primary signaling pathways targeted by this compound.

G cluster_external Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events & Outcomes IL6 IL-6 & Other Cytokines Rec Cytokine Receptors IL6->Rec TNFa TNF-α IKK IKK TNFa->IKK JAK JAK2 Rec->JAK STAT3_in STAT3 (Inactive) JAK->STAT3_in Phosphorylation STAT3_p STAT3 (Phosphorylated) STAT3_in->STAT3_p ProSurvival Transcription of Pro-Survival Genes STAT3_p->ProSurvival Nuclear Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_in NF-κB / p65 (Inactive) NFkB_p NF-κB (Active) NFkB_in->NFkB_p NFkB_p->ProSurvival Nuclear Translocation IkB->NFkB_in Sequesters PERK PERK elF2a eIF2α (Phosphorylated) PERK->elF2a Phosphorylates CHOP ATF4 / CHOP elF2a->CHOP Upregulates Apoptosis Induction of Apoptosis CHOP->Apoptosis CellCycle G0/G1 Cell Cycle Arrest ProSurvival->CellCycle Bcl2 ↓ Bcl-2, Bcl-XL, Mcl-1 ProSurvival->Bcl2 Expression of Caspase Caspase-3, -8, -9 Activation & PARP Cleavage Apoptosis->Caspase Bcl2->Apoptosis Inhibition Reversed This compound This compound This compound->STAT3_p Inhibits This compound->IKK Inhibits This compound->NFkB_p Inhibits Phosph. This compound->PERK Activates

Figure 1: this compound inhibits pro-survival JAK-STAT3 and NF-κB pathways while activating the ER stress-mediated apoptotic pathway.

FAQ 2: What are the downstream molecular effects of this compound? The inhibition of STAT3 and NF-κB, along with the induction of ER stress, leads to consistent downstream effects across multiple cancer types:

Molecular Effect Observed Outcome Experimental Evidence
Downregulation of Anti-apoptotic Proteins Decreased levels of Bcl-2, Bcl-XL, and Mcl-1 [2] [5]. Western blot analysis of protein lysates from treated MM cells [2].
Activation of Caspase Cascade Cleavage and activation of caspase-3, -8, and -9, and subsequent cleavage of PARP [1] [2] [4]. Western blotting; apoptosis confirmed by TUNEL or Annexin V/PI staining [1] [4].
Cell Cycle Arrest Blockade of cells in the G0/G1 phase [2] [5]. Cell cycle analysis via flow cytometry (PI/RNase staining) [4].
Inhibition of Angiogenesis Reduced secretion of VEGF from bone marrow stromal cells (BMSCs) and human umbilical vein endothelial cells (HUVECs) [1]. ELISA measurement of VEGF in cell culture supernatants [1].

Experimental Protocols for Key Assays

Protocol 1: Assessing Apoptosis via Annexin V/Propidium Iodide Staining This is a standard method to quantify early and late apoptosis.

  • Seed Cells: Plate cancer cells (e.g., MM.1S, U266, MDA-MB-231) in 60 mm Petri dishes at a density of 1x10^5 cells/dish [4].
  • Treat with this compound: Apply your selected dose range (e.g., 0.5 - 5 µM) for 24-48 hours [1] [4].
  • Harvest and Stain: Harvest cells by trypsinization, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark [4].
  • Analyze by Flow Cytometry: Analyze 1x10^4 cells per sample using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/dead cells are Annexin V+/PI+ [4].

Protocol 2: Evaluating STAT3 Phosphorylation via Western Blotting This protocol confirms the primary mechanism of action.

  • Cell Treatment and Lysis: Culture and treat cells with this compound. Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [5].
  • Protein Separation and Transfer: Determine protein concentration (e.g., with BCA assay). Load equal amounts of protein (e.g., 50 µg) for SDS-PAGE. Transfer proteins from the gel to a nitrocellulose or PVDF membrane [5].
  • Antibody Incubation: Block the membrane, then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use an HRP-conjugated secondary antibody.
  • Detection: Develop the blot using enhanced chemiluminescence (ECL) reagent. A decrease in p-STAT3 signal, without a change in total STAT3, indicates successful pathway inhibition [2] [5].

Troubleshooting Potential Resistance Mechanisms

Since direct reports of this compound resistance are limited, the following are hypothetical mechanisms based on its known targets and general cancer resistance principles. The table below outlines potential issues and proposed investigative steps.

Potential Issue / Mechanism Investigation Strategy Supporting Techniques
Upstream Bypass Signaling: Activation of alternative survival pathways (e.g., PI3K/Akt, MAPK/ERK) compensating for blocked STAT3/NF-κB. Analyze phosphorylation of Akt, ERK, and other key nodes in resistant cell lines. Phospho-kinase array or Western blotting. Combine this compound with PI3K/Akt or MEK inhibitors [6].
Altered Drug Influx/Efflux: Overexpression of efflux pumps like P-glycoprotein (MDR1) reducing intracellular this compound concentration. Evaluate mRNA/protein levels of ABC transporters (e.g., MDR1). Use verapamil or other pump inhibitors in combination studies. qPCR, Western Blot. Functional assays like calcein-AM efflux.
Mutations in Drug Target: Mutations in JAK2 or STAT3 preventing this compound binding. Sequence JAK2 and STAT3 genes in resistant vs. parental cells. Sanger sequencing or Next-Generation Sequencing.
Enhanced Pro-Survival Feedback: Treatment-induced hyperactivation of compensatory feedback loops. Perform time-course experiments to monitor dynamic changes in pathway activation after treatment. RNA-Seq to identify upregulated survival genes.
Dysregulation of ER Stress Response: Failure to transition from pro-survival autophagy to pro-apoptotic signaling. Monitor markers of autophagy (LC3-I/II conversion, p62) and apoptosis (CHOP, caspase cleavage) over time. Western blot for LC3, CHOP, caspases; fluorescence microscopy for GFP-LC3 puncta formation [4].

The following workflow can help systematically identify the dominant resistance mechanism in your experimental models.

G Start Establish this compound-Resistant Cell Line Model Step1 Step 1: Verify Resistance Phenotype (MTT/Clonogenic Assay) Start->Step1 Step2 Step 2: Check Primary Target Integrity (p-STAT3 & NF-κB Western Blot) Step1->Step2 Step3 Step 3: Investigate Compensatory Pathways (Phospho-Kinase Array) Step2->Step3 Targets Active Mech1 Confirmed: Primary Target Resistance Step2->Mech1 Targets Inhibited But Cells Survive Step4 Step 4: Assess Drug Transport & Uptake (ABC Transporter Expression) Step3->Step4 Other Pathways Active Mech2 Confirmed: Bypass Signaling Resistance Step3->Mech2 Specific Pathway Hyperactivated Step5 Step 5: Interrogate Apoptotic Execution (Caspase Activation, CHOP Induction) Step4->Step5 No Efflux Change Mech3 Confirmed: Drug Efflux Mediated Resistance Step4->Mech3 Efflux Pump Overexpression Mech4 Confirmed: Apoptotic Dysregulation Step5->Mech4 Impaired Apoptosis Despite ER Stress

Figure 2: A logical workflow for systematically investigating the mechanism of this compound resistance in vitro.

Research Gaps and Future Directions

The current research landscape would benefit from further investigation into:

  • In vivo models of acquired resistance to validate the hypothetical mechanisms proposed above.
  • Combination therapy strategies with other targeted agents (e.g., PI3K inhibitors, Bcl-2 inhibitors) to preempt or overcome resistance [6].
  • Biomarker development to predict which patients or cancer types are most likely to respond to this compound monotherapy.

References

Atiprimod Solvent Preparation Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the standard solvent preparation method for Atiprimod as reported in a key study:

Parameter Specification
Solvent Phosphate-Buffered Saline (PBS) [1] [2]
Stock Concentration 8 mM [1] [2]
Final Working Concentration Diluted in standard tissue culture medium (e.g., RPMI 1640) as required by the experiment [1] [2]

This method has been successfully used in in vitro studies on multiple myeloma cell lines and was found to be well-tolerated in phase I clinical trials for rheumatoid arthritis [1] [2].

This compound Research Background

Understanding the compound's background can inform experimental design. This compound is an azaspirane class compound with anti-inflammatory and anti-cancer properties [3]. Key mechanisms of action identified in multiple myeloma research include:

  • Inhibition of IL-6 Signaling: Blocks phosphorylation of STAT3, a critical pathway for myeloma cell survival and proliferation [1] [2].
  • Induction of Apoptosis: Activates caspase-3 and cleaves PARP, leading to programmed cell death [1] [2].
  • Cell Cycle Arrest: Blocks cell cycle progression at the G0/G1 phase [1] [2].
  • Downregulation of Anti-apoptotic Proteins: Reduces levels of Bcl-2, Bcl-XL, and Mcl-1 [1] [2].

HPLC Method Troubleshooting Guide

Retention time drift is a common HPLC issue. The diagram below illustrates the systematic troubleshooting process.

hplc_troubleshooting Start HPLC Retention Time Drift FlowCheck Measure System Flow Rate Start->FlowCheck ChemicalChange Suspect Chemical Change FlowCheck->ChemicalChange k' values change FlowChange Suspect Flow Rate Change FlowCheck->FlowChange k' values constant Step1 Check for mobile phase evaporation (especially volatile solvents/acids) ChemicalChange->Step1 Step2 Prepare a fresh batch of mobile phase ChemicalChange->Step2 Step3 Check column temperature stability (Use a column oven) ChemicalChange->Step3 Step4 Inspect for small leaks (Check for crystals/dampness at fittings) FlowChange->Step4 Step5 Replace aging column (Typical lifetime: 500-2000 injections) FlowChange->Step5

FAQs on Retention Time Drift

Q: Why do my analyte retention times consistently drift over a long sequence of analyses? A: This is often due to chemical changes in the separation system or a gradual change in flow rate [4]. To diagnose, calculate the retention factor (k'). If k' changes, the cause is likely chemical; if k' is constant but retention times shift, look for a flow rate issue [5].

Q: What chemical changes in the mobile phase can cause retention time drift? A: The most common causes are:

  • Evaporation of Volatile Components: Organic modifiers or volatile pH-control agents like trifluoroacetic acid (TFA) can evaporate from the reservoir, altering mobile phase composition [4].
  • Buffer Degradation: Microbial growth in aqueous buffers or changes in pH can affect separation [5].
  • Column Aging: Over time (typically 500-2000 injections), the column stationary phase can be degraded by samples, changing its interaction with analytes [4] [5].

Q: What if the retention time of my solvent peak (t₀) is also drifting? A: If the retention times of all peaks, including the t₀ marker, shift in the same direction and to the same degree, the problem is almost certainly a change in flow rate [4]. This could be caused by a small, slow leak in the system or a pump malfunction [4] [5].

Preventive Maintenance Best Practices
  • Mobile Phase: Replace buffer weekly and organic components monthly. Use tightly sealed bottles and avoid covering reservoirs with foil, which can promote evaporation [4] [5].
  • Column Care: Use a guard column with the same stationary phase to protect the analytical column from sample contaminants [4].
  • System Checks: Perform annual preventive maintenance. Use a column oven set to at least 30-35°C for stable temperature control [5].

References

Observed Effects of Atiprimod on Mitochondrial Membrane Potential

Author: Smolecule Technical Support Team. Date: February 2026

The effect of Atiprimod on MMP can vary depending on the cell type and context. It is crucial to design your assay with appropriate controls to correctly interpret the results.

Cell Type / Context Reported Effect on MMP Associated Assay & Key Findings Source
JAK2V617F-positive cells (e.g., FDCP-EpoR, SET-2) Increased MMP ("heightened") Associated with induction of apoptosis; also observed increased caspase-3 activity and PARP cleavage. [1]
Mantle Cell Lymphoma (MCL) cells Induced MMP loss (implied) Triggered cytochrome c and AIF release from mitochondria; apoptosis was primarily via the AIF pathway. [2]
Multiple Myeloma (MM) cells Not directly measured Induced apoptosis via caspase-3 activation and PARP cleavage; inhibited anti-apoptotic proteins Bcl-2 and Bcl-XL. [3]

Experimental Protocol & Key Controls

Based on the literature and standard MMP assay kits, here is a generalized workflow and key considerations for your experiments. The core principle is to use a cationic, fluorescent dye like TMRE (Tetramethylrhodamine, Ethyl Ester) that accumulates in active mitochondria. A loss of MMP (depolarization) results in a decrease in fluorescence intensity. [4] [5]

G cluster_pre 1. Pre-Treatment & Assay Setup cluster_stain 2. Staining with Potentiometric Dye cluster_measure 3. Measurement & Analysis Start Start MMP Assay with this compound Pre1 Seed cells and allow to adhere Start->Pre1 Pre2 Pre-treat control group with FCCP/CCCP (e.g., 10-30 min) Pre1->Pre2 Pre3 Treat experimental groups with this compound Pre2->Pre3 Stain1 Load cells with TMRE (e.g., 50-500 nM, 15-45 min) Pre3->Stain1 Stain2 Maintain low dye concentration during measurement Stain1->Stain2 Measure1 Analyze via: - Fluorescent Microscope - Flow Cytometry - Fluorescent Plate Reader Stain2->Measure1 Measure2 Key Parameters: Ex/Em ~549/575 nm Use 488 nm laser for flow Measure1->Measure2 Interpretation 4. Data Interpretation Measure2->Interpretation Int1 FCCP/CCCP Control: Confirms assay works (should show low fluorescence) Interpretation->Int1 Int2 This compound Result: Compare fluorescence to untreated and FCCP controls Int1->Int2

Critical Controls and Reagents
  • Key Control: Uncoupler (FCCP/CCCP) Always include a control group pre-treated with an uncoupler like FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) or CCCP (Carbonyl cyanide 3-chlorophenylhydrazone). These compounds dissipate the H+ gradient across the mitochondrial inner membrane, completely collapsing the MMP. This serves as your positive control for depolarization and confirms your assay is functioning correctly. The fluorescence signal in this group should be the lowest. [4] [5]

  • Dye and Staining Considerations

    • TMRE is for live cells and is not compatible with fixation. [4]
    • Work in a non-quenching mode by using low dye concentrations (e.g., 50-200 nM) to avoid artifacts from dye aggregation. [6]
    • Include a staining control (dye only) to account for background fluorescence.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in MMP assays with investigational drugs like this compound.

Problem Possible Cause Solution & Troubleshooting Steps
No change or weak signal Incorrect dye concentration; poor drug activity; wrong assay parameters. Titrate TMRE concentration; verify drug solubility and activity with a viability assay; confirm instrument settings (Ex/Em ~549/575 nm). [4]
Unexpected signal increase Apoptosis induction (early phase). The literature shows this compound can heighten MMP in some cancer cells as part of apoptosis. Perform a time-course experiment and correlate with other apoptotic markers (e.g., caspase activation, PARP cleavage). [1]
High background or variable data Inadequate washing; over-confluent cells; cell type heterogeneity. Optimize washing steps post-staining; ensure consistent cell density and health; use a more homogeneous cell population; account for intrinsic intercellular heterogeneity of ΔΨm. [6]
Results contradict expectations Complex cell-type specific mechanisms; off-target effects. Do not assume all drugs decrease MMP. Investigate alternative death pathways (e.g., AIF release in MCL). Use the FCCP control as a definitive baseline for "full depolarization." [2]

Important Technical Notes

  • Heterogeneity is Normal: Mitochondrial membrane potential is inherently heterogeneous across a population of cells, especially in cancer cells. This biological variation should be accounted for in your experimental design and data analysis. [6]
  • Correlate with Apoptosis: MMP dissipation is an early event in many apoptotic pathways. To strengthen your conclusions, always correlate MMP measurements with other markers of apoptosis, such as caspase-3/7 activity, PARP cleavage, or Annexin V staining. [1] [3] [5]

References

Common Problems and Solutions in PARP Cleavage Detection

Author: Smolecule Technical Support Team. Date: February 2026

A successful PARP cleavage assay depends on several factors. The table below outlines common issues and their solutions, synthesized from the provided research.

Problem Possible Cause Solution / Troubleshooting Step
No cleaved band detected Cell death not induced; Wrong cleavage site antibody Include positive control (e.g., cells treated with a known apoptosis inducer); Verify antibody targets caspase-cleaved PARP1 (e.g., at Asp214) [1].
High background noise Antibody concentration too high; Incomplete blocking Titrate antibody to optimal dilution; Ensure adequate blocking time and proper buffer [1].
Unexpected band sizes Cleavage by non-caspase proteases (e.g., calpain, cathepsins) Investigate cell death mode; Different proteases produce signature fragments (e.g., 55-kD, 40-kD) [2].
Poor correlation with cell death PARP cleavage not a primary death mechanism; Off-target drug effects Use PARP cleavage as one of several apoptosis markers; Consider drug-specific off-target profiles [3] [4].
Inconsistent results Overexpression of fluorescently-tagged PARP1 Use stable cell lines with near-physiological expression levels (e.g., BAC transgenes) to avoid artifacts [5].

A Framework for a Detection Protocol

While a full step-by-step protocol is beyond the search results' scope, the key specifications for a standard Western Blot detection of cleaved PARP are as follows, based on a widely used commercial antibody [1]:

  • Antibody: Cleaved PARP (Asp214) (D64E10) XP Rabbit mAb #5625
  • Applications and Dilutions:
    • Western Blotting: 1:1000 dilution
    • Immunohistochemistry (Paraffin): 1:50 dilution
    • Immunofluorescence (Immunocytochemistry): 1:400 dilution
    • Flow Cytometry (Fixed/Permeabilized): 1:200 - 1:800 dilution
  • Key Specificity: This antibody detects the endogenous 89 kDa large fragment of PARP1 produced by caspase cleavage. It does not recognize full-length PARP1 or other PARP isoforms [1].
  • Experimental Note: The protocol should include a positive control (e.g., cells treated with a topoisomerase I inhibitor like camptothecin) to ensure the detection system is working correctly, as these are known to induce PARP cleavage [3].

Visualizing PARP Cleavage and Detection

To better understand the biological process and the experimental goal, the following diagrams illustrate the key concepts.

PARP_Cleavage Healthy Cell Healthy Cell Apoptotic Stimulus\n(e.g., Drug, Stress) Apoptotic Stimulus (e.g., Drug, Stress) Healthy Cell->Apoptotic Stimulus\n(e.g., Drug, Stress) Caspase Activation Caspase Activation Apoptotic Stimulus\n(e.g., Drug, Stress)->Caspase Activation Full-length PARP1\n(116 kDa) Full-length PARP1 (116 kDa) Caspase Activation->Full-length PARP1\n(116 kDa) Cleaved PARP1\n(89 kDa + 24 kDa) Cleaved PARP1 (89 kDa + 24 kDa) Full-length PARP1\n(116 kDa)->Cleaved PARP1\n(89 kDa + 24 kDa) Caspase-3/7 cleaves at Asp214 Biomarker for Apoptosis Biomarker for Apoptosis Cleaved PARP1\n(89 kDa + 24 kDa)->Biomarker for Apoptosis

PARP Cleavage in Apoptosis: This diagram shows the core process where an apoptotic stimulus triggers caspases to cleave full-length PARP1, generating fragments that serve as a key apoptosis biomarker [1] [2].

PARP_Workflow cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Detection Treat Cells\nwith Compound Treat Cells with Compound Lyse Cells Lyse Cells Treat Cells\nwith Compound->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification Gel Electrophoresis Gel Electrophoresis Protein Quantification->Gel Electrophoresis Transfer to Membrane Transfer to Membrane Gel Electrophoresis->Transfer to Membrane Block Membrane Block Membrane Transfer to Membrane->Block Membrane Incubate with\nAnti-Cleaved PARP Ab\n(1:1000) Incubate with Anti-Cleaved PARP Ab (1:1000) Block Membrane->Incubate with\nAnti-Cleaved PARP Ab\n(1:1000) Incubate with\nSecondary Antibody Incubate with Secondary Antibody Incubate with\nAnti-Cleaved PARP Ab\n(1:1000)->Incubate with\nSecondary Antibody Detection Step Detection Step Incubate with\nSecondary Antibody->Detection Step Interpret Bands:\n89 kDa (Cleaved)\n116 kDa (Full-length) Interpret Bands: 89 kDa (Cleaved) 116 kDa (Full-length) Detection Step->Interpret Bands:\n89 kDa (Cleaved)\n116 kDa (Full-length)

PARP Cleavage Detection Workflow: This workflow outlines the key steps in detecting PARP cleavage via Western Blot, highlighting the critical incubation with a cleaved-specific antibody and the expected results [1].

Key Considerations for Your Research

  • Beyond Caspases: Remember that PARP1 can be cleaved by other proteases like calpains, cathepsins, and granzymes during different forms of cell death (e.g., necrosis, autophagy), producing different signature fragments (e.g., 55-kD, 40-kD) [2]. If your cell death model involves non-apoptotic pathways, this could explain unexpected bands.
  • Drug-Specific Profiles: Different PARP inhibitors (PARPi) like olaparib, niraparib, and rucaparib can have unique off-target profiles beyond PARP1/2 [4]. If you are using a PARPi and see unusual results, investigating its specific profile might be necessary.

References

Atiprimod caspase activity assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod Caspase Assay Troubleshooting Guide

Problem Phenomenon Potential Causes Suggested Solutions & Investigations

| Low or No Caspase Signal | • Incorrect drug concentration/duration • Inactive or improperly dissolved this compound • Cell line insensitivity or high basal IL-6 • Inefficient cell lysis | • Perform a dose-response (e.g., 0.5-5 µM) and time-course experiment [1] [2]. • Confirm drug solubility and prepare a fresh stock solution in PBS or medium [1] [2]. • Pre-test cell line response; use STAT3 phosphorylation as a proximal efficacy marker [1] [2]. • Visually confirm cell lysis under a microscope and ensure lysis buffer is compatible with your assay. | | High Background Signal | • Excessive cell death at baseline (over-confluence) • Non-specific cleavage of substrate • Assay reagent contamination | • Ensure cells are in log-phase growth and at optimal density (e.g., 50-70% confluence). • Include a specific caspase inhibitor control (e.g., Z-DEVD-fmk); signal should be suppressed [3]. • Use fresh, sterile reagents and include a "cells-only" control to rule out contamination. | | High Signal Variability | • Inconsistent cell seeding • Uneven drug distribution • Inconsistent reagent dispensing | • Ensure homogeneous cell suspension during seeding and use multi-channel pipettes. • Add drug dilutions carefully and mix plates gently after addition. • Use automated dispensers for reagents and pre-warm assay buffers to prevent bubble formation. | | Data Doesn't Match Expected Apoptosis | • Cell death is caspase-independent • Assay is measuring the wrong caspase • Off-target effects on other pathways (e.g., NF-κB) | • Use a complementary viability assay (e.g., membrane integrity) and a positive control (e.g., Staurosporine). • Confirm the specific caspase being measured (e.g., Caspase-Glo 3/7 is for executioners, not initiators) [4]. • Investigate other relevant pathways; this compound is known to also affect NF-κB [1] [2]. |

Experimental Protocol & Key Controls

Based on the methodology from a study on this compound in multiple myeloma, here is a foundational protocol you can adapt [1] [2].

1. Cell Preparation and Treatment

  • Culture relevant cell lines (e.g., U266-B1, MM.1S). Maintain cells in exponential growth phase in recommended media (e.g., RPMI-1640 with 10% FBS) [1] [2].
  • Seed cells at a consistent, optimal density (e.g., 1-5 x 10^5 cells/mL) in multi-well plates.
  • Prepare this compound stock: Dissolve in PBS or culture medium. A stock concentration of 8 mM is used, which is then serially diluted in tissue culture medium to the final working concentrations (e.g., 0.5, 1, 2, 4 µM) [1] [2].
  • Treat cells with this compound for a predetermined time (e.g., 24-72 hours).

2. Caspase Activity Measurement (Example: Luminescent Assay) The Caspase-Glo 3/7 Assay is a common choice for its convenience and sensitivity [4].

  • Following treatment, equilibrate plate and Caspase-Glo 3/7 Reagent to room temperature.
  • Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of medium containing cells in each well.
  • Mix contents gently on an orbital shaker and incubate at room temperature for 30-120 minutes.
  • Measure luminescence using a plate reader.

3. Essential Control Groups For a robust experiment, always include these controls:

  • Untreated Cells: Baseline caspase activity.
  • Vehicle Control (e.g., PBS): Rule out solvent effects.
  • Positive Control for Apoptosis: e.g., Staurosporine (1 µM) or other known inducers.
  • Inhibitor Control: Co-incubate this compound with a caspase inhibitor (e.g., Z-DEVD-fmk at 20-50 µM) to confirm signal specificity [3].

This compound's Apoptotic Signaling Pathway

The diagram below illustrates the known molecular mechanism of this compound, which will help you contextualize your caspase activity data and identify potential upstream bottlenecks if the caspase signal is low.

G This compound This compound IL6 IL-6 Signal This compound->IL6 Inhibits STAT3 STAT3 Phosphorylation This compound->STAT3 Blocks Bcl2 Bcl-2 / Bcl-XL / Mcl-1 This compound->Bcl2 Downregulates IL6->STAT3 Stimulates STAT3->Bcl2 Upregulates CytoC Cytochrome c Release Bcl2->CytoC Suppresses Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Alternative Methods & Advanced Techniques

If you continue to face challenges, consider these alternative methods to confirm your findings.

Method Principle Key Advantage for Your Study
Western Blot Detects cleavage (activation) of caspases and substrates like PARP [1] [2]. Confirms specific caspase activation and shows downstream apoptotic effect.
Genetically Encoded Biosensors (e.g., SFCAI/VC3AI) A cyclized, non-fluorescent protein that becomes fluorescent upon caspase cleavage [3]. Enables real-time, single-cell monitoring of caspase activity in live cells.
Flow Cytometry with FLICA Uses fluorescently labeled caspase inhibitors that bind to active enzymes in fixed/permeabilized cells. Quantifies the percentage of cells with active caspases in a heterogeneous population.

A Systematic Workflow for Troubleshooting

When problems arise, a step-by-step approach is most effective:

  • Verify Your Positive Control: If your known apoptosis inducer fails to produce a signal, the problem is likely with your assay execution (reagents, cell health, protocol), not this compound.
  • Confirm Proximal Signaling: Use Western blot to check if this compound is working upstream. Are levels of phosphorylated STAT3 and anti-apoptotic proteins like Bcl-2 decreasing as expected after treatment? [1] [2] If not, the issue is with the drug treatment itself.
  • Correlate with Viability: Always run a parallel cell viability assay (e.g., MTT, ATP-based). A drop in viability without a caspase signal suggests possible caspase-independent cell death.
  • Method Cross-Validation: If results are ambiguous, confirm key findings with an orthogonal method (e.g., use Western blot to validate a weak luminescent signal).

I hope this structured guide helps you pinpoint the issues in your experiments. The lack of literature specifically on this compound assay troubleshooting means a systematic, hypothesis-driven approach is essential.

References

Measuring STAT3 Nuclear Translocation: Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

STAT3 nuclear translocation is a dynamic process regulated by post-translational modifications (PTMs) and specific cellular signals. Understanding these mechanisms is crucial for designing a robust assay.

  • Phosphorylation-Dependent and Independent Pathways: Canonical STAT3 activation involves phosphorylation at tyrosine 705 (Y705), leading to dimerization, nuclear import, and DNA binding [1] [2] [3]. However, unphosphorylated STAT3 (U-STAT3) can also form dimers, enter the nucleus, and regulate a distinct set of genes [1] [4]. When investigating a drug's mechanism, it is important to consider both pathways.
  • Key Nuclear Import and Export Signals: STAT3 shuttles between the cytoplasm and nucleus via specific signals [1] [5].
    • Nuclear Export Signals (NES): Three NES elements have been identified in STAT3 (at amino acids 306-318, 404-414, and 524-535). The export process is dependent on the export protein Crm1 and can be inhibited by Leptomycin B (LMB), which causes STAT3 to accumulate in the nucleus even in unstimulated cells [5].
    • Nuclear Import: The coiled-coil domain (amino acids 150-162) is recognized by importin-α3, facilitating nuclear entry [1].
  • Role of Other Post-Translational Modifications: Beyond tyrosine phosphorylation, modifications like acetylation (e.g., at lysine 685 by p300) and serine phosphorylation (at S727) can also influence STAT3 dimerization, DNA binding, and transcriptional activity [2] [6] [4].

Experimental Workflows & Protocols

Here are established methodologies you can adapt to measure the effect of Atiprimod on STAT3 localization.

Immunofluorescence (IF) and Microscopy

This is a direct method to visualize STAT3's movement from the cytoplasm to the nucleus.

Detailed Protocol [5] [7]:

  • Cell Culture and Seeding: Plate cells (e.g., HEK293, HepG2) on sterile coverslips in a culture plate until they reach 20-30% confluence.
  • Treatment: Treat cells with your experimental conditions (e.g., this compound, a positive control like LIF or IL-6, and vehicle control). Pre-treatment with Leptomycin B (LMB) can be used to inhibit nuclear export and accentuate translocation [5].
  • Fixation and Permeabilization: After treatment, fix cells with 3.7% formaldehyde for 20 minutes at room temperature. Then, permeabilize them with 0.2% Triton X-100 in PBS for 2-4 minutes.
  • Staining:
    • Block cells with 3% BSA.
    • Incubate with a primary anti-STAT3 antibody (e.g., C-20 from Santa Cruz Biotechnology).
    • Use a fluorescently-labeled secondary antibody (e.g., Cy3-conjugated).
  • Imaging and Analysis: Examine slides under a fluorescence or confocal microscope. STAT3 nuclear translocation is typically quantified by calculating the nucleus-to-cytoplasm fluorescence ratio [4].
Chromatin Immunoprecipitation (ChIP)

While immunofluorescence shows STAT3's location, ChIP confirms its functional binding to DNA targets, a critical downstream event following translocation.

Key Considerations for ChIP [8] [9]:

  • Chromatin Fragmentation: This is a critical step. The optimal method (sonication or enzymatic) depends on your cell type and the transcription factor.
    • Sonication: Use an optimized protocol to achieve DNA fragments between 200–1000 bp (with 300-600 bp being ideal). Over-sonication can destroy epitopes, while under-sonication leads to poor resolution [8].
    • Enzymatic Digestion (e.g., with Micrococcal Nuclease): This is often preferred for histone studies but may cut at transcription factor binding sites. It is generally less suitable for large transcription factors like STAT3 [8].
  • Immunoprecipitation (IP) Order: For the best signal, pre-incubate the antibody with the beads before adding the chromatin sample, or pre-incubate the antibody with the chromatin before adding the beads. Avoid adding all three components simultaneously [8].
  • Controls and Validation:
    • Always include an Input DNA control and a non-specific IgG control.
    • A successful ChIP experiment typically shows at least a 5-fold enrichment for the specific antibody compared to the IgG control [8].

The following diagram illustrates the logical workflow for determining which experimental path to take based on your research question.

G Start Start: Assess Drug Effect on STAT3 Q1 Is the key question 'Where is STAT3 located?' Start->Q1 Q2 Is the key question 'Is STAT3 bound to a specific DNA sequence?' Q1->Q2 No Method1 Method: Immunofluorescence (IF)/Microscopy Q1->Method1 Yes Method2 Method: Chromatin Immunoprecipitation (ChIP) Q2->Method2 Yes Measure1 Measure: Nucleus-to-Cytoplasm Fluorescence Ratio Method1->Measure1 Measure2 Measure: DNA Binding Enrichment (via qPCR or sequencing) Method2->Measure2

Troubleshooting Common Issues

Here are some common problems and solutions, summarized from the technical literature.

Problem Possible Cause Suggested Solution
Weak or No Signal in IF Inefficient translocation or antibody issue. Include a positive control (e.g., IL-6, LIF). Use LMB to block export and amplify nuclear signal [5].
High Background in IF Non-specific antibody binding. Optimize antibody concentration; include a no-primary-antibody control; ensure thorough washing [5].
Low ChIP Signal/Enrichment Chromatin is under-fragmented or over-fragmented. Critical: Optimize fragmentation conditions. Run agarose gel to verify DNA size is 200-1000 bp [8] [9].
High Background in ChIP Non-specific antibody binding or insufficient washing. Use a high-quality, validated STAT3 antibody. Include a matched IgG control. Increase wash stringency [8].
STAT3 Not Translocating Drug is ineffective, or pathway is not active. Verify cell line responsiveness with a cytokine positive control (IL-6, LIF). Check STAT3 expression levels (Western blot) [7].

Key Experimental Design Considerations

  • Use Leptomycin B as a Tool: Including LMB in your assay is a powerful way to inhibit STAT3's nuclear export. If this compound works by enhancing nuclear import, you should see a stronger and more rapid nuclear accumulation in the presence of LMB [5].
  • Probe Different STAT3 Forms: Since this compound may inhibit phosphorylation, your experiments might show an increase in U-STAT3. Use antibodies that recognize total STAT3 to track its movement, regardless of phosphorylation status [1]. You can also use phospho-specific (pY705) antibodies to track the canonical pathway separately.
  • Cell Line Matters: Different cell lines have varying basal levels of STAT3 activity and may respond differently to stimuli. Choose a line relevant to your disease model that has a functional JAK-STAT pathway [7].

I hope this technical foundation helps you build a robust experimental plan for evaluating this compound. The principles of STAT3 biology and these standard assays provide a solid starting point.

References

Atiprimod JAK2 phosphorylation inhibition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod Technical Profile

This compound is a small molecule inhibitor identified for its potent activity against Janus Kinase 2 (JAK2) and JAK3, showing significant anti-proliferative and pro-apoptotic effects in hematologic malignancies [1] [2].

  • Mechanism of Action: this compound inhibits the phosphorylation of JAK2 and its downstream signaling proteins, including STAT3, STAT5, and AKT, leading to growth inhibition and apoptosis in cancer cells [1] [2] [3].
  • Key Cellular Effects: Treatment induces apoptosis through caspase-3 activation, PARP cleavage, increased turnover of XIAP, and inhibition of BCL-2 [2] [3].

Experimental Data & Protocols

For easy comparison, the quantitative data from key studies is summarized in the table below.

Cell Line / Model Genetic Background IC₅₀ (μM) Key Observed Effects
FDCP-EpoR [2] JAK2V617F Mutant 0.42 Inhibition of p-JAK2, p-STAT3, p-STAT5, p-AKT; induction of apoptosis
SET-2 [2] JAK2V617F Mutant 0.53 Inhibition of p-JAK2, p-STAT3, p-STAT5, p-AKT; induction of apoptosis
FDCP-EpoR [2] JAK2 Wild-Type 0.69 Inhibition of JAK-STAT signaling
CMK [2] JAK3 Mutant (A572V) 0.79 Inhibition of proliferation
Primary AML Marrow Cells [1] Mixed/Not Specified Not Reported Significant inhibition of clonogenic growth
Primary PV Progenitors [2] JAK2V617F Positive Not Reported (p=0.001 vs normal) Selective inhibition of proliferation, reduced mutant allele burden
Normal Hematopoietic Progenitors [1] [2] Normal Not Significantly Affected Minimal impact on growth, indicating a selective therapeutic window
Key Experimental Protocols
  • Cell Growth Inhibition Assay (MTS) [2]

    • Seed cells (e.g., FDCP-EpoR, SET-2, CMK) in 96-well plates at ~10,000 cells per well.
    • Treat with a concentration gradient of this compound for 72 hours.
    • Add CellTiter 96 AQueous One Solution Reagent (MTS) and incubate for 1-4 hours for color development.
    • Measure absorbance at 490nm or 595nm. Calculate IC₅₀ values using non-linear regression from triplicate determinations.
  • Analysis of Apoptosis by Western Blot [1] [2]

    • Treat cells (e.g., AML cell lines, SET-2) with this compound for 12-48 hours.
    • Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate 20-50 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
    • Probe membranes with primary antibodies against Cleaved Caspase-3, Cleaved PARP, BCL-2, and XIAP.
    • Use β-actin as a loading control. Detection can be performed using enhanced chemiluminescence (ECL).
  • JAK-STAT Phosphorylation Analysis [2]

    • Treat cells with this compound. For time-course experiments, harvest cells at different time points (e.g., 1, 6, 24 hours).
    • Lyse cells and immunoprecipitate JAK2 or JAK3 using specific antibodies.
    • Perform Western blot analysis on immunoprecipitates or whole cell lysates using antibodies against p-JAK2, p-STAT3, p-STAT5, and p-AKT.
    • Strip and re-probe the same membranes with antibodies for total protein to confirm equal loading.

Frequently Asked Questions

  • Does this compound selectively target mutant JAK2? Yes. This compound is more efficacious against cells carrying the JAK2V617F mutation (IC₅₀ of 0.42 µM) compared to wild-type JAK2 cells (IC₅₀ of 0.69 µM) and shows greater potency against hematopoietic progenitors from polycythemia vera patients than against those from healthy individuals [2].

  • What is the evidence that this compound induces apoptosis? Treatment leads to classic markers of apoptosis, including cleavage of caspase-3 and its substrate PARP, disruption of mitochondrial membrane potential, and modulation of apoptosis regulators like increased XIAP turnover and downregulation of BCL-2 [1] [2].

  • How does this compound affect the JAK-STAT signaling pathway? this compound blocks the phosphorylation and activation of JAK2 and downstream signal transducers STAT3 and STAT5. It also reduces total JAK2 protein levels without affecting its gene expression, suggesting a post-translational mechanism [1] [2].

  • Is this compound effective in primary patient cells? Yes. It significantly inhibits clonogenic growth of primary acute myeloid leukemia (AML) marrow cells and reduces the mutant JAK2V617F allele burden in single microaspirated BFU-E and CFU-GM colonies from PV patients, while sparing normal hematopoietic progenitors [1] [2].

Troubleshooting Common Experimental Issues

  • Problem: Low or inconsistent IC₅₀ values in proliferation assays.

    • Solution: Ensure consistent cell culture conditions. FDCP-EpoR cells require 5% WEHI conditioned media as a source of IL-3, while SET-2 cells are grown in 20% FBS and CMK in 10% FBS [2]. Always use freshly prepared this compound stock solutions diluted in tissue culture medium [2].
  • Problem: Weak or no signal in Western Blots for phosphorylation targets.

    • Solution: Use fresh protease and phosphatase inhibitors in the lysis buffer. For immunoprecipitation of JAK2, use 20 million cells per sample to ensure sufficient protein [2]. Confirm antibody specificity by checking for total protein levels after stripping membranes.
  • Problem: High background in apoptosis assays.

    • Solution: Include untreated and staurosporine-treated controls. Titrate the this compound dose and treatment time (e.g., 12-48 hours) for optimal detection of cleaved Caspase-3 and PARP [1] [2].

This compound JAK-STAT Inhibition Pathway

The following diagram illustrates how this compound inhibits the constitutive activation of the JAK-STAT pathway in mutant cells, leading to anti-proliferative and pro-apoptotic outcomes.

G MutantCytokineReceptor Mutant Cytokine Receptor (e.g., EpoR) JAK2V617F JAK2 (V617F) Constitutively Active MutantCytokineReceptor->JAK2V617F STAT STAT Monomer JAK2V617F->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation ProSurvival Transcription of Pro-Survival & Proliferation Genes Nucleus->ProSurvival This compound This compound This compound->JAK2V617F Inhibits Phosphorylation & Reduces Protein Levels

References

Understanding the Interference: Atiprimod's Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is an azaspirane compound investigated for its anti-cancer properties. Its known biological effects directly impact the cellular processes that colorimetric viability assays rely upon [1] [2] [3].

The table below summarizes its key mechanisms and the resulting interference.

Mechanism of Action Observed Experimental Outcome Potential Assay Interference
Inhibition of STAT3 phosphorylation; blocks IL-6 signaling pathway [1] [2] [3]. Reduced cell proliferation & induced apoptosis in multiple myeloma cells [1] [2] [3]. Alters baseline metabolic activity, confounding assay results.
Induction of Endoplasmic Reticulum (ER) Stress; activates PERK/eIF2α/ATF4/CHOP axis [4]. Triggered apoptotic cell death in breast cancer cells [4]. Affects mitochondrial function and enzyme activity.
Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [1] [2] [3]. Promoted caspase-3 activation and apoptosis [1] [2] [3]. Reduces signal in assays measuring metabolic activity.
Cell cycle arrest at G0/G1 phase [1] [2] [3]. Suppressed proliferation of myeloma cells and primary patient samples [1] [2] [3]. Leads to lower tetrazolium reduction, independent of direct cytotoxicity.

This mechanistic clash is a classic example of how a test compound's biology can interfere with an assay's biochemical detection method. The following diagram illustrates how this compound's action on cancer cells creates this conflict.

G cluster_cell Cancer Cell This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits ER_Stress ER_Stress This compound->ER_Stress Induces Apoptosis Apoptosis STAT3->Apoptosis Promotes Cycle_Arrest Cycle_Arrest STAT3->Cycle_Arrest Promotes ER_Stress->Apoptosis Mitochondria Mitochondria Apoptosis->Mitochondria Damages Dehydrogenases Dehydrogenases Cycle_Arrest->Dehydrogenases Reduces Activity Mitochondria->Dehydrogenases Assay_Signal Assay_Signal Dehydrogenases->Assay_Signal Produces WST1_MTT WST-1/MTT Reagent WST1_MTT->Dehydrogenases Reduced by

Troubleshooting Guide and Alternative Methods

Given the interference, confirming cytotoxicity requires a multi-faceted approach that goes beyond a single viability assay.

FAQ: Confirming this compound's Cytotoxicity
  • Q: My WST-1 assay shows reduced signal with this compound treatment. Does this confirm it is cytotoxic?

    • A: A reduced signal is consistent with cytotoxicity but is not conclusive proof. The decrease could be due to the intended anti-proliferative and pro-apoptotic effects of this compound, or it could be an artifact of its mechanism interfering with the assay's chemistry. You must use orthogonal methods to confirm true cell death.
  • Q: What are the best alternative methods to confirm apoptosis?

    • A: The research on this compound has successfully used the following techniques to directly measure apoptosis and cell death [1] [4]:
      • Annexin V / Propidium Iodide (PI) Staining: This is a gold-standard method for detecting early and late apoptosis by measuring the externalization of phosphatidylserine and loss of membrane integrity. This was a key method used in the foundational this compound study [1].
      • Caspase Activation Assays: Measure the activity of executioner caspases (e.g., caspase-3) through fluorometric or colorimetric assays. Activation of caspase-3 was a documented effect of this compound in multiple myeloma cells [1] [2] [3].
      • Western Blotting for Apoptotic Markers: Detect the cleavage of key proteins like Poly (ADP-ribose) polymerase (PARP) and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, all of which were observed in this compound-treated cells [1] [2] [3].
Experimental Workflow for Verification

To robustly characterize this compound's effects, you should follow a verification workflow that uses multiple complementary techniques, as illustrated below.

G Start Initial WST-1/MTT Assay (Positive Result) Morphology Morphological Assessment (Microscopy) Start->Morphology Viability Membrane Integrity Assays (Trypan Blue, PI Exclusion) Start->Viability Apoptosis Apoptosis-Specific Assays (Annexin V, Caspase, Western Blot) Start->Apoptosis Conclusion Confirmed Cytotoxic Effect Morphology->Conclusion Viability->Conclusion Apoptosis->Conclusion

Comparison of Cell Viability Assays

No single assay is perfect. The table below compares common methods to help you choose the right one for your experiment with this compound.

Assay Principle Key Advantages Key Disadvantages for this compound Studies
WST-1 Tetrazolium salt reduced to water-soluble formazan by cellular dehydrogenases [5]. One-step procedure; no solubilization required; non-radioactive [5]. Susceptible to interference from compounds that affect metabolic activity or dehydrogenase levels [5].
MTT Tetrazolium salt reduced to insoluble formazan crystals [6]. Widely used and cited; inexpensive [6]. Requires solubilization step; insoluble crystals can be problematic; more prone to interference [6].
CCK-8 Uses WST-8, reduced to water-soluble formazan [7]. Highly sensitive [7]. One-step procedure; highly water-soluble; more sensitive than MTT; low toxicity allows cells to be reused [7]. Still measures metabolic activity, so subject to the same mechanistic interference as WST-1.
ATP Assay Measures ATP levels using luciferase luminescence [8]. Highly sensitive; correlates with viable cell number; better for 3D cultures [8]. More expensive; requires a luminescence reader [8].
Dye Exclusion (e.g., Trypan Blue) Distinguishes live/dead cells based on membrane integrity [6]. Simple, direct, and inexpensive. Less sensitive; cannot detect early apoptosis; manual counting can be subjective and low-throughput [6].

Key Recommendations for Your Experiments

Based on the available research, here are the core strategies for your work with this compound:

  • Do Not Rely Solely on Metabolic Assays: Treat results from WST-1, MTT, or CCK-8 assays as an initial screening tool, not as definitive proof of cell death.
  • Employ Orthogonal Assays: Always confirm findings with methods based on a different principle. Annexin V staining is highly recommended as a direct measure of apoptosis.
  • Examine Morphological Changes: Use light microscopy to observe classic signs of cell death, such as cell rounding, shrinkage, and detachment.
  • Leverage Known Biomarkers: Use Western blotting to look for established markers of this compound's action, such as reduced STAT3 phosphorylation, downregulation of Bcl-2, and cleavage of PARP [1] [2] [3].

References

Atiprimod autophagy versus apoptosis differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod's Dual Role: Autophagy vs. Apoptosis

The Core Concept: The cellular response to this compound is dose-dependent. Lower doses primarily induce pro-survival autophagy, while higher doses trigger apoptotic cell death [1] [2].

The table below summarizes the distinct cellular responses based on treatment concentration:

Parameter Low-Dose this compound (e.g., 1 µM) High-Dose this compound (e.g., >1 µM)
Primary Cell Fate Survival mechanism via Autophagy Caspase-dependent Apoptosis
Key Molecular Markers ↑ ATG5, ATG12, Beclin-1, LC3-II conversion, autophagy vacuoles [1] ↑ Cleaved Caspases, CHOP, Bcl-2 modulation, PARP cleavage [1] [3]
ER Stress Response Mild ER stress (BiP, p-PERK upregulation, Ca²⁺ release) [1] Intense, sustained ER stress (PERK/eIF2α/ATF4/CHOP axis) [1]
STAT3 Signaling Initial inhibition [1] Strong suppression; STAT3 overexpression sensitizes cells to death [1] [3]
ROS Involvement - Significant generation; blocked by N-acetylcysteine [1]

Experimental Protocols & Troubleshooting

FAQ 1: How can I confirm autophagy induction in my experiment?

Answer: Monitor established markers for autophagy initiation and progression.

  • Recommended Assays:
    • Western Blotting: Check for increased protein levels of ATG5-ATG12 conjugates, Beclin-1, and lipidated LC3 (LC3-II). A rise in the LC3-II/LC3-I ratio is a key indicator [1].
    • Immunofluorescence: Use antibodies against LC3 to observe the formation of punctate structures (autophagosomes) in the cytoplasm [1].
    • Microscopy: Perform staining (e.g., with monodansylcadaverine) to visualize and quantify the formation of autophagy vacuoles [1].
FAQ 2: What are the key markers to demonstrate apoptosis?

Answer: Look for hallmark events in the caspase-dependent apoptosis pathway.

  • Recommended Assays:
    • Western Blotting:
      • Caspase Activation: Detect cleaved/activated forms of caspase-3, caspase-9 [1] [3].
      • Caspase Substrate Cleavage: Check for cleavage of PARP, a classic caspase-3 target [3].
      • BCL-2 Family Modulation: Observe downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [3].
      • ER Stress-Mediated Apoptosis: Monitor upregulation of the key transcription factor CHOP [1].
    • Flow Cytometry: Use assays like Annexin V/PI staining to quantify the percentage of cells in early and late apoptosis.
FAQ 3: My cells are not undergoing apoptosis at the expected dose. What could be wrong?

Answer: Consider these troubleshooting steps:

  • Verify STAT3 Inhibition: Confirm that this compound is effectively blocking STAT3 phosphorylation in your cell line, as this is a central mechanism [1] [3]. Use a phospho-STAT3 (Tyr705) antibody for Western blot.
  • Check for Protective Autophagy: The pro-survival autophagy induced by low doses might be counteracting apoptotic signals. To test this, use a specific autophagy inhibitor (e.g., chloroquine) in combination with this compound. If apoptosis increases, it confirms autophagy was promoting survival [1].
  • Investigate ROS Levels: this compound-induced apoptosis involves ROS generation. Pretreat cells with an antioxidant like N-acetylcysteine (NAC). If apoptosis is prevented, ROS is a key mediator in your system [1].

Signaling Pathways

The following diagram illustrates the core signaling pathways involved in this compound's dose-dependent effects, integrating key molecular markers and their interactions:

Key Experimental Considerations

  • Use Multiple Assays: Relying on a single method can be misleading. Combine Western blotting, flow cytometry, and microscopy for a conclusive determination of cell fate.
  • Establish a Dose-Response Curve: The critical threshold between autophagy and apoptosis can vary between cell lines. Always run a comprehensive dose-response experiment (e.g., 0.5 µM to 5 µM) to identify the optimal doses for each pathway in your specific model [1].
  • Include Relevant Controls: For autophagy experiments, include a positive control (e.g., serum starvation or rapamycin) and an inhibitor control (e.g., chloroquine). For apoptosis, a known inducer (e.g., staurosporine) is essential.

References

Quantitative Comparison of Atiprimod's Potency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Atiprimod from key growth inhibition assays, which measure the drug concentration needed to reduce cell proliferation by 50% [1].

Cell Line / Sample Description / Genotype IC₅₀ (μM) Key Findings
FDCP-EpoR JAK2V617F [1] Mouse hematopoietic cells with mutant human JAK2 0.42 μM More efficaciously inhibited than wild-type counterparts.
SET-2 [1] Human acute megakaryoblastic leukemia cells with JAK2V617F 0.53 μM High potency; inhibition linked to apoptosis and reduced phosphorylation of JAK2/STAT.
FDCP-EpoR JAK2WT [1] Mouse hematopoietic cells with wild-type human JAK2 0.69 μM Less sensitive to this compound than the JAK2V617F mutant line.
CMK [1] Human acute megakaryocytic leukemia with mutated JAK3 (A572V) 0.79 μM Inhibited by this compound, indicating the drug also targets JAK3-dependent pathways.
Primary PV Progenitors [1] Peripheral blood hematopoietic progenitors from JAK2V617F-positive Polycythemia Vera patients Not specified (see findings) Significant inhibition of proliferation compared to normal progenitors (p=0.001); decreased JAK2V617F allele burden in colonies.

Detailed Experimental Protocols

To interpret the data accurately, it's important to understand the methodologies used in these experiments.

  • Cell Lines and Culture Conditions: The studies used isogenic mouse FDCP-EpoR cell lines transduced with either human JAK2WT or JAK2V617F [1]. This controlled model system allows for a direct comparison of the mutation's effect. The human cell lines SET-2 (JAK2V617F-positive) and CMK (JAK3 A572V-positive) were also used. All cell lines were maintained in RPMI 1640 medium supplemented with fetal calf serum [1].
  • Growth Inhibition Assay (MTS Assay): Cells were cultured in 96-well plates with varying concentrations of this compound for 72 hours [1]. Cell viability was then measured by adding a tetrazolium compound (MTS), which is bio-reduced by metabolically active cells into a colored formazan product. The absorbance of this product, measured at 595 nm, is directly proportional to the number of living cells. The IC₅₀ values were calculated from these results [1].
  • Analysis of Primary Patient Cells: Mononuclear cells were isolated from the peripheral blood of patients with JAK2V617F-positive Polycythemia Vera (PV) and from healthy donors [1]. These cells were cultured in vitro to expand erythroid progenitors (BFU-E and CFU-GM colonies) and exposed to this compound. The drug's effect was assessed by measuring the reduction in colony formation and the decrease in the JAK2V617F allele burden within individual micro-aspirated colonies [1].

Mechanism of Action and Signaling Pathways

The experiments also investigated how this compound exerts its effects, revealing its action on specific signaling pathways.

The following diagram illustrates the proposed mechanism by which this compound inhibits the constitutive signaling driven by the JAK2V617F mutation, leading to reduced cell proliferation and induced apoptosis.

G JAK2V617F Signaling and this compound Inhibition JAK2V617F JAK2V617F Mutation (Constitutively Active) JAK2_Phos Autophosphorylation & Kinase Activity JAK2V617F->JAK2_Phos Downstream Phosphorylation of Downstream Substrates JAK2_Phos->Downstream STAT_Phos STAT3/STAT5 Phosphorylation Downstream->STAT_Phos AKT_Phos AKT Phosphorylation Downstream->AKT_Phos ProSurvival Pro-survival & Proliferation Signals STAT_Phos->ProSurvival AKT_Phos->ProSurvival Apoptosis Apoptosis Inhibition (BCL-2, XIAP) ProSurvival->Apoptosis This compound This compound Inhibit_JAK2 Inhibits JAK2 Phosphorylation This compound->Inhibit_JAK2 Reduce_Phos Reduces downstream phosphorylation Inhibit_JAK2->Reduce_Phos Leads to Apoptosis_Ind Induces Apoptosis Reduce_Phos->Apoptosis_Ind PARP PARP Cleavage Apoptosis_Ind->PARP Caspase Increased Caspase-3 Activity Apoptosis_Ind->Caspase MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Apoptosis_Ind->MMP

The experimental evidence for this mechanism includes [1]:

  • Western Blot Analysis: Showed that this compound inhibited the phosphorylation of JAK2, STAT3, STAT5, and AKT in a dose- and time-dependent manner.
  • Apoptosis Assays: Demonstrated that this compound induced apoptosis through multiple markers, including cleavage of PARP (a caspase substrate), increased caspase-3 activity, and loss of mitochondrial membrane potential.
  • Analysis of Apoptotic Regulators: Found that treatment led to increased turnover of the anti-apoptotic protein XIAP and inhibition of the pro-survival protein BCL-2.

Key Takeaways for Researchers

  • Demonstrated Specificity for JAK2V617F: The consistent pattern of lower IC₅₀ values in JAK2V617F-positive cells, both murine and human, provides a strong basis for the drug's purported mechanism and target.
  • Multi-Kinase Inhibitor Profile: The data indicates that while this compound shows a preference for JAK2V617F, it is not exclusive to it, as it also inhibits JAK3 and wild-type JAK2, albeit with lower potency.
  • Strong Preclinical Rationale: The combined evidence from cell line models and primary patient cells creates a compelling case for the further clinical investigation of this compound in JAK2-driven MPNs.

References

Quantitative Anti-Proliferative Data of Atiprimod

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Atiprimod from key preclinical studies, which measure its potency in halting cell proliferation.

Cell Line / Primary Cells Disease Model Genetic Feature Reported IC₅₀ (μM) Source Study
FDCP-EpoR (Mouse) Myeloproliferative Neoplasm (MPN) JAK2V617F Mutant 0.42 [1] [2]
SET-2 (Human) Acute Megakaryoblastic Leukemia JAK2V617F Mutant 0.53 [1] [2]
FDCP-EpoR (Mouse) Myeloproliferative Neoplasm (MPN) JAK2 Wild-Type 0.69 [1] [2]
CMK (Human) Acute Megakaryocytic Leukemia JAK3 Mutant (A572V) 0.79 [1] [2]
U266-B1 (Human) Multiple Myeloma Not Specified ~2.0 (after 72h) [3]
MM.1 (Human) Multiple Myeloma Not Specified ~1.8 (after 72h) [3]
Primary PV Cells (Human) Polycythemia Vera (PV) JAK2V617F Positive Significant inhibition vs. normal cells (p=0.001) [1] [2]

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the methodologies from the cited key experiments.

  • Cell Culture and Growth Inhibition Assay [1] [2]

    • Cell Lines: Mouse FDCP-EpoR cells (JAK2WT or JAK2V617F), human SET-2 cells (JAK2V617F), and human CMK cells (JAK3 mutant) were used.
    • Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10-20% Fetal Calf Serum (FCS). FDCP-EpoR lines also used 5% WEHI conditioned media.
    • Assay Procedure: 10 x 10⁴ cells per well were cultured in 96-well plates with different concentrations of this compound for 72 hours. Cell viability was assessed using an MTS-based method (CellTiter 96 One Solution Reagent, Promega). After incubation, absorbance was measured at 595 nm. The IC₅₀ value was calculated from the dose-response curve.
  • Analysis of Apoptosis and Signaling [1] [3]

    • Apoptosis Detection: After treatment with this compound, induction of apoptosis was evaluated by measuring mitochondrial membrane potential, caspase-3 activity, and cleavage of Poly (ADP-ribose) polymerase (PARP) via western blotting.
    • Western Blotting: Treated cells were lysed, and proteins were separated by gel electrophoresis. Membranes were probed with antibodies against phosphorylated and total forms of JAK2, STAT3, STAT5, and AKT, as well as anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1, XIAP). This confirmed the inhibition of the target pathway and downstream effects.
  • Primary Cell Assays [1] [2]

    • Source: Peripheral blood hematopoietic progenitors were obtained from patients with JAK2V617F-positive Polycythemia Vera (PV) and from normal individuals.
    • Procedure: Progenitor cells were cultured and exposed to this compound. The drug's effect on proliferation was measured. Additionally, the JAK2V617F mutant allele burden was assessed in single microaspirated BFU-E and CFU-GM colonies after exposure.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that primarily targets the JAK-STAT signaling pathway, which is constitutively active in many hematologic cancers. The diagram below illustrates its mechanism of action.

atiprimod_mechanism Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (e.g., V617F Mutant) Receptor->JAK2 Activation STAT STAT3/STAT5 JAK2->STAT Phosphorylation Apoptosis Induction of Apoptosis JAK2->Apoptosis Downregulates Bcl-2, Mcl-1 Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription This compound This compound This compound->JAK2 Inhibits Phosphorylation

The key mechanistic insights from preclinical studies are:

  • JAK-STAT Inhibition: this compound directly inhibits the phosphorylation of JAK2 and its downstream effectors, STAT3 and STAT5, in a dose- and time-dependent manner [1] [3]. This is crucial for blocking pro-survival signals.
  • Induction of Apoptosis: The inhibition of JAK-STAT signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and XIAP. This is coupled with the activation of caspase-3 and cleavage of PARP, executing the cell death program [1] [3].
  • Bone Marrow Microenvironment: The bone marrow stroma can protect JAK2V617F-positive cells from this compound-induced apoptosis by secreting cytokines like IL-6, FGF, and CXCL10/IP-10. This protective effect can be reversed by using neutralizing antibodies against these cytokines [4].

Key Comparative Insights

  • This compound shows greater potency against cells with the constitutively active JAK2V617F mutation compared to cells with wild-type JAK2 or a JAK3 mutation [1] [2], suggesting potential for targeted therapy in MPNs.
  • The anti-proliferative effect is coupled with a strong pro-apoptotic response, driven by the disruption of key survival pathways in cancer cells [1] [3].
  • The bone marrow microenvironment can confer resistance, highlighting a potential challenge for monotherapy and suggesting that combination strategies targeting the tumor niche may be necessary for improved efficacy [4].

References

Atiprimod vs. Conventional Chemotherapy: Mechanism of Action Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how Atiprimod's apoptosis induction differs from conventional chemotherapy.

Feature This compound Conventional Chemotherapy
Primary Induction Pathway Intrinsic (Mitochondrial) pathway; also can involve caspase-independent AIF pathway [1] [2] Varies by agent; can trigger both Intrinsic and Extrinsic pathways [3] [4]
Key Molecular Targets Blocks STAT3 phosphorylation; downregulates Bcl-2, Bcl-XL, Mcl-1; activates JNK; upregulates Bax/Bad; induces AIF release [5] [6] [2] Targets include DNA/RNA (e.g., Alkylators, Antimetabolites), microtubules (e.g., Taxanes), topoisomerases [7]
Caspase Dependence Can induce apoptosis via both caspase-dependent (activation of caspase-9 & -3) and caspase-independent (AIF) pathways [1] [2] Primarily caspase-dependent [3]
Effect on Signaling Pathways Inhibits pro-survival IL-6/STAT3 signaling pathway [5] [6] Can activate NF-κB and other pro-survival signals, potentially leading to resistance [3]
Selectivity for Cancer Cells Demonstrates selective cytotoxicity against activated over resting immune cells; inhibits malignant but not normal B and T cells in vitro [1] Generally high cytotoxicity against rapidly dividing cells, both cancerous and healthy (e.g., bone marrow, gut mucosa)

Detailed Experimental Data on this compound

In Vitro Efficacy
  • Cell Lines: this compound inhibited proliferation and induced apoptosis in multiple human Mantle Cell Lymphoma (MCL) cell lines (SP53, MINO, Grant 519, Jeko-1) and Multiple Myeloma (MM) cell lines (U266-B1, OCI-MY5, MM-1, MM-1R) in time- and dose-dependent manners [1] [5] [6].
  • Primary Cells: It also inhibited proliferation of freshly isolated primary MCL cells from patients and suppressed myeloma colony-forming cell proliferation in bone marrow aspirates from newly diagnosed MM patients [1] [5] [6].
  • Selectivity: Notably, this compound did not induce apoptosis in normal T cells, B cells, or resting peripheral blood mononuclear cells (PBMCs) from healthy donors, though it did inhibit activated PBMCs [1].
In Vivo Efficacy
  • Animal Models: In a Mantle Cell Lymphoma mouse model established in SCID mice, this compound treatment (25 mg/kg/day for 6 days) after tumor inoculation significantly inhibited tumor growth and prolonged the survival of tumor-bearing mice compared to the vehicle control group [1].

Key Experimental Protocols for this compound

To evaluate this compound's apoptosis-inducing effects, researchers used several standard methodologies:

  • Proliferation Assay: A 3H-thymidine incorporation assay was used to measure the inhibition of DNA synthesis and cell proliferation in MCL and MM cell lines after this compound treatment [1] [5].
  • Apoptosis Detection: Flow cytometry analysis with fluorescence-labeled Annexin V and propidium iodide (PI) was employed to quantify and distinguish early apoptotic, late apoptotic, and necrotic cell populations in MCL cell lines and primary cells treated with this compound [1].
  • Protein Analysis: Western immunoblotting was used to detect:
    • Activation and cleavage of key apoptotic proteins like caspase-9, caspase-3, and PARP [1].
    • Expression levels of Bcl-2 family proteins (e.g., phosphorylated Bcl-2, Bax, Bad) and release of cytochrome c and AIF from mitochondria [1] [2].
    • Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) and inhibition of STAT3 phosphorylation in MM cell lines [5] [6].
  • Inhibitor Studies: To determine the specific apoptosis pathway, cells were pretreated with:
    • Pan-caspase inhibitor (z-VAD) and caspase-9 inhibitor (z-LEHD), which failed to block apoptosis in one MCL study, indicating a caspase-independent mechanism [2].
    • AIF inhibitor, which completely abrogated this compound-induced apoptosis, confirming the critical role of the AIF pathway in that context [2].

This compound Apoptosis Signaling Pathways

The diagram below illustrates the two primary apoptosis pathways induced by this compound, integrating key molecular events from the experimental data.

atiprimod_pathway cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound BCL2_family BCL-2 Family Imbalance (↓Bcl-2/Bcl-XL/Mcl-1, ↑Bax/Bad) This compound->BCL2_family STAT3 STAT3 Phosphorylation Blockade This compound->STAT3 CytoC_Release Cytochrome c Release BCL2_family->CytoC_Release AIF_Release AIF Release BCL2_family->AIF_Release Caspase9 Caspase-9 Activation CytoC_Release->Caspase9 AIF_Nuc AIF Translocation to Nucleus AIF_Release->AIF_Nuc Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Execution (DNA Fragmentation) Caspase3->Apoptosis Caspase_Indep_Apoptosis Caspase-Independent Apoptosis AIF_Nuc->Caspase_Indep_Apoptosis STAT3->BCL2_family

Key Takeaways for Researchers

  • Dual Apoptosis Induction: this compound's ability to trigger both caspase-dependent and AIF-mediated caspase-independent apoptosis is a significant finding, as this could potentially overcome resistance in cancer cells where classical apoptosis is impaired [1] [2].
  • Targeting Pro-Survival Signals: By inhibiting the IL-6/STAT3 pathway, a key driver of proliferation and survival in cancers like Multiple Myeloma, this compound acts on a target that is not primarily addressed by many conventional chemotherapies [5] [6].
  • Promising Preclinical Selectivity: The consistent observation of lower cytotoxicity toward normal lymphocytes in vitro suggests a potentially wider therapeutic window compared to conventional chemotherapy, a hypothesis strongly supported by the in vivo efficacy and survival benefit in mouse models [1].

References

Atiprimod vs. Anti-VEGF: Mechanism and Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a detailed comparison of Atiprimod and Anti-VEGF agents based on the search results.

Feature This compound Anti-VEGF Agents
Drug Class Azaspirane (cationic amphiphilic drug) [1] Monoclonal antibodies (e.g., Bevacizumab) or VEGF-receptor "trap" molecules (e.g., Aflibercept) [2] [3]
Primary Molecular Target Not fully specified; effects include inhibition of IL-6 and VEGF secretion, and inhibition of STAT3 and NF-κB phosphorylation [1] [4] [5] Directly targets VEGF-A ligand or its receptors (VEGFR) [3]

| Mechanism of Action | - Anti-proliferative & Pro-apoptotic: Inhibits cancer cell proliferation and induces caspase-mediated apoptosis [1] [5].

  • Anti-angiogenic: Inhibits VEGF-induced proliferation and migration of endothelial cells, disrupting cord formation [1].
  • Immunomodulatory: Significantly reduces pro-inflammatory cytokines like IL-6 [5].
  • JAK2 Inhibition: Inhibits JAK2-STAT3/STAT5 signaling, particularly in hematological cancers [4]. | - Anti-angiogenic: Specifically blocks VEGF/VEGFR signaling, preventing the growth and survival of new blood vessels that feed tumors [3]. | | Key Efficacy Data (In Vitro/In Vivo) | - Inhibited proliferation of all human cancer cell lines in the NCI panel with IC50 in low micromolar range [1].
  • More effective against metastatic cell lines than non-metastatic counterparts [1].
  • Suppressed new blood vessel formation in a chorioallantoic membrane assay [1].
  • Showed in vivo efficacy in a multiple myeloma mouse model [5]. | - A landmark therapy for nAMD; however, in real-world settings, ~35.76% of nAMD patients do not respond adequately [6].
  • Resistance can develop due to upregulation of other pro-angiogenic factors (e.g., VEGF-C, FGF) [7]. | | Broader Signaling Pathway Inhibition | Inhibits multiple signaling pathways: JAK-STAT, NF-κB, and PI3K/Akt [4] [5]. | Primarily inhibits the VEGF/VEGFR signaling pathway [3]. |

Key Experimental Data and Protocols

For researcher reference, here are the experimental methodologies behind the key findings for this compound.

In Vitro Anti-Proliferation and Apoptosis Assay [1]
  • Objective: To determine the anti-proliferative and pro-apoptotic effects of this compound on cancer cells.
  • Cell Lines: Various human cancer cell lines from the NCI panel, including T84 colon carcinoma cells.
  • Protocol:
    • Cells were treated with this compound at varying concentrations.
    • Proliferation was measured to calculate IC50 values (concentration causing 50% growth inhibition).
    • Apoptosis was assessed by measuring the activation of caspase-9 and caspase-3 using specific assays.
  • Key Finding: this compound inhibited proliferation of all tested lines with low µM IC50 and induced apoptosis by activating caspases [1].
In Vitro Angiogenesis Inhibition Assay [1]
  • Objective: To evaluate the anti-angiogenic activity of this compound.
  • System: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Protocol:
    • HUVECs were stimulated with growth factors (bFGF or VEGF).
    • Cells were treated with this compound to measure its effect on:
      • Proliferation: Inhibition of endothelial cell growth.
      • Migration: Inhibition of endothelial cell movement.
      • Cord Formation: Disruption of the ability of endothelial cells to form tube-like structures, which mimic early blood vessel development.
  • Key Finding: this compound inhibited bFGF- and VEGF-induced proliferation and migration, and disrupted cord formation [1].
In Vivo Anti-Tumor Activity Assay [5]
  • Objective: To demonstrate the in vivo efficacy of this compound.
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.
  • Protocol:
    • Mice were inoculated with human multiple myeloma cells.
    • Mice were treated with this compound.
    • Tumor growth was monitored and measured over time.
  • Key Finding: this compound treatment demonstrated significant in vivo antitumor activity against human multiple myeloma cell growth [5].

Signaling Pathways

The diagrams below illustrate the distinct mechanisms of action for this compound and Anti-VEGF agents.

G This compound's Multi-Target Inhibition in the Tumor Microenvironment cluster_cancer_cell Cancer Cell cluster_endothelial_cell Endothelial Cell IL6 IL-6 Cytokine JAK2 JAK2 IL6->JAK2 Stimulates VEGF VEGF Factor VEGFR VEGF Receptor VEGF->VEGFR Binds STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->VEGF Upregulates NFkB NF-κB Akt Akt (PI3K pathway) Angiogenesis Angiogenesis (Proliferation, Migration) VEGFR->Angiogenesis Activates This compound This compound This compound->IL6 Inhibits Secretion This compound->VEGF Inhibits Secretion This compound->JAK2 Inhibits Phosphorylation This compound->STAT3 Inhibits Phosphorylation This compound->NFkB Inhibits Pathway This compound->Akt Inhibits Pathway This compound->Angiogenesis Directly Inhibits

G Anti-VEGF Agent Direct Signaling Blockade VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., ERK, PI3K) VEGFR->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes AntiVEGF Anti-VEGF Agent (e.g., Bevacizumab) AntiVEGF->VEGF Neutralizes

Research Implications and Conclusion

The experimental data reveals a fundamental difference between these two approaches:

  • Anti-VEGF Agents act with high specificity as a direct, single-target blockade of the VEGF signaling axis. This is a potent strategy but can lead to resistance through the upregulation of alternative pathways [7].
  • This compound employs a multi-target, indirect strategy. By simultaneously inhibiting key oncogenic signaling pathways (JAK-STAT, NF-κB) and the production of multiple pro-angiogenic and pro-inflammatory cytokines (VEGF, IL-6), it attacks the tumor and its supportive microenvironment on multiple fronts [1] [4] [5].

References

Atiprimod cytotoxicity in cancer versus normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Atiprimod Across Cancer Types

Cancer Type Experimental Model Key Cytotoxicity Findings Reported Effect on Normal Cells

| Multiple Myeloma | Cell lines (U266-B1, OCI-MY5, MM-1, MM-1R); Primary patient cells [1] | - Dose-dependent proliferation inhibition (IC₅₀ ~1-4 μM) [1].

  • Induced apoptosis; blocked IL-6-driven STAT3 phosphorylation [1]. | n/s (Studies focused on cancer models) | | Acute Myeloid Leukemia (AML) | Cell lines (OCI/AML-3, KG-1, etc.); Primary patient samples [2] | - Inhibited clonogenic growth (>90% at 1-4 μM) [2].
  • Blocked JAK-STAT phosphorylation; induced caspase-dependent apoptosis [2]. | n/s (Studies focused on cancer models) | | Mantle Cell Lymphoma (MCL) | Cell lines; Primary tumor cells; In vivo mouse model [3] | - Inhibited growth and induced apoptosis in vitro and in vivo [3].
  • Activated AIF-mediated apoptosis pathway [3]. | "Lower cytotoxicity toward normal lymphocytes" [3] |

n/s: Not specified in the provided search results.

Mechanisms of Action and Experimental Evidence

The cytotoxic effect of this compound is linked to its ability to disrupt specific cellular signaling pathways that are crucial for cancer cell survival and proliferation.

Key Signaling Pathways Targeted by this compound

The diagram below summarizes the primary molecular mechanisms by which this compound exerts its anti-cancer effects.

atiprimod_mechanism This compound This compound Inhibit JAK-STAT\nPhosphorylation Inhibit JAK-STAT Phosphorylation This compound->Inhibit JAK-STAT\nPhosphorylation Blocks Induce Mitochondrial\nDysfunction Induce Mitochondrial Dysfunction This compound->Induce Mitochondrial\nDysfunction Triggers Downregulate\nBcl-2, Bcl-XL, Mcl-1 Downregulate Bcl-2, Bcl-XL, Mcl-1 Inhibit JAK-STAT\nPhosphorylation->Downregulate\nBcl-2, Bcl-XL, Mcl-1 Activate Caspase-3 Activate Caspase-3 Downregulate\nBcl-2, Bcl-XL, Mcl-1->Activate Caspase-3 Leads to Cleave PARP Cleave PARP Activate Caspase-3->Cleave PARP Apoptosis Apoptosis Cleave PARP->Apoptosis Release Cytochrome c\n& AIF Release Cytochrome c & AIF Induce Mitochondrial\nDysfunction->Release Cytochrome c\n& AIF Caspase-Independent\nApoptosis Caspase-Independent Apoptosis Release Cytochrome c\n& AIF->Caspase-Independent\nApoptosis

Core Experimental Protocols

The key findings on this compound are supported by standard in vitro and in vivo experimental methodologies.

  • Cell Viability and Proliferation Assays: The anti-proliferative effects were primarily measured using clonogenic cell survival assays. Cells were incubated with varying concentrations of this compound (typically 0.5 - 4 µM) for several days, after which the number of colonies formed was counted. Inhibition is often reported as a percentage reduction compared to untreated controls [1] [2].
  • Apoptosis Analysis: Apoptosis was confirmed through multiple methods, including:
    • Detection of caspase-3 activation using fluorogenic substrates [1].
    • Observation of PARP (poly(ADP-ribose) polymerase) cleavage by Western blotting, a key indicator of apoptosis [1] [3].
    • In MCL models, the role of the Apoptosis-Inducing Factor (AIF) was specifically investigated using AIF inhibitors to confirm its central role in cell death [3].
  • Protein Phosphorylation and Expression Analysis: The inhibition of signaling pathways was studied by:
    • Analyzing protein levels and phosphorylation status of STAT3, STAT5, and JAK2 using Western blotting with phospho-specific antibodies [1] [2].
    • Examining the expression levels of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [1].
  • In Vivo Efficacy Studies: For MCL, the efficacy of this compound was tested in a xenograft mouse model. Mice were implanted with human MCL cells and then treated with this compound. Tumor growth was monitored and measured, and mouse survival was recorded to demonstrate the drug's activity in a living organism [3].

Interpretation and Research Considerations

The collective evidence positions this compound as a promising agent for targeting hematological cancers. Its selectivity appears to stem from the disruption of the JAK-STAT pathway, which is often constitutively active in these malignancies, making cancer cells more vulnerable than normal cells [1] [2]. The finding of lower cytotoxicity in normal lymphocytes is a strong positive indicator [3].

For further research, it would be valuable to:

  • Quantify the Selectivity Index (SI), which is the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, for a more precise comparison of its therapeutic window.
  • Investigate the potential activity of this compound against a broader range of solid tumors.
  • Explore its synergistic effects when combined with other standard chemotherapeutic agents.

References

Atiprimod's Mechanism of Action & Preclinical Targets

Author: Smolecule Technical Support Team. Date: February 2026

Evidence suggests Atiprimod inhibits multiple signaling pathways crucial for cancer cell survival and proliferation.

Key Pathway/Component Observed Effect of this compound Experimental Context (Cell Lines/Models)
JAK2/STAT3 Signaling Inhibits phosphorylation of JAK2 and STAT3; reduces downstream signaling [1] [2]. Murine FDCP-EpoR cells; human SET-2 cells (acute megakaryoblastic leukemia); human multiple myeloma cells [1] [2].
JAK3 Signaling Inhibits proliferation of cells with mutated JAK3 [1]. Human CMK cells (acute megakaryocytic leukemia) [1].
Pro-apoptotic Effects Induces mitochondrial membrane potential changes, increases caspase-3 activity, and causes PARP cleavage [1]. FDCP-EpoR JAK2V617F and SET-2 cells [1].
Anti-apoptotic Protein Regulation Increases turnover of XIAP and inhibits BCL-2 [1]. FDCP-EpoR JAK2V617F and SET-2 cells [1].
NF-κB Signaling Suppresses constitutive activation of NF-κB, leading to apoptosis [2]. Human multiple myeloma cells [2].

The diagram below illustrates how these mechanisms converge to promote cancer cell death.

G cluster_pathways Inhibited Pathways & Targets cluster_apoptosis Pro-Apoptotic Effects This compound This compound JAK2 JAK2 Phosphorylation This compound->JAK2 STAT3 STAT3 Phosphorylation This compound->STAT3 NFkB NF-κB Constitutive Activation This compound->NFkB JAK3 JAK3 (Mutated) This compound->JAK3 JAK2->STAT3 Caspase3 ↑ Caspase-3 Activity STAT3->Caspase3 PARP PARP Cleavage STAT3->PARP Mitochondria Altered Mitochondrial Membrane Potential STAT3->Mitochondria XIAP ↑ XIAP Turnover STAT3->XIAP BCL2 ↓ BCL-2 STAT3->BCL2 NFkB->Caspase3 NFkB->PARP NFkB->Mitochondria NFkB->XIAP NFkB->BCL2 CellDeath Induced Apoptosis (Cancer Cell Death) Caspase3->CellDeath PARP->CellDeath Mitochondria->CellDeath XIAP->CellDeath BCL2->CellDeath

Key Experimental Data & Protocols

The following table details experimental findings and methodologies from foundational studies.

Cancer Type / Model Key Experimental Findings Reported Metrics (IC₅₀ / Efficacy)
Myeloproliferative Neoplasms (MPNs) [1] More efficacious inhibition of JAK2V617F-positive cell proliferation vs. wild-type; reduced JAK2V617F allele burden in primary human progenitors. IC₅₀: 0.42 µM (FDCP-EpoR JAK2V617F), 0.69 µM (FDCP-EpoR JAK2WT), 0.53 µM (SET-2), 0.79 µM (CMK) [1].
Multiple Myeloma [2] Blocked constitutive STAT3 phosphorylation, suppressed NF-κB activation, and induced apoptosis. Induced apoptosis in human multiple myeloma cell lines; suppressed tumor growth in mouse models [2].
Neuroendocrine Carcinoma [3] Listed as the subject of a Phase II clinical trial for advanced carcinoid cancer. Primary objective: Evaluate efficacy in patients with metastatic/unresectable disease progressive despite octreotide therapy [3].
Detailed Experimental Protocols

The search results provide detailed methodologies from key preclinical studies [1]:

  • Cell Culture & Treatment: Studies used murine FDCP-EpoR cells transduced with JAK2WT or JAK2V617F, human SET-2 cells (carrying JAK2V617F), and CMK cells (with mutated JAK3). Cells were maintained in RPMI-1640 medium supplemented with fetal calf serum. For experiments, cells were cultured with increasing concentrations of this compound for specified durations (e.g., 72 hours for growth inhibition assays) [1].
  • Growth Inhibition Assay (MTT-like): Cells were seeded in 96-well plates and treated with this compound for 72 hours. CellTiter96 One Solution Reagent was added, and plates were incubated for color development. Absorbance was measured at 595 nm, and results were averaged from three independent determinations [1].
  • Western Blot & Immunoprecipitation: After drug treatment, cell lysates were prepared. Proteins were separated by gel electrophoresis, transferred to membranes, and probed with specific antibodies against targets like p-STAT3, p-STAT5, PARP, XIAP, and BCL-2. For phosphorylation studies, JAK2 and JAK3 were first immunoprecipitated from cell lysates before western blot analysis with anti-phosphotyrosine antibodies [1].
  • Apoptosis Assays: Induction of apoptosis was evaluated by measuring caspase-3 activity using a fluorogenic substrate and by detecting the cleavage of PARP via western blot. Changes in mitochondrial membrane potential were also assessed [1].
  • Primary Cell Studies: this compound was tested on peripheral blood hematopoietic progenitors from patients with JAK2V617F-positive polycythemia vera and normal individuals. The drug's effect on the mutant allele burden was analyzed in single microaspirated BFU-E and CFU-GM colonies [1].

References

Atiprimod's Mechanism of Action and Preclinical Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Atiprimod is an azaspirane compound that functions as a potent JAK2 inhibitor. Its primary mechanism involves inhibiting the phosphorylation of JAK2 and its downstream signaling molecules, STAT3 and STAT5. This leads to the downregulation of anti-apoptotic proteins and induces apoptosis (programmed cell death) in malignant cells [1] [2].

The table below summarizes key experimental findings on this compound's activity:

Aspect Experimental Findings
Key Molecular Action Inhibits phosphorylation of JAK2, STAT3, and STAT5; downregulates Bcl-2, Bcl-XL, and Mcl-1; induces caspase-3 activation [1] [2].
In Vitro Efficacy Induces marked growth inhibition and apoptosis in human (SET2) and mouse (JAK2V617F-positive) cell lines, as well as in primary blood or bone marrow mononuclear cells from patients with polycythemia vera (PV) [1].
Stromal Protection The anti-leukemic effect of this compound is attenuated when JAK2V617F-positive cells are co-cultured with human marrow stromal cell lines (HS5, NK.tert). This protective effect is mediated by stromal-secreted humoral factors like IL-6, FGF, and CXCL10/IP-10 [1].
Overcoming Resistance The use of anti-IL-6, -FGF, or -CXCL10/IP-10 neutralizing antibodies ablated the protective effect of stromal cells and restored this compound-induced apoptosis [1].

Experimental Protocols from Key Studies

To help you evaluate the quality of the data, here are the methodologies from the central co-culture study that demonstrated the stromal protection effect [1].

  • Co-culture Assay: JAK2V617F–positive cells (e.g., SET2 cell line or primary PV patient cells) were cultured either directly ("cell-on-cell") or indirectly, separated by a 0.4μm micropore membrane, with confluent monolayers of human marrow stromal cell lines (HS5, NK.tert, or TM-R1).
  • Treatment: this compound was added to the co-cultures at varying concentrations.
  • Assessment of Efficacy:
    • Cell Proliferation: Measured after 72 hours using an MTT assay.
    • Apoptosis: Assessed by flow cytometry after 4, 24, and 48 hours of incubation.
    • Protein Phosphorylation: Analyzed via Western blot to check the inhibition of JAK2, STAT3, and STAT5 phosphorylation.
  • Cytokine Neutralization: To identify protective factors, neutralizing antibodies against IL-6, FGF, and CXCL10/IP-10 were added to the co-culture systems.

Stromal Microenvironment and Drug Resistance Mechanism

The following diagram illustrates how the bone marrow stroma can create a protective niche for cancer cells, leading to reduced efficacy of this compound, a mechanism that is crucial for understanding drug resistance in therapeutic development.

G This compound This compound JAK2_Stat JAK2-STAT Signaling (in cancer cell) This compound->JAK2_Stat Inhibits Apoptosis Induced Apoptosis JAK2_Stat->Apoptosis Leads to Stroma Stroma Cytokines Secretes Cytokines (IL-6, FGF, CXCL10/IP10) Stroma->Cytokines Protection Protective Signaling Cytokines->Protection Protection->JAK2_Stat Activates Alternative Pathway Blocked_Effect Hampered Drug Effect Protection->Blocked_Effect Blocked_Effect->Apoptosis Prevents JAK_Stat JAK_Stat

Clinical Allele Burden Data for Other JAK2 Inhibitors

While specific data for this compound is lacking, clinical trials for the JAK1/JAK2 inhibitor Ruxolitinib have measured its effect on JAK2 p.V617F allele burden in patients with Polycythemia Vera (PV), providing a benchmark for what clinical efficacy looks like [3].

The data below shows the mean percentage change from baseline in allele burden over time in patients treated with Ruxolitinib.

Time Point Ruxolitinib-Randomized Group Ruxolitinib Crossover Group
Week 32 –12.2% Data not available at this timepoint
Week 80 –22.0% –6.7% (48 weeks after crossover)
Week 112 –34.7% Data not available
Up to Week 208 –12.2% to –40.0% –6.3% to –17.8%
  • Molecular Response: In the same trial, complete or partial molecular response was observed in a subset of patients. A Complete Molecular Response (CMR) was defined as a reduction of the JAK2 p.V617F allele burden below the limit of quantitation (2%), and a Partial Molecular Response (PMR) was defined as a ≥50% reduction in allele burden from baseline for patients who had ≥20% allele burden at baseline [3].
  • Clinical Significance: It is important to note that the relationship between a reduction in JAK2 p.V617F allele burden and clinical outcomes (e.g., symptom control, survival) in patients with PV remains an area of ongoing research and is not fully defined [3].

References

Atiprimod Safety and Mechanism Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Atiprimod's safety, mechanism of action, and clinical status based on preclinical studies and a Phase I clinical trial.

Profile Aspect Details and Findings
Overall Safety & Toleration Well tolerated in Phase I trial for advanced cancer; dose-dependent and reversible increases in liver enzymes (AST/ALT) were the main safety findings [1].
Clinical Trial Status Phase I/IIa for relapsed/refractory multiple myeloma (completed enrollment); Phase I for advanced cancer (suspended as of 2012) [1] [2].
Mechanism of Action Inhibits IL-6-induced STAT3 phosphorylation, downregulates anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1), induces caspase-3-mediated apoptosis, and causes G0/G1 cell cycle arrest [3] [4].
Dosing & Schedule Phase I trial used oral daily dosing for 14 days, followed by 14 days off (28-day cycle). Doses ranged from 60 mg/day to a maximum of 360 mg/day [1].

Detailed Experimental Evidence

For research purposes, here is a deeper look into the key experiments that defined this compound's biological activity.

  • Anti-Proliferation and Apoptosis Assays: In vitro studies demonstrated that this compound inhibits the proliferation of several human multiple myeloma cell lines (U266-B1, OCI-MY5, MM-1, MM-1R) in a time- and dose-dependent manner. The induction of apoptosis was confirmed by the activation of caspase-3 and subsequent cleavage of PARP, a key DNA repair enzyme [3] [4].
  • STAT3 Phosphorylation Analysis: Researchers used Western immunoblotting to analyze cell lysates. The methodology involved separating proteins via SDS-PAGE, transferring them to nitrocellulose membranes, and probing with specific antibodies to detect phosphorylated (activated) STAT3. Results showed that this compound treatment effectively blocked IL-6-induced STAT3 phosphorylation [3] [4].
  • Ex Vivo Clonogenic Assays: The efficacy of this compound was tested on fresh bone marrow aspirates from five patients with newly diagnosed multiple myeloma. The drug suppressed the proliferation of myeloma colony-forming cells in a dose-dependent fashion, confirming its activity against primary patient cells [3] [4].

This compound's Signaling Pathway and Experimental Workflow

The diagram below illustrates how this compound affects key cellular pathways in multiple myeloma cells, based on the reported experimental data.

G IL6 IL-6 Cytokine IL6R IL-6 Receptor IL6->IL6R JAK JAK Kinase IL6R->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive STAT3_active STAT3 (Active) Phosphorylated STAT3_inactive->STAT3_active STAT3_active->STAT3_active Dimerization TargetGenes Translocation to Nucleus ↑ Bcl-2, Bcl-XL, Mcl-1 STAT3_active->TargetGenes Apoptosis Inhibition of Apoptosis Cell Proliferation TargetGenes->Apoptosis This compound This compound This compound->JAK Inhibits This compound->STAT3_active Blocks Phosphorylation Caspase3 Caspase-3 Activation This compound->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis_induced Induction of Apoptosis PARP->Apoptosis_induced

The experimental process for investigating this compound's effects is outlined in the workflow below.

G Start In Vitro Studies (Myeloma Cell Lines) A1 Proliferation Assays Start->A1 A2 Cell Cycle Analysis (Flow Cytometry) Start->A2 A3 Mechanism Investigation Start->A3 C1 Ex Vivo Validation (Patient Bone Marrow Cells) A1->C1 B1 Western Blotting (STAT3, Caspase-3, PARP) A3->B1 B2 ELISA (IL-6, IL-6R) A3->B2 C2 Clonogenic Assays C1->C2 D1 In Vivo Phase I Trial (Advanced Cancer Patients) C2->D1 D2 Dose Escalation Safety & PK Analysis D1->D2

Interpretation and Context for Researchers

  • Preclinical Promise: The data strongly supports this compound's potential as a targeted therapy in multiple myeloma, specifically by disrupting the IL-6/JAK/STAT3 signaling axis, a well-validated pathway in myeloma pathogenesis [3] [5] [4].
  • Clinical Data Limitation: The available clinical safety information is from early-phase trials. A definitive safety profile comparison with established drugs (e.g., proteasome inhibitors, IMiDs) would require data from larger Phase II or III trials, which is not available in the current search results.
  • Research Focus: For a complete comparative guide, you would need to seek out resources that provide head-to-head clinical trial data or systematic reviews and meta-analyses of multiple myeloma treatments.

References

Atiprimod's Proposed Mechanisms of Action and Advantages

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanisms of Atiprimod identified in pre-clinical studies and the potential advantages they confer.

Mechanism of Action Experimental Evidence / Targeted Pathway Proposed Advantage / Outcome
JAK-STAT Signaling Inhibition Blocks phosphorylation of STAT3 and STAT5; inhibits IL-6-induced signaling [1] [2] [3]. Overcomes key proliferative and survival signals in cancer cells (e.g., multiple myeloma, AML) [1] [2].
Anti-apoptotic Protein Downregulation Downregulates Bcl-2, Bcl-XL, and Mcl-1 [1] [3]. Lowers the threshold for apoptosis, promoting programmed cell death [1].
Induction of Apoptosis Activates caspase-3 and subsequent cleavage of PARP [1] [2]. Directly triggers cancer cell death via the classical apoptotic pathway [1] [2].
Cytokine Secretion Inhibition Inhibits secretion of IL-6 and VEGF [4]. Anti-angiogenic effect and disruption of tumor-microenvironment interactions [4].
Cell Cycle Arrest Blocks cells in the G0/G1 phase [1] [3]. Halts cancer cell proliferation [1].
Oral Bioavailability Orally bio-available small molecule [4]. Convenient administration compared to intravenous drugs, potentially improving patient compliance [4].

Detailed Experimental Data and Protocols

The following tables detail key experimental findings and the methodologies used to obtain them.

In Vitro Anti-proliferative and Pro-apoptotic Effects
Cancer Type Cell Line / Patient Samples Key Findings Experimental Assay
Multiple Myeloma (MM) U266-B1, OCI-MY5, MM-1, MM-1R cell lines; Marrow cells from 5 newly diagnosed MM patients [1] [3]. Time- and dose-dependent inhibition of proliferation; suppression of colony-forming cell growth [1] [3]. Cell proliferation assays; Myeloma clonogenic assay [1] [3].
Acute Myeloid Leukemia (AML) AML cell lines (e.g., HEL, SET-2); Fresh marrow cells from AML patients [2] [5]. Inhibition of clonogenic growth; induced apoptosis; did not significantly affect normal hematopoietic progenitors [2]. Clonogenic growth assay; Apoptosis analysis (Caspase-3/PARP cleavage) [2].
Mechanistic Studies: Signaling Pathways and Apoptosis
Mechanism Investigated Target/Molecule Analyzed Key Result Experimental Technique
JAK-STAT Pathway Inhibition Phospho-STAT3, Phospho-STAT5, Jak2 protein levels Decreased phosphorylation of STAT3/5; reduced Jak2 protein (without affecting gene expression) [1] [2]. Western immunoblotting [1] [3].
Apoptosis Induction Caspase-3, PARP (cleaved forms) Presence of cleaved, activated caspase-3 and its substrate PARP [1] [2]. Western immunoblotting [1] [3].
Anti-apoptotic Protein Modulation Bcl-2, Bcl-XL, Mcl-1 Downregulation of protein levels [1] [3]. Western immunoblotting [1] [3].
Cell Cycle Analysis DNA content Accumulation of cells in the G0/G1 phase, reduction in S phase [1] [3]. Flow cytometry [1] [3].
Transcription Factor Activation NF-κB No significant effect on NF-κB activation found in U266-B1 cells [1] [3]. Electrophoretic mobility shift assay (EMSA) [1] [3].

This compound's Signaling Pathway Mechanism

The following diagram illustrates the proposed molecular mechanism of this compound, synthesized from the described experimental findings.

atiprimod_mechanism IL6 IL6 IL6R IL-6 Receptor IL6->IL6R JAK JAK2 IL6R->JAK STAT STAT3/5 (Inactive) JAK->STAT Phosphorylation pSTAT STAT3/5 (Active/Phosphorylated) STAT->pSTAT Phosphorylation Proliferation Cell Proliferation & Survival pSTAT->Proliferation Antiapoptotic Bcl-2, Bcl-XL, Mcl-1 (Anti-apoptotic Proteins) pSTAT->Antiapoptotic Apoptosis Apoptosis Antiapoptotic->Apoptosis Inhibits Caspase Caspase-3 (Activated) PARP PARP (Cleaved) Caspase->PARP PARP->Apoptosis This compound This compound This compound->JAK Blocks Phosphorylation & Reduces Protein This compound->Antiapoptotic Downregulates imod imod imod->Caspase Activates

Interpretation of Experimental Evidence

The signaling diagram synthesizes key findings from multiple studies. The core of this compound's action appears to be the disruption of the JAK-STAT pathway, a critical signaling axis for cancer cell survival and proliferation, particularly in hematologic malignancies [1] [2]. By inhibiting this pathway, this compound simultaneously dampens proliferative signals and reduces levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 [1] [3]. This dual action likely primes the cancer cells for death, which is then executed via the activation of caspase-3 and the cleavage of PARP, hallmarks of the classical apoptosis pathway [1] [2]. Its oral bioavailability is a significant practical advantage noted in its development profile [4].

Limitations and Future Research Directions

  • Dated Clinical Status: The search results indicate this compound entered Phase I/IIa trials for multiple myeloma and Phase II for advanced carcinoid cancer [4] [6]. The outcomes of these trials and current development status are not available in the search results.
  • Mechanism Gaps: While the JAK-STAT and apoptotic pathways are well-documented, this compound's precise molecular target initiating these effects is not fully elucidated in the provided sources.
  • Comparative Data: The search results lack head-to-head experimental comparisons between this compound and other standard therapies, making a direct performance comparison difficult.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Exact Mass

336.350449412 Da

Monoisotopic Mass

336.350449412 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MG7D3QD743

Related CAS

130065-61-1 (2HCl)

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), multiple myeloma, and rheumatoid arthritis.

Pharmacology

Atiprimod is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic properties. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), blocking the signalling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, thereby inhibiting cell proliferation, inducing cell cycle arrest, and inducing apoptosis.

Other CAS

123018-47-3

Wikipedia

Atiprimod

Dates

Last modified: 02-18-2024
1: Quintás-Cardama A, Manshouri T, Estrov Z, Harris D, Zhang Y, Gaikwad A, Kantarjian HM, Verstovsek S. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Invest New Drugs. 2010 Apr 7. [Epub ahead of print] PubMed PMID: 20372971.
2: Neri P, Tassone P, Shammas M, Yasui H, Schipani E, Batchu RB, Blotta S, Prabhala R, Catley L, Hamasaki M, Hideshima T, Chauhan D, Jacob GS, Picker D, Venuta S, Anderson KC, Munshi NC. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma. Leukemia. 2007 Dec;21(12):2519-26. Epub 2007 Sep 20. PubMed PMID: 17882285.
3: Wang M, Zhang L, Han X, Yang J, Qian J, Hong S, Samaniego F, Romaguera J, Yi Q. Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood. 2007 Jun 15;109(12):5455-62. Epub 2007 Feb 22. PubMed PMID: 17317853.
4: Choudhari SR, Khan MA, Harris G, Picker D, Jacob GS, Block T, Shailubhai K. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Mol Cancer Ther. 2007 Jan;6(1):112-21. PubMed PMID: 17237271.
5: Kaden S, Reissig HU. Efficient approach to the Azaspirane core of FR 901483. Org Lett. 2006 Oct 12;8(21):4763-6. PubMed PMID: 17020297.
6: Shailubhai K. Atiprimod: a multi-functional drug candidate for myeloid and other malignancies. Leuk Res. 2007 Jan;31(1):9-10. Epub 2006 Jul 24. PubMed PMID: 16860863.
7: Lakings DB. Atiprimod (AnorMED). IDrugs. 2000 Mar;3(3):329-35. PubMed PMID: 16103943.
8: Amit-Vazina M, Shishodia S, Harris D, Van Q, Wang M, Weber D, Alexanian R, Talpaz M, Aggarwal BB, Estrov Z. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Br J Cancer. 2005 Jul 11;93(1):70-80. PubMed PMID: 15970928; PubMed Central PMCID: PMC2361492.
9: Faderl S, Ferrajoli A, Harris D, Van Q, Kantarjian HM, Estrov Z. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells. Leuk Res. 2007 Jan;31(1):91-5. Epub 2006 Jul 7. PubMed PMID: 16828865.
10: Obniska J, Kamiński K. Lipophilicity characterization of new N-phenylamino-azaspiranes as potential anticonvulsant agents. Biomed Chromatogr. 2006 Nov;20(11):1185-91. PubMed PMID: 16799923.

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